molecular formula C4H8O2 B143602 Acetoin CAS No. 513-86-0

Acetoin

Cat. No.: B143602
CAS No.: 513-86-0
M. Wt: 88.11 g/mol
InChI Key: ROWKJAVDOGWPAT-UHFFFAOYSA-N
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Description

Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals.
Acetoin is a methyl ketone that is butan-2-one substituted by a hydroxy group at position 3. It has a role as a metabolite. It is a methyl ketone and a secondary alpha-hydroxy ketone.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Francisella tularensis, Camellia sinensis, and other organisms with data available.
A product of fermentation. It is a component of the butanediol cycle in microorganisms. In mammals it is oxidized to carbon dioxide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxybutan-2-one
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InChI

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3
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InChI Key

ROWKJAVDOGWPAT-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)C)O
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Molecular Formula

C4H8O2
Record name ACETYL METHYL CARBINOL
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DSSTOX Substance ID

DTXSID0024399
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Molecular Weight

88.11 g/mol
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Physical Description

Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals., Slightly yellow liquid; [Hawley] Forms solid dimer (C8H16O4) on standing or treatment with granulated zinc; [Merck Index] Slightly yellow liquid or paste; mp = 15 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid (monomer), or white crystalline powder (dimer) with a buttery odour, A light-yellow colored liquid.
Record name ACETYL METHYL CARBINOL
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Record name Acetoin
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Boiling Point

148 °C at 760 mm Hg, 147.00 to 148.00 °C. @ 760.00 mm Hg, 298.4 °F
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Flash Point

41 °C, 106 °F
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Solubility

Sparingly soluble in ether, petroleum ether, Soluble in alcohol, slightly soluble in ether., Miscible with alcohol, propylene glycol; insoluble in vegetable oil, Miscible in water., 1000 mg/mL at 20 °C, insoluble in vegetable oils; miscible with alcohol, water, propylene glycol
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Density

0.9972 g/cu cm at 17 °C, 1.005-1.019
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Vapor Pressure

2.69 [mmHg], 2.7X10+0 at 25 °C /Estimated/, 2.7x10 (est)
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Color/Form

Slightly yellow liquid or crystals

CAS No.

513-86-0, 51555-24-9
Record name ACETYL METHYL CARBINOL
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Melting Point

15 °C, 59 °F
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Foundational & Exploratory

Acetoin Biosynthesis in Bacillus subtilis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core acetoin biosynthesis pathway in Bacillus subtilis. It covers the key metabolic steps, the genetic regulation of the pathway, quantitative data on enzyme kinetics and metabolite concentrations, and detailed experimental protocols for the study of this pathway.

Introduction

Bacillus subtilis, a Gram-positive, generally regarded as safe (GRAS) bacterium, is a model organism for studying various metabolic pathways, including the production of neutral C4 compounds like this compound (3-hydroxy-2-butanone). This compound is a valuable platform chemical with applications in the food, cosmetic, and chemical industries as a flavor enhancer, fragrance, and precursor for synthesizing other chemicals. Understanding and engineering the this compound biosynthesis pathway in B. subtilis is crucial for optimizing its production for industrial applications and for fundamental studies of bacterial metabolism.

The Core this compound Biosynthesis Pathway

The primary route for this compound synthesis in Bacillus subtilis begins with glycolysis, where glucose is converted to pyruvate. Two molecules of pyruvate are then channeled into the this compound pathway. The key enzymatic steps are as follows:

  • α-Acetolactate Synthesis: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by the enzyme α-acetolactate synthase (ALS) , encoded by the alsS gene.[1] This is the first committed step of the pathway.

  • α-Acetolactate Decarboxylation: α-acetolactate is then decarboxylated to produce this compound. This step is catalyzed by α-acetolactate decarboxylase (ALDC) , the product of the alsD gene.[1]

The genes encoding these two key enzymes, alsS and alsD, are organized in a single operon, the alsSD operon , which allows for their coordinated expression.[2][3][4]

Genetic Regulation of the alsSD Operon

The expression of the alsSD operon is tightly regulated, primarily occurring during the late logarithmic and stationary phases of growth when the cells are grown on fermentable carbon sources like glucose.[2][3][4] The key regulatory element is the AlsR protein , a transcriptional activator belonging to the LysR family of bacterial regulators.[2][3][5] The gene encoding this regulator, alsR , is located upstream of the alsSD operon and is transcribed divergently.[2][3][4] AlsR is essential for the transcription of the alsSD operon, and its absence leads to a lack of this compound production.[2][5]

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the key enzyme α-acetolactate synthase (AlsS) from Bacillus subtilis.

EnzymeSubstrateKm (mM)Vmax (μmol/min/mg)Source
α-Acetolactate Synthase (AlsS)Pyruvate13.6Not Reported[6]
Metabolite Concentrations

The intracellular concentration of the precursor metabolite, pyruvate, is a critical factor influencing the flux through the this compound biosynthesis pathway.

MetaboliteConditionIntracellular Concentration (mM)Source
PyruvateStationary phase in DPA-producing B. subtilis~350[1]
This compound Production in Engineered Bacillus subtilis Strains

Metabolic engineering strategies have been employed to enhance this compound production in B. subtilis. The table below presents some reported this compound titers and productivities.

StrainGenetic ModificationCulture ConditionsThis compound Titer (g/L)Productivity (g/L/h)Source
Engineered B. subtilisMultivariate modular metabolic engineering with spatiotemporal modulation5 L fed-batch fermentation97.51.81[2]
BSUW06bdhA and acoA double-knockout, overexpression of alsSDFermentor culture20Not Reported[7]
Engineered B. subtilisDisruption of this compound reductase and expression of NADH oxidaseBatch process91.8Not Reported[7]

Experimental Protocols

α-Acetolactate Synthase (AlsS) Activity Assay

This protocol is adapted from a method used to measure AlsS activity from Bacillus subtilis.[8]

Materials:

  • MOPS buffer (100 mM, pH 7.0)

  • MgCl₂ (1 mM)

  • Thiamine pyrophosphate (TPP) (0.1 mM)

  • Sodium pyruvate (various concentrations for kinetic studies)

  • Cell lysate containing AlsS

  • 50% H₂SO₄

  • Creatine solution (0.1 M)

  • α-naphthol solution

Procedure:

  • Prepare a 1 mL reaction mixture in a microcentrifuge tube containing 100 mM MOPS buffer (pH 7.0), 1 mM MgCl₂, and 0.1 mM TPP.

  • Add a known amount of cell lysate containing AlsS to the reaction mixture.

  • Initiate the reaction by adding sodium pyruvate to the desired final concentration.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Terminate the reaction by adding 0.1 mL of 50% H₂SO₄. This acidification also facilitates the decarboxylation of the product, α-acetolactate, to this compound.

  • Incubate the acidified mixture for an additional 25 minutes at 37°C to ensure complete conversion of α-acetolactate to this compound.

  • Centrifuge the mixture to pellet any precipitated protein.

  • To quantify the this compound produced, transfer 0.5 mL of the supernatant to a new tube.

  • Add 0.5 mL of 0.1 M creatine solution and 0.5 mL of α-naphthol solution.

  • Incubate at 37°C for 10 minutes to allow for color development.

  • Measure the absorbance at 540 nm.

  • Use a standard curve of known this compound concentrations to determine the amount of this compound produced in the enzymatic reaction.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

α-Acetolactate Decarboxylase (AlsD) Activity Assay

This protocol is based on a method for determining α-acetolactate decarboxylase activity.[9][10][11]

Materials:

  • MES buffer (50 mM, pH 6.0)

  • Ethyl-2-acetoxy-2-methylacetoacetate (substrate precursor)

  • 1 M NaOH

  • Cell lysate containing AlsD

  • Creatine solution

  • α-naphthol solution

Procedure:

  • Substrate Preparation (α-acetolactate):

    • Prepare a fresh α-acetolactate solution by hydrolyzing ethyl-2-acetoxy-2-methylacetoacetate.

    • Mix 10 μL of ethyl-2-acetoxy-2-methylacetoacetate with 0.3 mL of 1 M NaOH and 0.3 mL of H₂O in 4.3 mL of 50 mM MES buffer (pH 6.0).

  • Enzyme Assay:

    • In a microcentrifuge tube, mix 0.2 mL of the freshly prepared α-acetolactate substrate solution with 0.2 mL of the cell lysate containing AlsD.

    • Incubate the reaction mixture at 30°C for 20 minutes.

  • This compound Quantification:

    • The this compound produced is quantified colorimetrically as described in the AlsS activity assay (Protocol 5.1, steps 9-12).

One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

Gene Knockout in Bacillus subtilis using CRISPR/Cas9

This is a generalized workflow for creating gene knockouts of alsS and alsD in B. subtilis based on established CRISPR/Cas9 methods.[12]

Materials:

  • B. subtilis strain to be modified

  • CRISPR/Cas9 editing plasmids (e.g., pPB41 or pPB105)

  • Oligonucleotides for constructing the guide RNA (gRNA) targeting alsS or alsD

  • Repair template DNA containing homologous regions flanking the target gene and potentially a selection marker

  • Competent B. subtilis cells

  • Appropriate selective media

Procedure:

  • gRNA Design and Cloning:

    • Design a specific gRNA sequence that targets the coding region of alsS or alsD.

    • Synthesize and anneal complementary oligonucleotides encoding the gRNA.

    • Clone the annealed oligonucleotides into the CRISPR/Cas9 editing plasmid.

  • Repair Template Construction:

    • Amplify the upstream and downstream homologous regions (typically ~500 bp each) flanking the target gene from the B. subtilis genome.

    • Join the two flanking regions, creating a seamless deletion cassette. This will serve as the repair template for homologous recombination.

  • Transformation and Selection:

    • Transform the competent B. subtilis cells with the CRISPR/Cas9 plasmid containing the specific gRNA and the repair template DNA.

    • Plate the transformed cells on selective media to isolate colonies that have incorporated the plasmid and potentially undergone the desired genomic edit.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from the selected colonies.

    • Perform colony PCR using primers that flank the target gene to confirm the deletion by observing a smaller PCR product compared to the wild-type.

    • Sequence the PCR product to verify the precise deletion of the target gene.

Visualizations

Metabolic Pathway Diagram

Acetoin_Biosynthesis_Pathway Pyruvate1 Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate1->alpha_Acetolactate alsS (α-Acetolactate Synthase) Pyruvate2 Pyruvate Pyruvate2->alpha_Acetolactate This compound This compound alpha_Acetolactate->this compound alsD (α-Acetolactate Decarboxylase)

Caption: Core this compound biosynthesis pathway in Bacillus subtilis.

Genetic Regulation Diagram

Acetoin_Regulation cluster_dna DNA alsR_gene alsR AlsR_protein AlsR Protein alsR_gene->AlsR_protein Transcription & Translation alsSD_operon alsSD operon (alsS, alsD) alsSD_promoter AlsR_protein->alsSD_promoter Binds and Activates alsSD_promoter->alsSD_operon Transcription

Caption: Transcriptional regulation of the alsSD operon by AlsR.

Experimental Workflow for AlsS Assay

AlsS_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix (Buffer, MgCl2, TPP, Cell Lysate) start->prepare_reaction add_pyruvate Add Pyruvate (Initiate Reaction) prepare_reaction->add_pyruvate incubate_37 Incubate at 37°C (10 min) add_pyruvate->incubate_37 stop_reaction Stop Reaction (Add H2SO4) incubate_37->stop_reaction decarboxylate Incubate at 37°C (25 min for decarboxylation) stop_reaction->decarboxylate centrifuge Centrifuge decarboxylate->centrifuge add_reagents Add Creatine and α-naphthol to Supernatant centrifuge->add_reagents incubate_color Incubate at 37°C (10 min for color development) add_reagents->incubate_color measure_absorbance Measure Absorbance at 540 nm incubate_color->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for the α-acetolactate synthase (AlsS) activity assay.

References

The Central Role of α-Acetolactate Synthase in Acetoin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetoin (3-hydroxy-2-butanone) is a high-value, bio-based platform chemical with wide-ranging applications as a flavor and fragrance enhancer in the food, cosmetic, and pharmaceutical industries. It also serves as a precursor for chemical synthesis and as a plant growth promoter.[1][2][3] Microbial fermentation is an environmentally friendly and sustainable method for this compound production. Central to this biological process is the enzyme α-acetolactate synthase (ALS), which catalyzes the first key step in the biosynthesis pathway. This technical guide provides an in-depth examination of the role of ALS in this compound production, covering the biochemical pathway, enzyme characteristics, regulatory mechanisms, and metabolic engineering strategies for enhancing yield. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and drug development professionals.

The Biochemical Pathway of this compound Synthesis

The microbial synthesis of this compound from glucose primarily follows the glycolytic pathway to produce pyruvate.[4] The core of this compound production then involves a two-step enzymatic conversion from pyruvate.

  • Condensation of Pyruvate: Two molecules of pyruvate are condensed by α-acetolactate synthase (ALS) (EC 2.2.1.6) to form one molecule of α-acetolactate, releasing a molecule of carbon dioxide.[1][5] This reaction is the rate-limiting step in the pathway.

  • Decarboxylation of α-Acetolactate: The intermediate, α-acetolactate, is then decarboxylated by the enzyme α-acetolactate decarboxylase (ALDC) (EC 4.1.1.5) to produce this compound.[1][6]

α-acetolactate is an unstable intermediate and can also undergo spontaneous oxidative decarboxylation to form diacetyl, especially in the presence of oxygen.[7] ALDC channels the flux specifically towards this compound, bypassing diacetyl formation, which is crucial in applications like brewing.[8][9] The this compound can be further reduced to 2,3-butanediol by 2,3-butanediol dehydrogenase, a reaction that is often a target for deletion in metabolic engineering strategies aimed at maximizing this compound yield.[2][10]

Acetoin_Pathway Pyruvate 2x Pyruvate a_acetolactate α-Acetolactate Pyruvate->a_acetolactate α-Acetolactate Synthase (ALS / AlsS) CO2_1 CO₂ This compound This compound a_acetolactate->this compound α-Acetolactate Decarboxylase (ALDC / AlsD) CO2_2 CO₂

Caption: The core two-step enzymatic pathway for this compound production from pyruvate.

Types and Characteristics of α-Acetolactate Synthase

Acetolactate synthase (EC 2.2.1.6) exists in two main forms with distinct physiological roles.[1] It's crucial to distinguish between them for effective metabolic engineering.

  • Catabolic α-Acetolactate Synthase (ALS): This enzyme is primarily involved in the carbon-overflow metabolic pathway that leads to this compound production, particularly during the stationary phase of growth in organisms like Bacillus subtilis.[4] It exhibits high efficiency in converting pyruvate to α-acetolactate.[1] Catabolic ALS is typically encoded by the alsS gene, often found in an operon with the α-acetolactate decarboxylase gene (alsD).[1]

  • Anabolic α-Acetolactate Synthase (AHAS): Also known as acetohydroxy acid synthase, this enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][11][12] It can condense two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) or one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).[5][11] AHAS generally converts pyruvate with lower efficiency compared to catabolic ALS and is subject to feedback inhibition by these amino acids.[1]

The kinetic properties of catabolic ALS are critical for its efficiency in this compound production. Enzymes from different microbial sources exhibit varying affinities for pyruvate and catalytic rates.

Table 1: Kinetic Parameters of Catabolic α-Acetolactate Synthase (AlsS)

Organism Km (Pyruvate) (mM) kcat (s⁻¹) Optimal pH Optimal Temp. (°C) Reference
Bacillus licheniformis WX-02 3.96 514 6.5 37 [13]
Acetobacter pasteurianus (AlsS1) N/A N/A 6.5 55 [1]
Alopecurus aequalis (Trp-574-Leu mutant) 10.45 0.44 (Vmax, nmol/min/mg) N/A N/A [14]
Alopecurus aequalis (Pro-197-Tyr mutant) 7.91 0.28 (Vmax, nmol/min/mg) N/A N/A [14]

Note: N/A indicates data not available in the cited sources. Vmax values for A. aequalis are provided as specific activity.

Regulation of α-Acetolactate Synthase and the this compound Pathway

The expression and activity of the enzymes in the this compound pathway are tightly regulated. In many bacteria, including Bacillus subtilis, the genes encoding catabolic ALS (alsS) and ALDC (alsD) form the alsSD operon.[1][15]

  • Transcriptional Regulation: The expression of the alsSD operon is often induced by an excess of carbon source (leading to high pyruvate concentration) and is associated with post-exponential growth phases.[1] In some species, a transcriptional activator gene, such as alsR, is located upstream of the operon and controls its expression.[1]

  • Environmental Factors: this compound production is significantly influenced by environmental conditions. Aeration is a critical factor; higher oxygen levels tend to favor this compound accumulation over its reduced form, 2,3-butanediol.[10][15][16] The pH of the medium also plays a role, with many production processes optimized around pH 6.0-6.5.[13][15]

Regulation_Logic cluster_conditions Environmental & Metabolic Conditions cluster_genetic Genetic Regulation cluster_output Metabolic Output High_Glucose High Glucose Concentration alsR alsR Activator (e.g., LysR-type) High_Glucose->alsR Induces High_Aeration High Aeration (O₂) Acetoin_Prod Increased this compound Production High_Aeration->Acetoin_Prod BDO_Prod Reduced 2,3-BDO Production High_Aeration->BDO_Prod Inhibits Conversion Optimal_pH Optimal pH (e.g., ~6.5) Optimal_pH->Acetoin_Prod alsSD_operon alsSD Operon Expression alsR->alsSD_operon Activates alsSD_operon->Acetoin_Prod Workflow_Diagram cluster_gene Gene & Protein Work cluster_fermentation Fermentation & Production cluster_analysis Analysis Cloning 1. Clone alsS Gene into Expression Vector Expression 2. Express Recombinant ALS in E. coli Cloning->Expression Purification 3. Purify ALS via Affinity Chromatography Expression->Purification Activity_Assay 4. Perform ALS Enzyme Activity Assay Purification->Activity_Assay Quantification 8. Quantify this compound (GC, HPLC, or Colorimetric) Activity_Assay->Quantification Provides Enzyme Characterization Strain_Dev 5. Engineer Host Strain (e.g., gene knockouts) Fermentation 6. Culture Engineered Strain in Optimized Medium Strain_Dev->Fermentation Sampling 7. Collect Culture Supernatant Samples Fermentation->Sampling Sampling->Quantification

References

The Discovery and Chemical Characterization of Acetoin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoin (3-hydroxy-2-butanone), a volatile organic compound with a characteristic buttery aroma, plays a significant role in various scientific and industrial fields, from food science to metabolic engineering. This technical guide provides a comprehensive overview of the discovery and chemical characterization of this compound. It details the historical context of its identification, its key physicochemical properties, and in-depth experimental protocols for its synthesis, purification, and analysis using modern spectroscopic and chromatographic techniques. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering this versatile molecule.

Discovery of this compound

The discovery of this compound is intrinsically linked to the development of a classic microbiological test: the Voges-Proskauer (VP) test. In 1898, German bacteriologists Daniel Wilhelm Otto Voges and Bernhard Proskauer developed a colorimetric reaction to differentiate between certain bacteria based on their metabolic end products from glucose fermentation.[1] This test, which produces a characteristic red color in the presence of this compound, was the first indication of its existence as a microbial metabolite.[2][3]

The VP test relies on the oxidation of this compound (also known as acetylmethylcarbinol) to diacetyl in the presence of a strong base (potassium hydroxide) and atmospheric oxygen. The resulting diacetyl then reacts with guanidine compounds present in the peptone-containing culture medium to form a pinkish-red polymer.[3] The addition of α-naphthol acts as a color intensifier.[2] This biochemical test laid the foundation for identifying this compound-producing microorganisms and initiated further investigation into its chemical nature and biological significance.

Chemical Characterization

This compound is a chiral molecule existing as two enantiomers, (R)- and (S)-acetoin. The form predominantly produced by bacteria is (R)-acetoin. It is a colorless to pale yellow liquid with a pleasant, buttery odor.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C4H8O2[5]
Molar Mass 88.11 g/mol [5]
Appearance Colorless to pale yellow liquid[4]
Odor Pleasant, buttery[4]
Density 1.013 g/mL at 25 °C[4]
Melting Point 15 °C[4]
Boiling Point 148 °C[4]
Solubility in Water Miscible[4]
Solubility in Organic Solvents Soluble in ethanol, ether, and acetone[4]
CAS Number 513-86-0 (racemic)[5]
Spectroscopic Data

The structural elucidation and quantification of this compound heavily rely on various spectroscopic techniques. A summary of typical spectroscopic data is provided in Table 2.

Spectroscopic TechniqueKey Data and InterpretationReference(s)
¹H NMR Signals corresponding to methyl protons adjacent to the carbonyl and hydroxyl groups, and the methine proton.[6]
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, and the two methyl carbons.[7]
FTIR Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.[8][9]
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns.[10][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This compound can be synthesized through various methods, including the reduction of diacetyl and the oxidation of 2,3-butanediol.

Protocol 3.1.1: Synthesis of this compound by Oxidation of 2,3-Butanediol

This protocol is adapted from a bioconversion method using Gluconobacter oxydans.[12][13][14]

Materials:

  • 2,3-butanediol

  • Gluconobacter oxydans DSM 2003

  • Yeast extract

  • (NH₄)₂SO₄

  • KH₂PO₄

  • MgSO₄·7H₂O

  • Shake flasks

  • Incubator shaker

Procedure:

  • Prepare the medium containing (per liter): 20 g yeast extract, 1.5 g (NH₄)₂SO₄, 1.5 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.

  • Add 2,3-butanediol to the medium to a final concentration of 40 g/L.

  • Adjust the pH of the medium to 6.0.

  • Inoculate the medium with a fresh culture of Gluconobacter oxydans DSM 2003.

  • Incubate the culture at 30°C with shaking at 200 rpm.

  • Monitor the conversion of 2,3-butanediol to this compound over time using an appropriate analytical method (e.g., HPLC or GC-MS).

  • For a fed-batch process to achieve higher concentrations, add additional 2,3-butanediol (e.g., 20 g/L) at regular intervals (e.g., every 12-24 hours).[12]

Purification of this compound

Fractional distillation is a common method for purifying this compound from reaction mixtures or fermentation broths.[15][16][17][18][19]

Protocol 3.2.1: Purification by Fractional Distillation

Materials:

  • Crude this compound mixture

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.

  • Add the crude this compound mixture and a few boiling chips to the round-bottom flask.

  • Heat the flask gently using the heating mantle.

  • Slowly increase the temperature and observe the vapor rising through the fractionating column.

  • Collect the fraction that distills at the boiling point of this compound (approximately 148 °C at atmospheric pressure).

  • Monitor the temperature closely to ensure a good separation from components with different boiling points.

  • The purity of the collected this compound can be verified by GC-MS or NMR.

Analytical Methods

This qualitative test is used to detect the presence of this compound.[1][2][3][20][21]

Protocol 3.3.1.1: Standard Voges-Proskauer Test

Materials:

  • Bacterial culture in MR-VP broth

  • Barritt's Reagent A (5% α-naphthol in absolute ethanol)

  • Barritt's Reagent B (40% potassium hydroxide in water)

  • Test tubes

Procedure:

  • To 1 mL of a 24-48 hour bacterial culture in MR-VP broth, add 0.6 mL of Barritt's Reagent A.

  • Shake the tube to aerate.

  • Add 0.2 mL of Barritt's Reagent B.

  • Shake the tube vigorously for 30 seconds.

  • Allow the tube to stand for 15-30 minutes.

  • A positive result is indicated by the development of a red color at the surface of the medium. A negative result is indicated by the absence of a red color.

Protocol 3.3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy [6][22][23][24][25][26][27]

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Number of Scans (ns): 16 or more for good signal-to-noise

  • Relaxation Delay (d1): 1-5 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): Appropriate range to cover all proton signals (e.g., 0-10 ppm)

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')

  • Number of Scans (ns): 1024 or more due to the low natural abundance of ¹³C

  • Relaxation Delay (d1): 2-10 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): Appropriate range to cover all carbon signals (e.g., 0-220 ppm)

Protocol 3.3.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy [5][8][9][28][29]

Sample Preparation (for liquid samples):

  • Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) of the FTIR spectrometer are clean.

  • For ATR-FTIR, place a small drop of the liquid this compound sample directly onto the crystal.

  • For transmission FTIR, place a drop of the sample between two salt plates to create a thin film.

FTIR Acquisition Parameters:

  • Spectral Range: Typically 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are usually sufficient.

  • Background: A background spectrum of the clean, empty sample holder should be collected before analyzing the sample.

Protocol 3.3.2.3: Mass Spectrometry (MS) [10][11][30][31][32][33][34][35][36][37]

Sample Introduction:

  • For GC-MS, the sample is typically dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) and injected into the gas chromatograph.

GC-MS Instrumental Parameters (Example):

  • GC Column: A polar column (e.g., DB-WAX) is often suitable.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 230 °C) at a controlled rate (e.g., 10 °C/min).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

Protocol 3.3.3.1: High-Performance Liquid Chromatography (HPLC) [32][38][39][40][41][42]

Sample Preparation:

  • Dilute the this compound sample in the mobile phase to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Instrumental Parameters (Example for Reversed-Phase HPLC):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of water (often with a small amount of acid, e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile or methanol. The specific ratio can be optimized (e.g., 95:5 water:acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: UV detector at a wavelength where this compound absorbs (e.g., 205 nm).

  • Column Temperature: 30 °C.

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and workflows are provided below using the DOT language for Graphviz.

Bacterial Metabolic Pathway of this compound Synthesis

This diagram illustrates the central metabolic pathway leading to the production of this compound in many bacteria.

Acetoin_Synthesis_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase Butanediol 2,3-Butanediol This compound->Butanediol 2,3-Butanediol Dehydrogenase

Caption: Bacterial metabolic pathway for this compound synthesis.

Experimental Workflow for GC-MS Analysis of this compound

This diagram outlines the typical workflow for analyzing an this compound sample using Gas Chromatography-Mass Spectrometry.

GCMS_Workflow SamplePrep Sample Preparation (Dilution in Volatile Solvent) Injection Injection into GC SamplePrep->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Chromatogram and Mass Spectrum) Detection->DataAnalysis

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship in the Voges-Proskauer Test

This diagram illustrates the logical steps and chemical transformations involved in the Voges-Proskauer test.

VP_Test_Logic Acetoin_Presence This compound Present in Culture Add_Reagents Add α-naphthol and KOH Acetoin_Presence->Add_Reagents No_Red_Color No Red Color (Negative Result) Acetoin_Presence->No_Red_Color if absent Oxidation Oxidation to Diacetyl Add_Reagents->Oxidation Reaction Reaction with Guanidine Oxidation->Reaction Red_Color Red Color Develops (Positive Result) Reaction->Red_Color

Caption: Logical flow of the Voges-Proskauer test.

Conclusion

This technical guide has provided a detailed overview of the discovery and chemical characterization of this compound. From its initial detection through a classic microbiological test to its comprehensive analysis by modern analytical techniques, our understanding of this compound has significantly evolved. The presented physicochemical data, detailed experimental protocols, and visual representations of key pathways and workflows aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with and understand this important compound. The continued study of this compound is likely to unveil further applications and biological roles, reinforcing its significance in various scientific disciplines.

References

The Prevalence and Pathways of Acetoin in Fermented Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoin (3-hydroxy-2-butanone) is a volatile organic compound that contributes significantly to the flavor and aroma profiles of many fermented foods. Its presence, often associated with a buttery or creamy note, is a direct result of the metabolic activities of various microorganisms, including lactic acid bacteria (LAB) and yeasts. Understanding the natural occurrence, biosynthetic pathways, and analytical quantification of this compound is crucial for quality control in the food industry and for researchers exploring microbial metabolism for biotechnological applications. This technical guide provides an in-depth overview of this compound in fermented foods, presenting quantitative data, detailed experimental protocols for its determination, and visualizations of the core metabolic pathways involved in its production.

Natural Occurrence of this compound in Fermented Foods

This compound is a common metabolite found in a wide array of fermented products, ranging from dairy and alcoholic beverages to traditional fermented vegetables and legumes. Its concentration can vary significantly depending on the raw materials, the specific fermenting microorganisms, and the fermentation conditions such as temperature, pH, and oxygen availability. The following table summarizes the quantitative data on this compound concentrations found in various fermented foods.

Fermented Food CategorySpecific ProductThis compound Concentration RangeKey Microorganisms Involved
Dairy Products Yogurt241.2 mg/kg[1]Lactococcus lactis, Lactobacillus spp.
CheeseVaries widely, can be >10 mg/kg[2]Lactococcus lactis, Leuconostoc spp.
KefirPresent, contributes to "buttery" flavor[3]Lactic acid bacteria, Yeasts
ButtermilkPresent, contributes to flavor[4]Lactococcus lactis
Alcoholic Beverages Wine2 - 200 mg/L[5][6]Saccharomyces cerevisiae, Zygosaccharomyces spp.
BeerTypically low, can increase with certain bacteriaSaccharomyces cerevisiae, Acetic Acid Bacteria[7]
Fermented Vegetables KimchiPresent, varies with fermentation stageLeuconostoc spp., Weissella spp., Lactobacillus spp.[8][9]
SauerkrautPresent, produced by LABLeuconostoc mesenteroides, Lactobacillus spp.
Fermented Legumes Douchi (Fermented Soybean)Key flavor substance[2]Bacillus subtilis
NattoUp to 33.90 g/L in fermentation broths[10][11]Bacillus subtilis (natto)
Other SourdoughProduction stimulated by citrate[10]Lactobacillus crustorum

Experimental Protocols for this compound Determination

Accurate quantification of this compound in complex food matrices is essential for quality assessment and research. Several analytical methods are commonly employed, each with its own advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is a highly sensitive and specific method for the determination of volatile compounds like this compound.

Methodology: Headspace-Gas Chromatography (HS-GC)

  • Sample Preparation:

    • Homogenize the solid or semi-solid food sample.

    • Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

    • For liquid samples, directly pipette a known volume (e.g., 1-5 mL) into the headspace vial.

    • Add an internal standard (e.g., 2,3-butanediol or another suitable compound not present in the sample) of a known concentration to each vial.

    • Seal the vials tightly with a PTFE/silicone septum and aluminum cap.

  • Headspace Incubation:

    • Place the vials in the headspace autosampler.

    • Incubate the vials at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • GC Analysis:

    • Injection: An automated syringe takes a specific volume of the headspace gas (e.g., 1 mL) and injects it into the GC inlet.

    • Column: Use a suitable capillary column for volatile compound analysis (e.g., a wax column like DB-WAX or a similar polar stationary phase).

    • Oven Temperature Program:

      • Initial temperature: e.g., 40°C, hold for 2-5 minutes.

      • Ramp: Increase the temperature at a rate of 5-10°C/min to a final temperature of e.g., 200-220°C.

      • Hold at the final temperature for 5-10 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) is commonly used for quantification.

    • Data Analysis: Identify the this compound peak based on its retention time compared to a pure standard. Quantify the concentration by comparing the peak area of this compound to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for this compound quantification, particularly suitable for non-volatile derivatives or when coupled with specific detectors.

Methodology: HPLC with UV Detection

  • Sample Preparation:

    • Homogenize the food sample.

    • Extract this compound using a suitable solvent (e.g., deionized water, or a specific buffer). This may involve vortexing, sonication, and centrifugation to remove solid particles.

    • Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before injection.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., dilute phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) for reproducible retention times.

    • Detector: A UV detector set at a wavelength where this compound has some absorbance (e.g., around 205 nm), although its chromophore is weak. For improved sensitivity and specificity, derivatization with a UV-active agent can be performed.

    • Data Analysis: Identify the this compound peak by its retention time and quantify using a calibration curve prepared with this compound standards.

Enzymatic Assay

Enzymatic methods offer high specificity for the determination of this compound.

Methodology: Coupled Enzyme Assay

  • Principle: This method utilizes the enzyme this compound reductase (also known as 2,3-butanediol dehydrogenase) which catalyzes the NADH-dependent reduction of this compound to 2,3-butanediol. The decrease in NADH concentration is measured spectrophotometrically at 340 nm.

  • Reagents:

    • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-7.5).

    • NADH solution.

    • This compound reductase enzyme solution.

    • Sample extract.

  • Procedure:

    • In a cuvette, mix the assay buffer, NADH solution, and the sample extract.

    • Measure the initial absorbance at 340 nm (A_initial).

    • Initiate the reaction by adding the this compound reductase enzyme solution.

    • Monitor the decrease in absorbance at 340 nm until the reaction is complete (A_final).

    • The change in absorbance (ΔA = A_initial - A_final) is directly proportional to the amount of this compound in the sample.

  • Calculation:

    • Calculate the concentration of this compound using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹).

Voges-Proskauer (VP) Test

The Voges-Proskauer test is a qualitative or semi-quantitative colorimetric method for the detection of this compound.[12][13][14]

Methodology

  • Principle: In the presence of alkali and atmospheric oxygen, this compound is oxidized to diacetyl. Diacetyl then reacts with a guanidino-containing compound (like creatine, often present in peptone-based media or added) to produce a red-colored complex.[15] α-naphthol acts as a catalyst to enhance the color development.[12]

  • Reagents:

    • Barritt's Reagent A: 5% (w/v) α-naphthol in absolute ethanol.

    • Barritt's Reagent B: 40% (w/v) potassium hydroxide (KOH) in water.

  • Procedure:

    • To 1 mL of the sample or culture broth, add 0.6 mL of Barritt's Reagent A and mix well.

    • Add 0.2 mL of Barritt's Reagent B and mix vigorously to ensure aeration.

    • Allow the tube to stand for 15-30 minutes.

  • Result Interpretation:

    • Positive: A cherry red color development indicates the presence of this compound.

    • Negative: The absence of a red color (or the appearance of a yellow/copper color) indicates a negative result.

Metabolic Pathways of this compound Production

The biosynthesis of this compound in fermentative microorganisms primarily originates from pyruvate, a central intermediate of glycolysis. The specific enzymatic steps can vary slightly between different microbial genera.

This compound Biosynthesis in Lactic Acid Bacteria (e.g., Lactococcus, Leuconostoc)

In many lactic acid bacteria, this compound is produced via the α-acetolactate pathway. This pathway serves as an alternative route for pyruvate metabolism, particularly under conditions of excess pyruvate.

Acetoin_Pathway_LAB Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (ALS) This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (ALDC) Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous Oxidative Decarboxylation Diacetyl->this compound Diacetyl Reductase

Caption: this compound biosynthesis pathway in lactic acid bacteria.

This compound Biosynthesis in Bacillus subtilis

Bacillus subtilis, particularly the strains used for natto fermentation, is a prolific producer of this compound. The pathway is similar to that in LAB, starting from pyruvate.

Acetoin_Pathway_Bacillus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (alsS) This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (alsD) Butanediol Butanediol This compound->Butanediol this compound Reductase / 2,3-Butanediol Dehydrogenase (bdhA)

Caption: this compound metabolic pathway in Bacillus subtilis.

Experimental Workflow for this compound Analysis

A typical workflow for the quantitative analysis of this compound from a fermented food sample involves several key steps, from sample collection to data interpretation.

Experimental_Workflow Start Fermented Food Sample Homogenization Sample Homogenization Start->Homogenization Extraction Extraction / Headspace Preparation Homogenization->Extraction Analysis Instrumental Analysis (GC, HPLC, etc.) Extraction->Analysis Data_Acquisition Data Acquisition (Chromatogram) Analysis->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Result Result Reporting (e.g., mg/kg) Quantification->Result

Caption: General experimental workflow for this compound quantification.

Conclusion

The presence and concentration of this compound are critical parameters influencing the sensory characteristics of a wide variety of fermented foods. Its production is intrinsically linked to the metabolic activities of the fermenting microorganisms. A thorough understanding of the factors that influence this compound biosynthesis, coupled with robust and accurate analytical methods for its quantification, is indispensable for both quality control in food production and for fundamental research in microbial biotechnology. The methodologies and pathways detailed in this guide provide a solid foundation for professionals engaged in the study and application of fermentation science.

References

The Physiological Role of Acetoin in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetoin (3-hydroxy-2-butanone) is a neutral, four-carbon molecule produced by a wide range of microorganisms, including many species of bacteria, yeast, and fungi. It is a key intermediate in the mixed-acid and butanediol fermentation pathways and has significant physiological implications for microbial survival and adaptation. Historically, the production of this compound has been used as a taxonomic marker, notably in the Voges-Proskauer test to differentiate among enteric bacteria.[1] Beyond its diagnostic use, this compound plays a crucial role in cellular processes such as preventing acidification, regulating the cellular redox balance, and serving as a carbon storage compound.[2] This technical guide provides an in-depth overview of the physiological functions of this compound in microbial metabolism, detailing its biosynthesis and catabolism, the complex regulatory networks that control its production, and standardized experimental protocols for its study.

Core Physiological Functions of this compound

The production and subsequent utilization of this compound confer several physiological advantages to microorganisms.

2.1 Prevention of Environmental Acidification: During fermentation of sugars, many bacteria produce acidic end products, which can lead to a lethal drop in the pH of the surrounding medium.[3] To counteract this, some microbes switch from mixed-acid fermentation to the production of neutral compounds like this compound and its reduced form, 2,3-butanediol.[3] This metabolic shift allows the cell to continue catabolizing sugars without causing excessive acidification of the cytoplasm and the external environment.[2]

2.2 Regulation of the NAD+/NADH Ratio: The reversible conversion of this compound to 2,3-butanediol, catalyzed by 2,3-butanediol dehydrogenase, is coupled with the oxidation of NADH to NAD+ or the reduction of NAD+ to NADH. This reaction plays a vital role in maintaining the intracellular redox balance.[2] By modulating the ratio of NAD+ to NADH, cells can regulate the flow of carbon through various metabolic pathways and ensure the efficient operation of glycolysis.

2.3 Carbon Storage: Under conditions of carbon excess, microorganisms can synthesize and excrete this compound. When the primary carbon source is depleted, this compound can be re-imported and utilized as a carbon and energy source, allowing the cells to survive during periods of starvation.[2]

This compound Metabolic Pathways

3.1 Biosynthesis of this compound

The primary route for this compound biosynthesis begins with pyruvate, the end product of glycolysis. The pathway involves two key enzymatic steps:

  • α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by α-acetolactate synthase (encoded by the alsS gene).[4]

  • α-Acetolactate Decarboxylase (ALDC): α-acetolactate is then decarboxylated to yield this compound. This step is catalyzed by α-acetolactate decarboxylase (encoded by the alsD gene).[4]

In some bacteria, such as Klebsiella and Enterobacter, the genes for these enzymes are organized in the bud operon (budA and budB).

acetoin_biosynthesis Pyruvate 2x Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (alsS) This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (alsD)

Figure 1: Biosynthesis pathway of this compound from pyruvate.

3.2 Catabolism of this compound

When serving as a carbon source, this compound is catabolized by the this compound dehydrogenase multienzyme complex (also known as the this compound cleavage system). This complex catalyzes the oxidative cleavage of this compound into acetaldehyde and acetyl-CoA. The genes encoding this complex (acoA, acoB, acoC, and acoL) are typically organized in the aco operon.[5]

acetoin_catabolism This compound This compound Acetaldehyde_AcetylCoA Acetaldehyde + Acetyl-CoA This compound->Acetaldehyde_AcetylCoA this compound Dehydrogenase (acoABCL)

Figure 2: Catabolic pathway of this compound.

Regulation of this compound Metabolism

The synthesis and degradation of this compound are tightly regulated at the transcriptional level in response to various environmental and cellular signals.

4.1 Regulation by pH and Acetate: In many bacteria, the expression of the this compound biosynthesis operon (alsSD or budAB) is induced by a drop in pH or the presence of acetate. This regulation is often mediated by LysR-type transcriptional regulators, such as AlsR in Bacillus subtilis and BudR in Serratia plymuthica.[6]

4.2 Catabolite Repression: The presence of a preferred carbon source, such as glucose, represses the expression of the this compound catabolism (aco) operon. This is a classic example of carbon catabolite repression, often mediated by the global regulator CcpA in Gram-positive bacteria.[5]

4.3 Substrate Induction: The aco operon is induced by the presence of this compound in the medium, ensuring that the enzymes for its degradation are only synthesized when the substrate is available. This induction is mediated by the transcriptional activator AcoR.[5][7]

4.4 Quorum Sensing: In some Gram-negative bacteria, such as Serratia species, this compound production is regulated by quorum sensing. The accumulation of N-acyl-homoserine lactone (AHL) autoinducers at high cell densities leads to the activation of the bud operon and a switch to this compound fermentation.[6]

acetoin_regulation cluster_synthesis This compound Synthesis Regulation cluster_catabolism This compound Catabolism Regulation alsR AlsR/BudR als_operon als/bud operon alsR->als_operon activates Low_pH Low pH/ Acetate Low_pH->alsR activates QS Quorum Sensing (AHLs) QS->alsR activates acoR AcoR aco_operon aco operon acoR->aco_operon activates This compound This compound This compound->acoR induces Glucose Glucose CcpA CcpA Glucose->CcpA activates CcpA->aco_operon represses

Figure 3: Simplified regulatory network of this compound metabolism.

Quantitative this compound Production in Various Microorganisms

The efficiency of this compound production varies significantly among different microbial species and is highly dependent on the fermentation conditions and genetic background of the strain. The following table summarizes this compound production data from several studies.

MicroorganismCarbon SourceFermentation ConditionsGenetic ModificationsThis compound Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Bacillus subtilis SF4-3Glucose (150 g/L)pH 6.0, 300 r/minWild Type (mutant)48.90.39-[8]
Bacillus subtilis 168Glucose (10 g/L)pH 7.5, 37°C, 100 rpmWild Type~0.42~0.08 (mol/mol)-[9]
Bacillus subtilis HB-32-50 L fermenterHigh-yield mutant63.550.460.883[10]
Bacillus subtilis 168 derivativeGlucoseBatch fermentationCo-expression of 2,3-BDH and NADH oxidase91.8--[2]
Klebsiella pneumoniaeGlucoseFed-batch fermentationbudC and acoABCD double mutant62.30.287-[11]
Enterobacter cloacae SDM 53Lignocellulosic hydrolysateFed-batch fermentationEngineered strain45.6-1.52[12]
Enterobacter cloacae EC∆budC∆ldhAGlucoseFed-batch fermentationbudC and ldhA deletion39.50.439 (mol/mol)-[13][14]
Escherichia coli GXASR-49RSFNon-food raw materialsFed-batch fermentationEngineered strain81.62--[15]

Experimental Protocols

6.1 Quantification of this compound

6.1.1 Voges-Proskauer (VP) Test (Qualitative and Semi-Quantitative)

This colorimetric assay is a classic method for detecting this compound.

  • Principle: In the presence of a strong base (40% KOH) and atmospheric oxygen, this compound is oxidized to diacetyl. Diacetyl then reacts with guanidine compounds in the peptone-containing medium to form a red-colored complex. α-naphthol acts as a color enhancer.[1][11][16]

  • Reagents:

    • MR-VP Broth (containing glucose and peptone)

    • Barritt's Reagent A: 5% (w/v) α-naphthol in absolute ethanol.

    • Barritt's Reagent B: 40% (w/v) potassium hydroxide (KOH) in deionized water.

  • Procedure:

    • Inoculate the test organism into a tube of MR-VP broth.

    • Incubate at 35-37°C for 24-48 hours.[11]

    • Transfer approximately 1 mL of the culture to a clean test tube.

    • Add 0.6 mL of Reagent A and shake.

    • Add 0.2 mL of Reagent B and shake vigorously to aerate.[16]

    • Allow the tube to stand for 15-30 minutes.

    • Result: A positive result is indicated by the development of a red or pink color. A yellow or copper color is a negative result.[1]

6.1.2 High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and quantitative method for measuring this compound in fermentation broths.

  • Principle: this compound is separated from other components of the fermentation broth by liquid chromatography and detected by a UV or refractive index (RI) detector.

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter before injection.[4]

  • Typical HPLC Conditions:

    • Column: Aminex HPX-87H column (300 mm x 7.8 mm).[4]

    • Mobile Phase: 0.005 M H₂SO₄.[4]

    • Flow Rate: 0.5-0.6 mL/min.[4]

    • Column Temperature: 50-60°C.[4]

    • Detector: Refractive Index (RI) or UV (at ~210 nm).

    • Injection Volume: 10-20 µL.[4]

  • Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

6.2 Enzyme Activity Assays

6.2.1 α-Acetolactate Synthase (ALS) Assay

  • Principle: The activity of ALS is determined by measuring the rate of this compound formation from its product, α-acetolactate. The unstable α-acetolactate is non-enzymatically decarboxylated to this compound by acid treatment, and the this compound is then quantified colorimetrically.[17][18]

  • Reagents:

    • Assay Buffer: e.g., 100 mM sodium phosphate buffer (pH 6.5).

    • Substrate: 100 mM sodium pyruvate.

    • Cofactors: 0.5 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP).

    • Stop Solution: 50% H₂SO₄.

    • Color Reagents: 0.5% (w/v) creatine and 5% (w/v) α-naphthol (freshly prepared in 2.5 M NaOH).

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, pyruvate, and cofactors.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the cell-free extract containing the enzyme.

    • Incubate for a specific time (e.g., 20-30 minutes).

    • Stop the reaction by adding the stop solution.

    • Incubate at a higher temperature (e.g., 55-60°C) for 15-30 minutes to facilitate the decarboxylation of α-acetolactate to this compound.

    • Add the color reagents and incubate at room temperature or 37°C for 20-30 minutes.

    • Measure the absorbance at 525 nm.

    • Calculate the enzyme activity based on a standard curve of this compound.

6.2.2 α-Acetolactate Decarboxylase (ALDC) Assay

  • Principle: The activity is measured by the direct conversion of α-acetolactate to this compound, which is then quantified colorimetrically.[19][20]

  • Reagents:

    • Buffer: e.g., 50 mM MES buffer (pH 6.0).[20]

    • Substrate: α-acetolactate (can be synthesized from ethyl 2-acetoxy-2-methylacetoacetate).[21]

    • Color Reagents: As in the ALS assay.

  • Procedure:

    • Prepare a reaction mixture of buffer and α-acetolactate substrate.

    • Pre-incubate at the assay temperature (e.g., 30°C).

    • Start the reaction by adding the enzyme sample.

    • Incubate for a defined period (e.g., 20 minutes).[20]

    • Stop the reaction (e.g., by boiling or adding acid, although some protocols proceed directly to color development).

    • Add the color reagents and incubate to allow color development.

    • Measure the absorbance at 522 nm.[20]

    • Determine the amount of this compound produced from a standard curve.

6.3 Experimental Workflow

The following diagram outlines a general workflow for investigating this compound metabolism in a microbial strain.

experimental_workflow start Select Microbial Strain culture Culture in Defined Medium (e.g., with glucose) start->culture sampling Time-course Sampling culture->sampling mutagenesis Genetic Modification (Gene knockout/overexpression) culture->mutagenesis analysis Metabolite Analysis sampling->analysis Quantify this compound, 2,3-BD, organic acids (HPLC/GC) enzyme_assays Enzyme Activity Assays sampling->enzyme_assays Prepare cell-free extracts transcriptomics Transcriptional Analysis (qRT-PCR, RNA-Seq) sampling->transcriptomics Isolate RNA conclusion Data Integration and Conclusion analysis->conclusion enzyme_assays->conclusion transcriptomics->conclusion phenotype Phenotypic Analysis of Mutants mutagenesis->phenotype Culture and analyze mutants phenotype->conclusion

Figure 4: General experimental workflow for studying this compound metabolism.

Conclusion

This compound is a multifaceted metabolite that plays a central role in the physiology of many microorganisms. Its production is a key strategy for surviving acidic stress, maintaining redox homeostasis, and enduring periods of nutrient limitation. The metabolic pathways for this compound synthesis and catabolism are controlled by a sophisticated regulatory network that integrates signals from the cellular environment, including pH, carbon availability, and cell density. A thorough understanding of these functions and regulatory mechanisms is crucial for both basic microbial research and for the metabolic engineering of microorganisms for the industrial production of this compound and other valuable chemicals. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate role of this compound in microbial metabolism.

References

Acetoin as a Precursor for 2,3-Butanediol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Butanediol (2,3-BDO) is a versatile platform chemical with broad applications in the chemical, pharmaceutical, and agricultural industries. Its microbial production offers a sustainable alternative to petrochemical-based synthesis. A key intermediate in the microbial production of 2,3-BDO is acetoin (3-hydroxy-2-butanone). The efficient conversion of this compound to 2,3-BDO is a critical step that significantly influences the overall yield and stereoisomeric purity of the final product. This technical guide provides an in-depth overview of the biochemical conversion of this compound to 2,3-BDO, including the core metabolic pathway, key enzymes, regulatory mechanisms, and detailed experimental protocols for its study and optimization.

The Core Biochemical Pathway: From this compound to 2,3-Butanediol

The synthesis of 2,3-butanediol from this compound is a single-step reduction reaction catalyzed by the enzyme this compound reductase (AR), also known as 2,3-butanediol dehydrogenase (BDH). This enzyme facilitates the reversible conversion of this compound to 2,3-BDO, utilizing the reducing power of NADH or NADPH.[1][2][3] The direction of the reaction is critically influenced by the intracellular redox state, specifically the NADH/NAD+ ratio, and the ambient pH.[2][4]

The overall pathway for 2,3-BDO production from pyruvate, which includes the formation of this compound, is a cornerstone of mixed-acid fermentation in many bacteria.[5][6] This pathway serves to mitigate the acidification of the cytoplasm and the surrounding medium that would otherwise result from the accumulation of acidic byproducts like acetic and lactic acids.[7]

Acetoin_to_23BDO_Pathway cluster_cofactors Cofactor Cycling Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (ALS) This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (ALDC) Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous (Oxidative) _23_BDO 2,3-Butanediol This compound->_23_BDO this compound Reductase (AR) / 2,3-Butanediol Dehydrogenase (BDH) Diacetyl->this compound Diacetyl Reductase NADH NADH + H+ NAD NAD+ NADH->NAD

Biochemical pathway of 2,3-butanediol synthesis from pyruvate, highlighting this compound as the precursor.

Key Enzyme: this compound Reductase / 2,3-Butanediol Dehydrogenase (AR/BDH)

AR/BDH (EC 1.1.1.4) is the pivotal enzyme in the conversion of this compound to 2,3-BDO.[8] It belongs to the family of oxidoreductases and exhibits stereospecificity, leading to the production of different isomers of 2,3-BDO ((2R,3R)-2,3-BDO, (2S,3S)-2,3-BDO, and meso-2,3-BDO).[9] The type of AR/BDH present in a microorganism dictates the stereoisomeric composition of the produced 2,3-BDO.[9]

The activity of AR/BDH is highly dependent on pH, with the reductive reaction (this compound to 2,3-BDO) favoring acidic conditions (around pH 6.0-6.5) and the oxidative reaction (2,3-BDO to this compound) favoring alkaline conditions (around pH 8.5-9.5).[10] This characteristic can be exploited in fermentation strategies to control the product profile.

Regulatory Mechanisms

The synthesis of 2,3-BDO from this compound is tightly regulated at both the transcriptional and metabolic levels.

Transcriptional Regulation of the budABC Operon

In many bacteria, such as Klebsiella pneumoniae, the genes encoding the enzymes for 2,3-BDO synthesis, including this compound reductase (budC), are organized in the budABC operon.[1][11] The expression of this operon is controlled by the transcriptional activator BudR, which belongs to the LysR family of regulators.[12] The activity of BudR is induced by several environmental cues, including low pH, anaerobic conditions, and the presence of acetate.[12] This regulatory network ensures that the pathway is activated when the cell needs to counteract acidic stress.

Transcriptional_Regulation cluster_inducers Inducing Conditions Low_pH Low pH BudR BudR (Transcriptional Activator) Low_pH->BudR activate Anaerobiosis Anaerobiosis Anaerobiosis->BudR activate Acetate Acetate Acetate->BudR activate budABC_operon budABC operon (incl. budC for AR/BDH) BudR->budABC_operon activates transcription

Transcriptional regulation of the budABC operon by BudR and environmental signals.
Metabolic Regulation: The Role of NADH/NAD+ Ratio and Carbon Catabolite Repression

The intracellular ratio of NADH to NAD+ is a critical determinant of the direction of the AR/BDH-catalyzed reaction.[2][4] A high NADH/NAD+ ratio, indicative of a surplus of reducing power, drives the conversion of this compound to 2,3-BDO.[2][5] Conversely, a low NADH/NAD+ ratio can favor the reverse reaction. Strategies to manipulate this ratio, such as controlling the dissolved oxygen levels or using specific carbon sources, can be employed to optimize 2,3-BDO production.[2]

Carbon catabolite repression (CCR) is another crucial regulatory mechanism that affects the overall efficiency of 2,3-BDO production, especially when using mixed sugar feedstocks like those derived from lignocellulosic biomass.[13][14][15][16][17] In the presence of a preferred carbon source like glucose, the utilization of other sugars is repressed, leading to incomplete substrate consumption.[15][16][17] Genetic engineering approaches to alleviate CCR have been shown to significantly enhance 2,3-BDO titers.[13][14]

Quantitative Data on this compound to 2,3-Butanediol Conversion

The efficiency of converting this compound to 2,3-BDO varies among different microorganisms and is highly dependent on the fermentation conditions. The following tables summarize key quantitative data from various studies.

Table 1: Production of 2,3-Butanediol from Glucose via this compound in Wild-Type and Engineered Microorganisms.

MicroorganismStrainKey Genetic Modification(s)Substrate2,3-BDO Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella oxytocaM1Overexpression of this compound reductase (budC)Glucose142.50.421.47[18][19][20]
Enterobacter aerogenesEMY-70SPAlleviation of carbon catabolite repressionSugarcane Molasses140.0-2.59[13][14]
Bacillus subtilisCS13-Sucrose132.40.452.45[21]
Bacillus subtilisBSF20Overexpression of transhydrogenase (udhA)Glucose49.29--[2]
Saccharomyces cerevisiaeV5 ald6GPD1BDH1Overexpression of BDH1Glucose~1.3--[3]

Table 2: Kinetic Parameters of this compound Reductase (AR/BDH) from Bacillus subtilis.

SubstrateKm (mmol/L)Vmax (µmol/L·min)kcat (1/min)kcat/Km (L/min·mmol)Reference
This compound0.16 ± 0.0055.54 ± 0.30.34 ± 0.0122.13 ± 0.2[10][22]
2,3-Butanediol0.26 ± 0.0092.34 ± 0.10.14 ± 0.0055.40 ± 0.5[10][22]
NADH0.04 ± 0.00114.2 ± 0.71.41 ± 0.0213.53 ± 0.2[10][22]
NAD+0.08 ± 0.00214.0 ± 0.71.39 ± 0.0161.74 ± 0.1[10][22]

Experimental Protocols

Whole-Cell Biocatalysis for 2,3-Butanediol Production from this compound

This protocol describes the use of whole microbial cells as catalysts for the conversion of this compound to 2,3-BDO.

1. Strain Cultivation and Cell Harvest:

  • Inoculate a suitable production medium with the desired microbial strain (e.g., E. coli expressing a specific BDH).

  • Grow the culture under optimal conditions (e.g., 37°C, 200 rpm) to the desired cell density (e.g., mid- to late-exponential phase).

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) and resuspend to a desired cell concentration (e.g., 40 g wet cell weight/L).[23]

2. Bioconversion Reaction:

  • Prepare a reaction mixture containing the substrate (this compound or its stereoisomer, e.g., meso-2,3-butanediol for conversion to other isomers) at a specific concentration (e.g., 20-60 g/L) in a suitable buffer (e.g., pH 8.5 for oxidation).[23][24]

  • Add the prepared cell suspension to the reaction mixture.

  • If necessary for cofactor regeneration, include a co-substrate (e.g., formate for NADH regeneration).[24]

  • Incubate the reaction mixture under controlled conditions (e.g., 30°C, with gentle agitation) for a specified duration (e.g., 12-24 hours).[23]

3. Sample Analysis:

  • Periodically take samples from the reaction mixture.

  • Centrifuge the samples to remove cells.

  • Analyze the supernatant for the concentration of this compound and 2,3-BDO stereoisomers using analytical techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[23][24]

Whole_Cell_Biocatalysis_Workflow Start Start Cultivation 1. Strain Cultivation Start->Cultivation Harvest 2. Cell Harvest & Washing Cultivation->Harvest Bioconversion 3. Bioconversion Reaction (this compound + Cells) Harvest->Bioconversion Analysis 4. Sample Analysis (Chiral GC/HPLC) Bioconversion->Analysis End End Analysis->End

Workflow for whole-cell biocatalysis of this compound to 2,3-butanediol.
This compound Reductase (AR/BDH) Enzyme Assay

This protocol outlines a spectrophotometric method to determine the activity of this compound reductase.

1. Preparation of Cell-Free Extract:

  • Harvest microbial cells from a culture as described in section 5.1.

  • Resuspend the cells in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing protease inhibitors).

  • Lyse the cells using a suitable method (e.g., sonication, French press).

  • Centrifuge the lysate at high speed (e.g., 13,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Collect the supernatant (cell-free extract) for the enzyme assay.[18]

2. Assay for this compound Reduction (to 2,3-BDO):

  • Prepare a reaction mixture in a cuvette containing:

    • 50 mM sodium phosphate buffer (pH 6.0)[18]

    • 1.0 mM this compound[18]

    • 0.15 mM NADH[18]

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.[18]

  • Initiate the reaction by adding a known amount of the cell-free extract (e.g., 100 µg/mL total protein).[18]

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.[18]

3. Assay for 2,3-Butanediol Oxidation (to this compound):

  • Prepare a reaction mixture containing:

    • Buffer with an alkaline pH (e.g., 100 mM Tris-HCl, pH 8.5-9.5)[10]

    • 1.0 mM 2,3-butanediol[18]

    • 0.15 mM NAD+[18]

  • Follow the same procedure as for the reduction assay, but monitor the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.

Chiral Gas Chromatography (GC) Analysis of this compound and 2,3-Butanediol Stereoisomers

This protocol provides a general method for the separation and quantification of the stereoisomers of this compound and 2,3-BDO.

1. Sample Preparation:

  • Centrifuge the fermentation broth or reaction mixture to remove cells.

  • The supernatant can be directly injected or may require extraction with a solvent (e.g., ethyl acetate) followed by concentration.

2. GC-FID Conditions:

  • Column: A chiral capillary column (e.g., Rt-βDEXsa, 30m x 0.32mm ID x 0.25µm).[25]

  • Carrier Gas: Hydrogen or Helium.[25]

  • Injector Temperature: 145°C.[26]

  • Detector: Flame Ionization Detector (FID) at 220°C.[25]

  • Oven Temperature Program:

    • Initial temperature: 95°C.

    • Ramp: 1.0°C/min to 130°C.[26]

  • Retention Times (example): (-)-R-acetoin (3.39 min), (+)-S-acetoin (3.57 min), (+)-2S,3S-butanediol (7.73 min), (-)-2R,3R-butanediol (8.03 min), meso-butanediol (8.56 min).[26]

3. Quantification:

  • Prepare standard curves for each stereoisomer of this compound and 2,3-BDO using pure standards.

  • Quantify the concentration of each isomer in the samples by comparing their peak areas to the respective standard curves.

Conclusion

The conversion of this compound to 2,3-butanediol is a critical step in the microbial production of this valuable platform chemical. A thorough understanding of the enzymatic and regulatory mechanisms governing this conversion is essential for the rational design of microbial cell factories and the optimization of fermentation processes. The experimental protocols provided in this guide offer a framework for researchers to investigate and engineer this pathway for enhanced 2,3-BDO production with desired stereoisomeric purity. Future research should continue to focus on the discovery and characterization of novel this compound reductases with improved catalytic properties and the development of advanced metabolic engineering strategies to overcome regulatory bottlenecks.

References

An In-depth Technical Guide to the Chemical Properties and Stereoisomers of Acetoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoin (3-hydroxy-2-butanone) is a chiral organic compound with significant applications across the food, cosmetic, and pharmaceutical industries.[1] Its stereoisomeric forms, (R)-acetoin and (S)-acetoin, exhibit distinct biological activities and are of particular interest in drug development and chiral synthesis. This guide provides a comprehensive overview of the chemical properties of this compound and its stereoisomers, detailed experimental protocols for its production, detection, and analysis, and visual representations of its metabolic pathways and experimental workflows.

Chemical Properties of this compound

This compound, also known as acetyl methyl carbinol, is a colorless to light-yellow liquid with a characteristic buttery odor.[2][3][4] It is a key flavor component in many fermented foods and is also a versatile platform chemical.[2][5]

General Properties
PropertyValueReferences
IUPAC Name 3-Hydroxybutan-2-one[2]
Synonyms Acetyl methyl carbinol, Dimethylketol, 2,3-Butanolone[6]
Chemical Formula C4H8O2[2][6]
Molecular Weight 88.11 g/mol [6][7][8]
Appearance Colorless to light-yellow liquid[2][3][9]
Odor Pleasant, buttery[2][4]
Physicochemical Data
PropertyValueReferences
Melting Point 15 °C (59 °F; 288 K)[2][8]
Boiling Point 148 °C (298 °F; 421 K)[2][3][8]
Density 1.012 - 1.013 g/cm³ at 20-25 °C[2][3][8]
Solubility in Water Miscible (1000 g/L at 20 °C)[2][6][10]
Solubility in Organic Solvents Soluble in alcohol and acetone; slightly soluble in ether.[2][6][10]
Flash Point 41 °C (106 °F; 314 K)[2]
Refractive Index (nD) 1.4171 at 20 °C[2][6]
pKa 13.72[2]
log P -0.36 to -0.91[2][8]

Stereoisomers of this compound

This compound possesses a chiral center at the C3 position, resulting in two stereoisomers: (R)-acetoin and (S)-acetoin.[2][7][11] The stereoisomeric form is crucial as it can dictate the compound's biological activity and application. For instance, the form of this compound produced by bacteria is typically (R)-acetoin.[2][4]

Stereoisomer(R)-Acetoin(S)-Acetoin
IUPAC Name (3R)-3-hydroxybutan-2-one(3S)-3-hydroxybutan-2-one
CAS Number 53584-56-878183-56-9
Chiral Rotation ([α]D) -39.4°Not specified
Biological Source Commonly produced by bacteria.[2][4]Can be produced via specific enzymatic or whole-cell biocatalysis.[12]
Significance Preferred for its superior aroma and flavor in the food and cosmetics industries.[1]A high-value chiral compound for synthesizing optically active drugs.[13]

Experimental Protocols

Fermentative Production of this compound

Microbial fermentation is a common and efficient method for producing this compound, often with stereoselectivity.[14] The following is a general protocol for this compound production using Bacillus subtilis.

Materials:

  • Bacillus subtilis strain (e.g., GB03)

  • Luria-Bertani (LB) medium for pre-culture

  • Fermentation medium (e.g., containing glucose, ammonium phosphate, K2HPO4, FeSO4, MgSO4)

  • Shaker incubator

  • Bioreactor (for scaled-up production)

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of B. subtilis into 50 mL of LB medium. Incubate at 37°C with agitation (e.g., 200 rpm) for 12-18 hours.

  • Inoculation: Transfer the pre-culture to the main fermentation medium at a specific inoculation ratio (e.g., 10% v/v).

  • Fermentation: Incubate the culture in a shaker at 37°C. Optimize parameters such as pH (around 6.5-7.5), agitation speed (e.g., 100-213 rpm), and glucose concentration for maximal this compound production.[5][11]

  • Monitoring: Periodically take samples to measure cell density (OD600) and this compound concentration using methods described below.

  • Scale-up: For larger scale production, transfer the process to a bioreactor where parameters like pH, temperature, and dissolved oxygen can be more precisely controlled.[14]

Voges-Proskauer (VP) Test for this compound Detection

The Voges-Proskauer test is a classic, qualitative colorimetric assay to detect the presence of this compound produced by bacteria.[3][6]

Materials:

  • Bacterial culture grown in MR-VP broth for 24-48 hours.

  • VP Reagent A (Barritt's A): 5% α-naphthol in absolute ethanol.

  • VP Reagent B (Barritt's B): 40% potassium hydroxide (KOH) in water.

  • Test tubes.

Procedure:

  • Transfer approximately 1-2 mL of the bacterial culture broth to a clean test tube.[2][8]

  • Add 6 drops of VP Reagent A (α-naphthol) and mix well by shaking.[2][8]

  • Add 2 drops of VP Reagent B (40% KOH) and mix thoroughly to ensure oxygenation.[2][8]

  • Allow the tube to stand for 15-30 minutes, observing for a color change.[2]

  • Result Interpretation:

    • Positive: A cherry red or pink color development at the surface indicates the presence of this compound.[3][6]

    • Negative: No color change or a yellow-brown color indicates the absence of this compound.[6]

The principle of the test involves the oxidation of this compound to diacetyl in the presence of KOH and atmospheric oxygen. The diacetyl then reacts with guanidine compounds in the peptone-containing medium, with α-naphthol acting as a color enhancer, to produce the red-colored complex.[6][7]

Gas Chromatography (GC) for Analysis and Separation of Stereoisomers

Gas chromatography is a powerful technique for the quantitative analysis of this compound and the separation of its stereoisomers.[15][16]

Materials and Equipment:

  • Gas chromatograph (GC) system equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Cyclodex-B).[9]

  • Carrier gas (e.g., Nitrogen).[9]

  • Hydrogen and Air for FID.

  • Standards for (R)- and (S)-acetoin.

  • Solvent for sample dilution (e.g., anhydrous methanol).[9]

GC Parameters (Example):

  • Injector Temperature: 220 °C[9]

  • Detector Temperature: 220 °C[9]

  • Column: Cyclodex-B (30 m x 0.32 mm x 0.25 µm)[9]

  • Carrier Gas Flow Rate: 1.5 mL/min (Nitrogen)[9]

  • Oven Temperature Program: An appropriate temperature gradient to separate the enantiomers.

  • Hydrogen Flow: 30 mL/min[9]

  • Air Flow: 300 mL/min[9]

Procedure:

  • Sample Preparation: Dilute the sample containing this compound to a suitable concentration with the chosen solvent. An internal standard (e.g., n-butanol) can be added for quantification.[9]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Analysis: The different stereoisomers will have different retention times on the chiral column, allowing for their separation and quantification based on the peak areas relative to the standards.

Extraction of this compound from Fermentation Broth

After fermentative production, this compound needs to be separated from the culture medium.

Materials:

  • Fermentation broth containing this compound.

  • Microfiltration membrane or centrifuge.

  • Inorganic salt (e.g., potassium phosphate).

  • Hydrophilic organic solvent (e.g., ethyl acetate).

  • Rotary evaporator or distillation apparatus.

Procedure:

  • Cell Removal: Remove bacterial cells from the fermentation broth by microfiltration or centrifugation to obtain a clear supernatant.

  • Aqueous Two-Phase Extraction:

    • Add an inorganic salt to the clear fermentation broth and dissolve it.

    • Add a hydrophilic organic solvent (e.g., ethyl acetate) and mix thoroughly.

    • Allow the mixture to stand until two distinct phases are formed. This compound will partition into the organic phase.

  • Solvent Recovery:

    • Separate the upper organic phase.

    • Remove the organic solvent by reduced pressure distillation or using a rotary evaporator to obtain a concentrated this compound solution. High temperatures should be avoided as they can lead to racemization of the stereoisomers.[9]

Signaling Pathways and Workflows

Metabolic Pathway of this compound Synthesis

This compound is a key intermediate in the 2,3-butanediol fermentation pathway in many microorganisms. It is synthesized from pyruvate, a central metabolite derived from glycolysis.

Acetoin_Synthesis Pyruvate Pyruvate (2 molecules) alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase This compound This compound ((R)- or (S)-) alpha_Acetolactate->this compound α-Acetolactate Decarboxylase Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous Oxidative Decarboxylation Butanediol 2,3-Butanediol This compound->Butanediol Butanediol Dehydrogenase (reversible) Diacetyl->this compound Diacetyl Reductase

Caption: Metabolic pathway of this compound synthesis from pyruvate.

Experimental Workflow for this compound Production and Analysis

The following diagram outlines a typical workflow for the fermentative production of this compound and its subsequent analysis.

Acetoin_Workflow cluster_production Production cluster_separation Separation & Extraction cluster_analysis Analysis Preculture Bacterial Pre-culture Fermentation Fermentation in Bioreactor Preculture->Fermentation Inoculation Centrifugation Cell Removal (Centrifugation/Filtration) Fermentation->Centrifugation Extraction Solvent Extraction Centrifugation->Extraction VP_Test Qualitative Analysis (Voges-Proskauer Test) Centrifugation->VP_Test Sample for detection Concentration Solvent Removal (Distillation) Extraction->Concentration GC_Analysis Quantitative & Chiral Analysis (Gas Chromatography) Concentration->GC_Analysis Final Product Final_Product Purified this compound Concentration->Final_Product

Caption: Experimental workflow for this compound production and analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound and its stereoisomers, along with practical experimental protocols for its production, detection, and analysis. The provided diagrams illustrate the key metabolic pathways and experimental workflows relevant to this compound research. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this versatile chiral molecule. The distinct properties of (R)- and (S)-acetoin highlight the importance of stereospecific synthesis and analysis in harnessing their full potential in various applications.

References

An In-depth Technical Guide to the Acetoin Metabolic Pathway in Enterobacter aerogenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetoin metabolic pathway in Enterobacter aerogenes, a bacterium known for its efficient production of this versatile platform chemical. This document details the core biochemical reactions, the genetic organization of the pathway, key enzymatic players, and strategies for metabolic engineering. Furthermore, it includes detailed experimental protocols and quantitative data to support research and development in this field.

Introduction to this compound Metabolism in Enterobacter aerogenes

Enterobacter aerogenes, a Gram-negative, facultatively anaerobic bacterium, is a natural producer of this compound (3-hydroxy-2-butanone) through the mixed-acid fermentation pathway. This compound is a valuable chemical intermediate with applications in the food, cosmetic, and pharmaceutical industries. The production of this compound in E. aerogenes serves to prevent the excessive acidification of the cytoplasm from acidic fermentation products and to regenerate NAD+ under anaerobic or microaerobic conditions.

The Core Metabolic Pathway

The central pathway for this compound biosynthesis in Enterobacter aerogenes begins with pyruvate, a key intermediate of glycolysis. The pathway consists of three enzymatic steps, catalyzed by enzymes encoded by the budABC operon.

The key reactions are:

  • α-Acetolactate Synthase (ALS) (budB): This enzyme catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.

  • α-Acetolactate Decarboxylase (ALDC) (budA): This enzyme decarboxylates α-acetolactate to produce this compound.

  • This compound Reductase (AR) / 2,3-Butanediol Dehydrogenase (BDH) (budC): This enzyme reversibly reduces this compound to 2,3-butanediol, consuming NADH. To enhance this compound accumulation, this enzyme is often a target for gene deletion in metabolic engineering strategies.

Below is a diagram illustrating the core this compound metabolic pathway.

Acetoin_Metabolic_Pathway Pyruvate 2x Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (budB) This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (budA) Butanediol 2,3-Butanediol This compound->Butanediol this compound Reductase (budC) + NADH Butanediol->this compound 2,3-Butanediol Dehydrogenase (budC) + NAD+

Core this compound metabolic pathway in E. aerogenes.

Genetic Organization and Regulation

The genes encoding the key enzymes for this compound and 2,3-butanediol production in Enterobacter aerogenes are organized in the budABC operon[1]. This operon structure allows for the coordinated expression of these genes.

Regulation of the budABC Operon:

The expression of the budABC operon is influenced by environmental conditions, most notably pH and oxygen availability.

  • pH: Under anaerobic conditions, the formation of this compound reductase (diacetyl reductase) is pH-dependent, with significantly higher levels of the enzyme observed at a lower pH of 5.0 compared to pH 7.0[2]. This suggests that acidic conditions, which can result from mixed-acid fermentation, trigger the expression of the butanediol pathway to produce more neutral end products.

  • Anaerobiosis and Acetate: In the closely related bacterium Klebsiella terrigena, a transcriptional activator, BudR, controls the budABC operon. The expression of budR is induced by acetate, low pH, and anaerobic conditions[3]. It is highly probable that a homologous regulatory system governs the budABC operon in Enterobacter aerogenes.

Quantitative Data on Pathway Enzymes

The following table summarizes the available kinetic parameters for the key enzymes in the this compound metabolic pathway of Enterobacter aerogenes.

EnzymeGeneOrganismKmVmaxkcatOptimal pH
α-Acetolactate Synthase budBEnterobacter aerogenesN/AN/AN/A~6.0
α-Acetolactate Decarboxylase budAEnterobacter aerogenes14.83 ± 0.87 mMN/A0.81 ± 0.09 s⁻¹5.5[4]
This compound Reductase (2,3-BDH) budCEnterobacter aerogenesN/AN/AN/AN/A

N/A: Data not available in the searched literature for this specific organism.

Metabolic Engineering Strategies for Enhanced this compound Production

To improve the yield and productivity of this compound in Enterobacter aerogenes, various metabolic engineering strategies have been employed. These strategies primarily focus on redirecting carbon flux towards this compound and minimizing the formation of byproducts.

Key Gene Knockout Targets:

  • ldhA (Lactate Dehydrogenase): Deletion of this gene prevents the conversion of pyruvate to lactate, thus increasing the pyruvate pool available for this compound synthesis[5].

  • budC (this compound Reductase/2,3-Butanediol Dehydrogenase): Knocking out this gene is a crucial step to prevent the conversion of this compound to 2,3-butanediol, thereby leading to this compound accumulation[5].

  • dhaD (Glycerol Dehydrogenase): This enzyme can also exhibit 2,3-butanediol dehydrogenase activity, and its deletion further prevents the reduction of this compound[5].

  • gcd (Glucose Dehydrogenase): Under aerobic conditions, E. aerogenes can activate an extracellular glucose oxidative pathway, leading to the formation of 2-ketogluconate. Deleting the gcd gene blocks this competing pathway and enhances this compound production[5].

A successful metabolic engineering approach involved the deletion of ldhA, budC, dhaD, and gcd, which resulted in a strain that produced up to 71.7 g/L of this compound in fed-batch fermentation[5].

The following diagram illustrates the logical workflow for engineering an this compound-overproducing E. aerogenes strain.

Metabolic_Engineering_Workflow WT Wild-Type E. aerogenes del_ldhA ΔldhA Mutant (Block lactate production) WT->del_ldhA CRISPR/Cas9 or Lambda Red Recombineering del_budC_dhaD ΔldhA ΔbudC ΔdhaD Mutant (Block 2,3-butanediol production) del_ldhA->del_budC_dhaD Sequential Gene Knockout del_gcd ΔldhA ΔbudC ΔdhaD Δgcd Mutant (Block 2-ketogluconate production) del_budC_dhaD->del_gcd Sequential Gene Knockout Overexpression Overexpress budA & budB (Enhance this compound synthesis) del_gcd->Overexpression Plasmid-based overexpression

Workflow for engineering an this compound-overproducing strain.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound metabolic pathway in Enterobacter aerogenes.

α-Acetolactate Synthase (ALS) Assay

This protocol is a general method for determining ALS activity.

Principle: The assay measures the amount of α-acetolactate formed from pyruvate. The α-acetolactate is then decarboxylated to this compound by heating in an acidic environment, and the this compound is quantified colorimetrically using the Voges-Proskauer reaction.

Reagents:

  • Phosphate buffer (0.1 M, pH 6.0)

  • Sodium pyruvate (0.5 M)

  • Thiamine pyrophosphate (TPP) (1 mg/mL)

  • MgCl₂ (0.1 M)

  • H₂SO₄ (6 N)

  • Creatine solution (0.5% w/v in water)

  • α-naphthol solution (5% w/v in absolute ethanol)

Procedure:

  • Prepare the reaction mixture containing: 500 µL of phosphate buffer, 100 µL of sodium pyruvate, 50 µL of TPP, and 50 µL of MgCl₂.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the cell-free extract (enzyme source).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 6 N H₂SO₄.

  • Heat the mixture at 60°C for 15 minutes to decarboxylate α-acetolactate to this compound.

  • Cool the tubes to room temperature.

  • Add 500 µL of creatine solution and 500 µL of α-naphthol solution.

  • Vortex and incubate at room temperature for 30 minutes for color development.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of this compound.

Calculation:

Enzyme activity is expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the assay conditions.

α-Acetolactate Decarboxylase (ALDC) Assay

Principle: This assay directly measures the disappearance of the substrate, α-acetolactate, or the formation of the product, this compound. The following protocol is based on the quantification of this compound.

Reagents:

  • Tris-HCl buffer (50 mM, pH 6.0)

  • α-acetolactate solution (prepare fresh by hydrolysis of ethyl α-acetolactate)

  • Creatine solution (0.5% w/v)

  • α-naphthol solution (5% w/v in 2.5 M NaOH)

Procedure:

  • Prepare the reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of α-acetolactate solution.

  • Pre-incubate at 30°C for 5 minutes.

  • Start the reaction by adding 100 µL of the enzyme solution.

  • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 1 mL of the α-naphthol/NaOH solution.

  • Add 100 µL of the creatine solution.

  • Incubate at room temperature for 30 minutes for color development.

  • Measure the absorbance at 525 nm.

  • Use a standard curve of this compound to quantify the product.

This compound Reductase (AR) / 2,3-Butanediol Dehydrogenase (BDH) Assay

Principle: The activity of this compound reductase is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.

Reagents:

  • Phosphate buffer (100 mM, pH 7.0)

  • NADH solution (10 mM)

  • This compound solution (100 mM)

Procedure:

  • In a quartz cuvette, mix 850 µL of phosphate buffer, 50 µL of NADH solution, and 50 µL of cell-free extract (enzyme source).

  • Incubate at 30°C for 3 minutes to establish a baseline reading.

  • Initiate the reaction by adding 50 µL of the this compound solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the enzyme activity.

Calculation:

The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.

Gene Knockout using CRISPR/Cas9 in Enterobacter aerogenes

This protocol provides a general workflow for gene deletion.

Principle: The CRISPR/Cas9 system is used to create a targeted double-strand break in the chromosome, which is then repaired by homologous recombination with a provided donor DNA template, leading to the deletion of the target gene.

Materials:

  • E. aerogenes strain to be modified

  • pCas9 plasmid (expressing Cas9 and λ-Red recombinase)

  • pTarget plasmid (containing the sgRNA targeting the gene of interest and the donor DNA for homologous recombination)

  • Appropriate antibiotics for plasmid selection

  • Electroporator and cuvettes

Procedure:

  • Preparation of Electrocompetent Cells:

    • Grow E. aerogenes harboring the pCas9 plasmid at 30°C in LB medium with the appropriate antibiotic to an OD₆₀₀ of 0.4-0.6.

    • Induce the expression of the λ-Red system by adding L-arabinose and incubating for a further 15 minutes.

    • Chill the culture on ice and wash the cells multiple times with ice-cold sterile 10% glycerol.

    • Resuspend the final cell pellet in a small volume of 10% glycerol.

  • Transformation:

    • Add the pTarget plasmid DNA to the electrocompetent cells.

    • Electroporate the mixture using an electroporator with appropriate settings.

    • Immediately add SOC medium and recover the cells by incubating at 30°C for 2-4 hours.

  • Selection and Verification:

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics to select for cells that have taken up the pTarget plasmid.

    • Screen individual colonies by colony PCR using primers flanking the target gene to identify colonies with the desired deletion.

    • Verify the deletion by Sanger sequencing of the PCR product.

  • Plasmid Curing:

    • Cure the pCas9 and pTarget plasmids by growing the confirmed mutant strain at a non-permissive temperature (e.g., 37-42°C) without antibiotic selection.

Conclusion

This technical guide has provided a detailed examination of the this compound metabolic pathway in Enterobacter aerogenes. By understanding the core biochemistry, genetic regulation, and employing targeted metabolic engineering strategies, it is possible to significantly enhance the production of this compound in this versatile bacterium. The provided experimental protocols serve as a foundation for researchers to further investigate and optimize this important metabolic pathway for industrial applications. Future research should focus on obtaining a more complete quantitative understanding of the enzymatic kinetics and the intricate regulatory networks to unlock the full potential of E. aerogenes as a microbial cell factory for this compound production.

References

The Central Role of Acetolactate Decarboxylase in Acetoin Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structure, function, and regulation of α-acetolactate decarboxylase (ALDC), a pivotal enzyme in the biosynthesis of acetoin. This compound (3-hydroxy-2-butanone) is a significant platform chemical with wide-ranging applications in the food, cosmetic, and chemical industries. Understanding the intricacies of ALDC is crucial for metabolic engineering, optimizing fermentation processes, and developing novel biocatalysts.

Executive Summary

α-Acetolactate decarboxylase (EC 4.1.1.5) is an enzyme that catalyzes the irreversible decarboxylation of α-acetolactate to produce this compound.[1][2] This reaction is a key step in the 2,3-butanediol pathway, a common metabolic route in many bacteria and fungi.[1][3] Beyond its role in central metabolism, ALDC also functions as a critical regulator in the biosynthesis of branched-chain amino acids (BCAAs) such as valine and leucine.[3][4] By diverting the common precursor α-acetolactate towards this compound, ALDC prevents its accumulation and feedback inhibition of BCAA synthesis.[3][4] This dual functionality makes ALDC a subject of significant interest for industrial biotechnology, particularly in the production of valuable chemicals and the improvement of food and beverage fermentation.

Biochemical Mechanism and Structure

ALDC catalyzes the non-oxidative decarboxylation of (S)-α-acetolactate to form the (R)-enantiomer of this compound and carbon dioxide.[2][5][6][7] The enzyme exhibits high stereoselectivity. While its natural substrate is the (S)-enantiomer, ALDC can also convert the non-natural (R)-α-acetolactate into (R)-acetoin. This is accomplished through a mechanism involving an initial enzymatic rearrangement of the (R)-substrate to the (S)-form, which then undergoes the standard decarboxylation.[5][6][7]

The catalytic activity of ALDC is dependent on a divalent metal ion cofactor, with studies showing activation by Mn²⁺, Ba²⁺, Mg²⁺, Zn²⁺, and Ca²⁺ in enzymes from various sources.[8] Conversely, ions like Fe²⁺ and Cu²⁺ have been shown to inhibit its activity.[8] The enzyme belongs to the thiamine diphosphate (ThDP)-dependent enzyme family, with a conserved ThDP binding site crucial for its catalytic function.[1]

Metabolic Significance and Regulation

ALDC plays a dual role in cellular metabolism, participating in both catabolic and anabolic pathways.

The 2,3-Butanediol Pathway

The primary role of ALDC is in the production of neutral fermentation end-products. In this pathway, two molecules of pyruvate are first condensed by α-acetolactate synthase (ALS) to form α-acetolactate.[9][10][11] ALDC then catalyzes the second step, converting α-acetolactate to this compound.[9][10][11] this compound can then be further reduced to 2,3-butanediol by butanediol dehydrogenase. This pathway is crucial for many microorganisms to prevent acidification of the cytoplasm under fermentative conditions and to regenerate NAD+.[1][12]

Acetoin_Formation_Pathway cluster_0 Pyruvate 2x Pyruvate AL α-Acetolactate Pyruvate->AL CO₂ p1 This compound (R)-Acetoin AL->this compound CO₂ Diacetyl Diacetyl (Off-flavor) AL->Diacetyl Spontaneous Oxidative Decarboxylation p2 BD 2,3-Butanediol This compound->BD p3 ALS α-Acetolactate Synthase (ALS) ALS->p1 catalyzes ALDC α-Acetolactate Decarboxylase (ALDC) ALDC->p2 catalyzes BDH Butanediol Dehydrogenase BDH->p3 catalyzes Regulatory_Role_ALDC Pyruvate Pyruvate AL α-Acetolactate (Branch Point) Pyruvate->AL catalyzed by ALS BCAA_pathway ... AL->BCAA_pathway BCAA Synthesis This compound This compound AL->this compound catalyzed by ALDC BCAAs Valine, Leucine (BCAAs) BCAA_pathway->BCAAs ALDC α-Acetolactate Decarboxylase (ALDC) BCAAs->ALDC Allosteric Activation ALS α-Acetolactate Synthase Experimental_Workflow start Start prep_substrate Prepare α-Acetolactate Substrate (via Saponification) start->prep_substrate prep_enzyme Prepare Enzyme Sample (Dilute in Buffer) start->prep_enzyme reaction Incubate Enzyme + Substrate (e.g., 30°C for 20 min) prep_substrate->reaction prep_enzyme->reaction color_dev Add Color Reagents (α-Naphthol + Creatine) reaction->color_dev incubation2 Incubate for Color Development (e.g., 37°C for 30 min) color_dev->incubation2 measure Measure Absorbance at 522 nm incubation2->measure calculate Calculate this compound Concentration (vs. Standard Curve) measure->calculate end End calculate->end

References

Whitepaper: The Role of Acetoin in Preventing Intracellular Acidification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Intracellular pH (pHi) homeostasis is critical for cellular function and survival. Microorganisms, particularly those engaged in fermentative metabolism, face the constant threat of cytoplasmic acidification from the accumulation of acidic end-products. A key strategy employed by many bacteria to counteract this stress is the production of neutral metabolites. This technical guide provides an in-depth examination of the biochemical and physiological role of acetoin (3-hydroxy-2-butanone), a neutral four-carbon molecule, in preventing intracellular acidification. We will detail the metabolic pathways, regulatory mechanisms, and experimental evidence supporting this compound's function as a crucial component of bacterial acid stress response. This guide also provides detailed protocols for key experimental procedures and visualizes complex pathways and workflows to facilitate a comprehensive understanding for research and development applications.

Introduction: The Challenge of Intracellular Acidification

In many biological processes, particularly the fermentation of carbohydrates, the production of acidic metabolites such as lactic acid, acetic acid, and formic acid is common.[1][2] The accumulation of these acids can lead to a significant drop in both the extracellular and intracellular pH.[3] A decrease in pHi can have deleterious effects on a cell, including the denaturation of proteins, damage to DNA, and the dissipation of the proton motive force, ultimately compromising cell viability and function.[4][5]

To survive in such environments, bacteria have evolved sophisticated mechanisms to maintain their pHi within a narrow, near-neutral range.[6][7] These strategies include proton pumping, the production of alkaline compounds like ammonia, and the protection or repair of macromolecules.[4][5] An elegant and widespread strategy is to reroute metabolism away from acid production and towards the synthesis of neutral end-products.[8] this compound is a prime example of such a product, and its synthesis provides a metabolic "release valve" to prevent lethal acidification.[9][10]

The this compound Biosynthesis Pathway: A Neutral Alternative to Acidogenesis

This compound is produced from pyruvate, the central metabolite derived from glycolysis.[11] Instead of being converted into acidic products, two molecules of pyruvate are shunted into the 2,3-butanediol pathway, with this compound being a key intermediate.

The core pathway involves two primary enzymatic steps:

  • α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by α-acetolactate synthase.[12][13]

  • α-Acetolactate Decarboxylase (ALDC): The α-acetolactate is then decarboxylated to produce the neutral molecule, this compound. This step is catalyzed by α-acetolactate decarboxylase.[13][14]

This pathway effectively diverts pyruvate that would otherwise be converted into acidic compounds.[15] In some bacteria, this compound can be further reduced to 2,3-butanediol, another neutral compound, in a reaction that also helps regulate the NADH/NAD+ balance within the cell.[10][11][16]

Acetoin_Biosynthesis_Pathway cluster_glycolysis Glycolysis (EMP Pathway) cluster_acetoin_pathway This compound Synthesis cluster_acid_pathway Mixed-Acid Fermentation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate multiple steps Pyruvate2 Pyruvate (2 molecules) Pyruvate3 Pyruvate Alpha_Acetolactate α-Acetolactate Pyruvate2->Alpha_Acetolactate α-Acetolactate Synthase (ALS) This compound This compound (Neutral Product) Alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (ALDC) - CO2 Acids Lactic Acid, Acetic Acid, Formic Acid (Acidic Products) Pyruvate3->Acids various enzymes Logical_Relationship A High Glucose Environment B High Pyruvate Pool A->B C Mixed-Acid Fermentation B->C Default Pathway G This compound / 2,3-Butanediol Pathway B->G Alternative Pathway (Activated by low pH) D Accumulation of Acidic Byproducts C->D E Intracellular Acidification (Low pHi) D->E F Cellular Stress / Death E->F E->G Induces H Production of Neutral Byproducts G->H I pHi Homeostasis Maintained H->I J Cell Survival and Growth I->J Experimental_Workflow cluster_strains Strain Preparation cluster_culture Culturing under Acid Stress cluster_analysis Parallel Analysis cluster_results Expected Outcome WT Wild-Type Strain Culture Inoculate both strains in parallel (e.g., low pH medium + glucose) WT->Culture Mutant Mutant Strain (e.g., ΔalsS or ΔbudA) Mutant->Culture Growth Monitor Growth (OD600) Culture->Growth pH_ext Measure External pH Culture->pH_ext Acetoin_Test Voges-Proskauer Test Culture->Acetoin_Test pH_int Measure Intracellular pH Culture->pH_int Result Compare results to determine the role of this compound production in acid tolerance Growth->Result pH_ext->Result Acetoin_Test->Result pH_int->Result

References

Methodological & Application

Application Note: Quantification of Acetoin in Fermentation Broth Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetoin (3-hydroxy-2-butanone) is a key metabolic intermediate in the 2,3-butanediol fermentation pathway of various microorganisms. It serves as a crucial platform chemical with wide applications in the food, cosmetic, and pharmaceutical industries. Accurate quantification of this compound in fermentation broth is essential for monitoring fermentation processes, optimizing production yields, and ensuring product quality. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high sensitivity, selectivity, and specificity, making it an ideal method for the analysis of volatile metabolites like this compound in complex biological matrices.[1] This application note provides a detailed protocol for the quantification of this compound in fermentation broth using GC-MS, including sample preparation, instrument parameters, and method validation.

Experimental Protocol

This protocol details a liquid-liquid extraction method for sample preparation, followed by direct injection into the GC-MS system. For certain complex matrices or to enhance volatility and reduce peak tailing, a derivatization step may be beneficial.[2][3]

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Internal Standard (IS), e.g., 2,3-pentanedione or 2-methyl-1-propanol[4][5]

  • Ethyl acetate (GC grade)[1][6]

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (GC grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Syringe filters (0.22 µm)

  • GC vials with inserts (1.5 mL)

2. Preparation of Standards and Calibration Curve

  • Primary Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask. Store at 4°C.

  • Internal Standard (IS) Stock Solution (1000 mg/L): Prepare a 1000 mg/L stock solution of the chosen internal standard (e.g., 2,3-pentanedione) in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol. A typical concentration range is 0.1 to 100 mg/L.[6]

  • Calibration Curve Preparation: To each working standard solution, add the internal standard to a fixed final concentration (e.g., 10 mg/L). This will be used to construct the calibration curve.

3. Sample Preparation

  • Cell Removal: Centrifuge 1 mL of the fermentation broth at 14,500 x g for 15 minutes to pellet cells and other solids.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Extraction:

    • To 500 µL of the supernatant, add 10 µL of the internal standard stock solution.

    • Add an equal volume (500 µL) of ethyl acetate and saturate the aqueous phase with sodium chloride (NaCl) to improve extraction efficiency.[1]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 5,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection and Drying: Carefully transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filtration and Analysis: Filter the dried organic extract through a 0.22 µm syringe filter directly into a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

The following parameters serve as a guideline and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like DB-WAXetr.[5][7]
Carrier Gas Helium at a constant flow rate of 1.1 mL/min.[7]
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C[7]
Oven Program Initial temp 75°C for 5 min, ramp at 4°C/min to 280°C, hold for 2 min.[7] (This must be optimized for desired separation).
Transfer Line Temp 280°C
Ion Source Temp 230°C[7]
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Scan Mode: m/z 35-350 for initial identification. Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of this compound (e.g., m/z 43, 88) and the internal standard for higher sensitivity.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for this compound and the internal standard in the chromatogram based on their retention times and mass spectra, confirmed by running the prepared standards.

  • Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to generate a linear regression curve. The correlation coefficient (R²) should be >0.99 for good linearity.[8][9]

  • Concentration Calculation: Calculate the peak area ratio for the unknown fermentation broth samples. Determine the concentration of this compound in the sample by interpolating from the linear equation of the calibration curve.

Method Validation Summary

To ensure the reliability of the results, the analytical method should be validated for several key parameters according to established guidelines.[9][10] The following table summarizes typical performance data for a validated GC-MS method for this compound quantification.

Validation ParameterTypical Value/RangeDescription
Linearity (R²) > 0.998Indicates a direct proportional relationship between concentration and instrument response.[8]
Limit of Detection (LOD) 0.1 - 1.5 mg/LThe lowest concentration of analyte that can be reliably detected.[6][8]
Limit of Quantitation (LOQ) 0.5 - 5.0 mg/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision.[1][8]
Accuracy (Recovery) 90% - 110%The closeness of the measured value to the true value, determined by spike/recovery experiments.[1]
Precision (RSD%) < 10%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for this compound quantification.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification FermentationBroth Fermentation Broth Centrifugation 1. Centrifugation (14,500 x g, 15 min) FermentationBroth->Centrifugation Supernatant 2. Collect Supernatant Centrifugation->Supernatant Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate + NaCl) Supernatant->Extraction Drying 4. Dry Organic Phase (Na2SO4) Extraction->Drying Filtration 5. Filtration (0.22 µm) Drying->Filtration GCVial GC Vial Filtration->GCVial GCMS GC-MS Analysis GCVial->GCMS DataProcessing Data Processing (Peak Integration, Area Ratio) GCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Data_Analysis_Logic standards Calibration Standards (Known Concentrations) gcms_run Run on GC-MS standards->gcms_run samples Fermentation Samples (Unknown Concentrations) samples->gcms_run peak_area_std Calculate Peak Area Ratios (this compound / Internal Standard) gcms_run->peak_area_std peak_area_sample Calculate Peak Area Ratios (this compound / Internal Standard) gcms_run->peak_area_sample cal_curve Construct Calibration Curve (Area Ratio vs. Concentration) peak_area_std->cal_curve result Determine Sample Concentration peak_area_sample->result cal_curve->result

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of Acetoin and Diacetyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoin (3-hydroxy-2-butanone) and diacetyl (2,3-butanedione) are vicinal diketones that are important flavor compounds in many food and beverage products, particularly dairy items like butter and cheese.[1][2][3] They are natural byproducts of fermentation.[2][3][4][5] The monitoring of their concentrations is crucial for quality control, as they can significantly impact the final product's flavor profile.[3][4] High-performance liquid chromatography (HPLC) is a widely used analytical technique for the simultaneous determination of this compound and diacetyl due to its precision, reproducibility, and ability to handle complex matrices.[6] This document provides detailed application notes and protocols for the separation and quantification of this compound and diacetyl using HPLC.

Principle of Separation

The separation of this compound and diacetyl by HPLC is typically achieved using ion-exchange or reversed-phase chromatography.[7][8]

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge. An Aminex HPX-87H column, which is a cation exchange column, is commonly used for this separation.[7][8][9][10] The separation mechanism involves the interaction of the partially charged analytes with the charged stationary phase.

  • Reversed-Phase Chromatography: In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Separation is based on the hydrophobicity of the analytes. While less common for direct analysis, reversed-phase HPLC is often employed after a derivatization step.

Derivatization: To enhance the detectability of this compound and diacetyl, especially at low concentrations, a derivatization step can be introduced.[11][12] This involves a chemical reaction to attach a chromophore or fluorophore to the target analytes, making them more responsive to UV-Vis or fluorescence detectors.[11] Common derivatizing agents for vicinal diketones include o-phenylenediamine (OPDA) and 4-nitro-o-phenylenediamine (NPDA).[2][13]

Experimental Protocols

This section details two primary HPLC methods for the analysis of this compound and diacetyl.

Method 1: Direct Analysis using Ion-Exchange Chromatography

This method is suitable for the simultaneous determination of this compound, diacetyl, and other organic compounds like sugars and organic acids in samples such as cheese.[7][8][9][10]

Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Column oven

  • UV detector

  • Refractive Index (RI) detector

Chromatographic Conditions:

ParameterCondition
Column Aminex HPX-87H (300 mm x 7.8 mm)
Mobile Phase 0.013 N Sulfuric Acid in HPLC-grade water
Flow Rate 0.8 mL/min
Column Temperature 65 °C
Injection Volume 20 µL
Detection UV at 210 nm and 290 nm; RI detector
Run Time Approximately 30 minutes

Sample Preparation (for Cheese Samples):

  • Homogenize 4 g of the sample with 20 mL of ultrapure water for 10 minutes.

  • Centrifuge the mixture at 3600 x g for 10 minutes at 25 °C.

  • Collect the supernatant and filter it through a 0.45 µm membrane filter before injection.[9]

Method 2: Analysis with Pre-column Derivatization using Reversed-Phase Chromatography

This method offers enhanced sensitivity and is suitable for samples where this compound and diacetyl are present at trace levels. This example uses 4-nitro-o-phenylenediamine (NPDA) as the derivatizing agent.[2]

Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

ParameterCondition
Column Newcrom R1 reverse-phase column
Mobile Phase Acetonitrile, water, and phosphoric acid mixture
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detection UV at 260 nm

Derivatization Protocol:

  • Prepare a stock solution of diacetyl (0.1 mg/mL) in distilled water and a stock solution of NPDA (1.0 mg/mL) in methanol.[2]

  • In a test vial, add 0.10 mL of the diacetyl stock solution, 0.10 mL of 0.1 M HCl, 0.60 mL of methanol, and 0.20 mL of the NPDA stock solution.[2]

  • Sonicate the mixture for 20 minutes.[2]

  • Filter the resulting solution through a 0.22 µm filter membrane before injection.[2]

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC methods described.

ParameterMethod 1 (Ion-Exchange)Method 2 (Derivatization)Reference
Analyte This compound & DiacetylDiacetyl
Detection Limit 0.22 mg/L (for orotic acid, indicative)< 0.1 mg/L[7][14]
Quantification Limit Not explicitly stated for this compound/diacetyl0.039 mg/L[15]
**Linearity (R²) **0.9914 - 0.9996> 0.999[7][15]
Recovery High, except for lactose and orotic acid94.7% (Diacetyl), 110.8% (this compound) (GC-MS method)[1][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and diacetyl.

G HPLC Analysis Workflow for this compound and Diacetyl cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Homogenization Homogenization/Extraction Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration (0.45 or 0.22 µm) Centrifugation->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization Injection Sample Injection Filtration->Injection Direct Analysis Derivatization->Injection Separation Chromatographic Separation (Ion-Exchange or Reversed-Phase) Injection->Separation Detection Detection (UV and/or RI) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Result Reporting Integration->Report

Caption: General workflow for HPLC analysis of this compound and diacetyl.

Logical Relationship of Methods

The choice of HPLC method depends on the sample matrix and the required sensitivity.

G Method Selection Logic Start Sample Analysis Requirement Matrix Complex Matrix? (e.g., food) Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Method1 Direct Analysis via Ion-Exchange HPLC Matrix->Method1 No Sensitivity->Method1 No Method2 Derivatization followed by Reversed-Phase HPLC Sensitivity->Method2 Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The HPLC methods outlined in this application note provide robust and reliable approaches for the separation and quantification of this compound and diacetyl in various samples. The choice between direct analysis via ion-exchange chromatography and a method involving pre-column derivatization with reversed-phase chromatography will depend on the specific requirements of the analysis, including sample complexity and the desired level of sensitivity. Proper method validation, including determination of linearity, detection limits, and recovery, is essential for ensuring accurate and precise results in routine analysis.

References

Metabolic Engineering of Escherichia coli for Enhanced Acetoin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to optimize the production of acetoin, a versatile platform chemical with applications in the food, cosmetic, and chemical industries. The following sections outline key genetic modifications, summarize quantitative production data, and provide detailed experimental methodologies.

Introduction to this compound Production in E. coli

Escherichia coli is a widely utilized host for the production of various biochemicals due to its rapid growth, well-characterized genetics, and ease of genetic manipulation.[1] While wild-type E. coli does not naturally produce significant amounts of this compound, metabolic engineering strategies can be employed to introduce and optimize a heterologous this compound biosynthesis pathway. The primary pathway involves the conversion of pyruvate to α-acetolactate, which is then decarboxylated to form this compound. Key to successful engineering is the overexpression of the necessary enzymes and the elimination of competing metabolic pathways to redirect carbon flux towards this compound.

Metabolic Engineering Strategies

The core of engineering E. coli for this compound production lies in the introduction of a heterologous pathway and the strategic knockout of native genes to minimize by-product formation and maximize the precursor pool.

Heterologous Pathway Expression

The most common strategy involves the co-expression of two key enzymes:

  • α-acetolactate synthase (ALS): Catalyzes the conversion of two pyruvate molecules into one molecule of α-acetolactate. The budB gene from organisms like Enterobacter cloacae or Serratia plymuthica is frequently used.[1][2]

  • α-acetolactate decarboxylase (ALDC): Catalyzes the decarboxylation of α-acetolactate to this compound. The budA gene from the same donor organisms is typically employed.[1][2]

To maintain redox balance (NADH/NAD+ ratio) within the cell, which can be disrupted by high glycolytic flux, an NADH oxidase (NOX) , encoded by the noxE gene from Lactobacillus brevis, is often co-expressed.[1]

Gene Knockouts for Pathway Optimization

To channel the metabolic flux towards pyruvate and subsequently to this compound, several native E. coli genes are targeted for knockout:

  • ldhA (Lactate Dehydrogenase): Deletion of this gene prevents the conversion of pyruvate to lactate, a major fermentation by-product.[3][4]

  • pta and ackA (Phosphate Acetyltransferase and Acetate Kinase): Knocking out these genes blocks the primary pathway for acetate production from acetyl-CoA.[1]

  • poxB (Pyruvate Oxidase): This knockout eliminates another route for acetate formation directly from pyruvate.[1]

  • frdABCD (Fumarate Reductase): Deletion of this operon prevents the formation of succinate, another significant fermentation by-product.[1]

  • gldA (Glycerol Dehydrogenase): Knocking out this gene can reduce the synthesis of by-products downstream of glycerol.[1]

Quantitative Data on this compound Production

The following tables summarize the quantitative data from various metabolic engineering studies on this compound production in E. coli.

Table 1: Comparison of this compound Production in Engineered E. coli Strains

Strain/Genetic ModificationCarbon SourceFermentation MethodTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
GXASR-49RSF (overexpression of budA, budB, noxE; knockouts of gldA, frdABCD, poxB, ackA, pta)Non-food raw materialsFed-batch81.62--[1][5]
BL15 (details not specified)GlucoseFed-batch68.4--[1]
Strain with budRAB and noxE overexpressionGlucose5-L Bioreactor60.3--[1]
BL-11 (co-expression of fusion ALS-ALDC, lactate dehydrogenase, NADH oxidase; acetate pathway knockouts)Lactate1-L Bioreactor57.180.484 mol/mol-[6]
H106V PDH variant with budA and budB expressionGlucoseRepeated Batch38.50.29 g/g0.9[7]
YYC202(DE3) ldhA-ilvC- expressing ilvBN and aldBGlucose-0.870--[3][4]

Table 2: Reduction of Acidic By-products in Engineered E. coli

StrainFormate Reduction (%)Acetate Reduction (%)Succinate Reduction (%)Reference
GXASR-48p vs. MG1655p10069.9589.58[1]

Diagrams of Pathways and Workflows

Engineered this compound Biosynthesis Pathway in E. coli

Engineered this compound Biosynthesis Pathway in E. coli Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-ALS (budB) (heterologous) Lactate Lactate Pyruvate->Lactate LDH (ldhA) (knockout) Acetate Acetate Pyruvate->Acetate POXB, PTA/ACKA (knockout) Succinate Succinate Pyruvate->Succinate Various steps (frd) (knockout) This compound This compound alpha_Acetolactate->this compound α-ALDC (budA) (heterologous)

Caption: Engineered metabolic pathway for this compound production in E. coli.

General Experimental Workflow for Strain Development

Experimental Workflow start Start: Select Host Strain (e.g., E. coli MG1655) gene_knockout Gene Knockout of Competing Pathways (e.g., ldhA, pta, poxB) start->gene_knockout plasmid_construction Construct Expression Plasmid (e.g., pTrc99A with budA, budB, noxE) gene_knockout->plasmid_construction transformation Transform Engineered Strain with Expression Plasmid plasmid_construction->transformation fermentation Cultivation and Fermentation (Shake Flask / Bioreactor) transformation->fermentation analysis Analysis of Products (HPLC for this compound, By-products) fermentation->analysis optimization Optimization of Fermentation Conditions (pH, Temp, etc.) analysis->optimization end High-Yield this compound Production analysis->end optimization->fermentation Iterative Improvement

References

The Application of Acetoin as a Food Flavoring Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoin (3-hydroxy-2-butanone) is a naturally occurring volatile organic compound that significantly contributes to the flavor profile of many foods and beverages.[1][2][3] It is renowned for its characteristic buttery and creamy aroma and taste, making it a valuable ingredient in the food industry.[1][4][5] this compound is found in a variety of natural sources, including apples, butter, yogurt, and maple syrup.[2] It can be produced through microbial fermentation or synthetic processes.[5] This document provides detailed application notes and protocols for the use of this compound as a food flavoring agent, aimed at professionals in research and development.

Sensory Profile and Applications

This compound is prized for its pleasant, sweet, creamy, and buttery flavor.[1][4][5][6] It is a key component in the creation of butter and cream flavors and is often used as a more heat-stable alternative to diacetyl.[7] Its versatility allows for its use across a wide spectrum of food and beverage applications.

Common Applications:
  • Dairy Products: Enhances the creamy and buttery notes in products like yogurt, cheese, milk, and ice cream.[1][8]

  • Baked Goods: Imparts a rich, buttery flavor to cookies, cakes, pastries, and other baked items.[1][4]

  • Confections: Used in candies and sweets to provide a creamy, buttery, or caramel-like taste.[4][5]

  • Beverages: Incorporated into alcoholic and non-alcoholic beverages to add creamy and buttery notes.

  • Savory Products: Can be used to add a creamy dimension to savory applications.[1]

  • Margarine and Spreads: Utilized to mimic the flavor of butter.[5]

Quantitative Data

The effective use of this compound as a flavoring agent is highly dependent on its concentration. Overuse can lead to an overpowering buttery note, while insufficient amounts may not provide the desired creamy richness.[1] The following tables summarize key quantitative data for the application of this compound.

Table 1: Odor Thresholds of this compound and Related Compounds in a Yogurt Matrix
CompoundOdor Threshold in Yogurt Matrix (mg/L)
This compound29.0[9]
Diacetyl5.43[9]
Acetaldehyde15.4[9]
Table 2: Recommended Usage Levels of this compound in Food Products
Food CategoryRecommended ConcentrationNotes
Yogurt37.3 to 49.9 mg/L[9]Optimal range for desired flavor profile.
Ready-to-drink beveragesFlavors intended for dosing at 0.05%[7][10]-
Maple FlavorsApproximately 200 ppm[7][10]-
Butter5.14 to 7.36 mg/kgFound in traditional fresh butter.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Food Matrix

This protocol outlines a method for conducting sensory analysis to evaluate the flavor profile of this compound in a food product, such as yogurt.

1. Objective: To determine the optimal concentration of this compound and to characterize its sensory attributes in a food matrix.

2. Materials:

  • Base food product (e.g., plain yogurt)

  • This compound standard solution (food grade)

  • Deionized water

  • Sample cups with lids

  • Random three-digit codes for sample labeling

3. Panelist Selection:

  • Recruit a panel of 10-15 trained sensory panelists.

  • Panelists should be familiar with descriptive analysis and the sensory attributes of the food matrix being tested.

4. Sample Preparation:

  • Prepare a series of samples with varying concentrations of this compound in the food matrix. For example, for yogurt, concentrations could range from 20 mg/L to 60 mg/L.

  • A control sample with no added this compound should also be prepared.

  • Label each sample with a random three-digit code.

  • Present the samples to the panelists in a randomized order.

5. Sensory Evaluation Procedure:

  • Use a descriptive analysis method.

  • Panelists should evaluate each sample for key sensory attributes on a structured scale (e.g., a 9-point hedonic scale). Attributes for a dairy product could include:

    • Buttery aroma intensity

    • Creamy flavor intensity

    • Sweetness

    • Sourness

    • Overall liking

  • Provide water and unsalted crackers for panelists to cleanse their palate between samples.

6. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples.

  • Plot the mean scores for each attribute against the this compound concentration to identify the optimal level.

Protocol 2: Quantification of this compound in a Food Product using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantitative analysis of this compound in a food sample.

1. Objective: To accurately measure the concentration of this compound in a food product.

2. Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • GC column suitable for volatile compound analysis (e.g., DB-WAX)

  • Helium (carrier gas)

  • This compound standard

  • Internal standard (e.g., 2,3-butanediol)

  • Solvent for extraction (e.g., ethyl acetate)

  • Sodium chloride

  • Vials for sample and standard preparation

3. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Add a fixed concentration of the internal standard to each calibration standard.

4. Sample Preparation (Headspace Analysis):

  • Weigh a known amount of the homogenized food sample into a headspace vial.

  • Add a saturated solution of sodium chloride to enhance the volatility of the analytes.

  • Add a known amount of the internal standard.

  • Seal the vial tightly.

5. GC-MS Analysis:

  • GC Conditions (example):

    • Injector temperature: 250°C

    • Oven program: Start at 40°C, hold for 2 minutes, ramp to 220°C at 5°C/min, hold for 5 minutes.

    • Carrier gas flow rate: 1.0 mL/min

  • MS Conditions (example):

    • Ion source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Scan mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for this compound and the internal standard.

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by using the calibration curve.

Protocol 3: Stability Testing of this compound in a Food Matrix

This protocol details a method to assess the stability of this compound in a food product under specific storage conditions.

1. Objective: To evaluate the degradation of this compound in a food matrix over time at different temperatures.

2. Materials:

  • Food product containing a known concentration of this compound.

  • Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Materials and equipment for this compound quantification (as per Protocol 2).

3. Procedure:

  • Prepare a batch of the food product with a known initial concentration of this compound.

  • Divide the batch into multiple aliquots in appropriate sealed containers.

  • Store the aliquots at the different selected temperatures.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a set of samples from each temperature condition.

  • Immediately analyze the samples for this compound concentration using the GC-MS method described in Protocol 2.

4. Data Analysis:

  • Plot the concentration of this compound against time for each storage temperature.

  • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constants.

  • Calculate the shelf-life of the flavor in the product, defined as the time it takes for the this compound concentration to decrease by a certain percentage (e.g., 10%).

Visualizations

Experimental_Workflow_for_Acetoin_Application cluster_0 Flavor Development & Formulation cluster_1 Sensory Evaluation cluster_2 Analytical Quantification cluster_3 Stability & Shelf-Life A Define Target Flavor Profile B Select Food Matrix A->B C Determine this compound Concentration Range B->C D Prepare Samples C->D E Conduct Descriptive Analysis D->E F Analyze Sensory Data E->F I Quantify this compound Concentration F->I Correlate Sensory & Analytical Data G Sample Preparation (e.g., Headspace) H GC-MS Analysis G->H H->I J Accelerated Shelf-Life Testing I->J K Analyze Degradation Kinetics J->K L Determine Shelf-Life K->L

Caption: Workflow for the application and evaluation of this compound as a food flavoring agent.

Sensory_Evaluation_Process cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis P1 Panelist Recruitment & Training P2 Sample Preparation & Coding E1 Randomized Sample Presentation E2 Evaluation of Sensory Attributes E3 Palate Cleansing A1 Data Collection E2->A1 Record Scores A2 Statistical Analysis (ANOVA) A1->A2 A3 Interpretation of Results A2->A3

Caption: A streamlined process for the sensory evaluation of this compound in food products.

References

Application Notes and Protocols for Acetoin as a Platform Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetoin (3-hydroxy-2-butanone) as a versatile, bio-based platform chemical for the synthesis of a variety of valuable compounds. This document includes detailed experimental protocols for both chemical and biological transformations of this compound, quantitative data to compare different synthetic routes, and visualizations of the key metabolic pathways and experimental workflows.

Introduction

This compound is a naturally occurring four-carbon molecule that serves as a key intermediate in the metabolic pathways of many microorganisms.[1] Recognized by the U.S. Department of Energy as a top 30 platform chemical, its versatile functionality, including a ketone and a secondary alcohol, makes it an attractive starting material for the synthesis of a wide range of chemicals with applications in the food, pharmaceutical, and chemical industries.[2] This document outlines protocols for the production and derivatization of this compound.

Data Presentation

The following tables summarize quantitative data from various studies on the production of this compound and its derivatives.

Table 1: Microbial Production of this compound

MicroorganismSubstrateFermentation MethodTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Bacillus subtilis SF4-3GlucoseShake Flask (Optimized)46.20.29-[3]
Bacillus subtilis SF4-3Glucose5-L Fermenter48.90.39-[3]
Bacillus subtilis subsp. subtilis JJBS250Sucrose + Peptone/UreaShake Flask1.017--[4]
Bacillus subtilis subsp. subtilis JJBS250Sugarcane Bagasse HydrolysateShake Flask0.473--[4]
Parageobacillus thermoglucosidasius (Engineered)Glucose-7.60.38-[5]
Escherichia coli (Engineered)GlucoseShake Flask40.84--[2]

Table 2: Synthesis of this compound Derivatives

ProductStarting MaterialMethodKey ConditionsYield/TiterReference
2,3,5,6-TetramethylpyrazineThis compoundChemical SynthesisPhosphoric acid, ammonia, 90-100°CHigh (not specified)[6]
2,3,5,6-TetramethylpyrazineThis compound from Okara HydrolysateFermentation + Chemical Synthesis(NH₄)₂HPO₄, 105°C, 3h13.37 g/L[7]
(R)-Acetoinmeso-2,3-ButanediolEnzymatic Synthesis(S)-selective alcohol dehydrogenaseUp to 48 mM[8]
This compound2,3-ButanediolCatalytic DehydrogenationCu-Al₂O₃ catalyst, 170°C96% selectivity at 63% conversion[9]
2,3-ButanediolThis compoundMicrobial BiotransformationVarious microorganisms/plantsHigh conversion (not specified)[10]
2-ButanolEthanol (via this compound)Cell-free multi-enzyme catalysisEthanol dehydrogenase, formolase, etc.27.25% of theoretical yield[11]

Experimental Protocols

Chemical Synthesis Protocols

Protocol 1: One-Pot Synthesis of 2,3,5,6-Tetramethylpyrazine from this compound

This protocol is adapted from a patented method for the synthesis of 2,3,5,6-tetramethylpyrazine, a valuable flavor and fragrance compound.[6]

Materials:

  • This compound

  • Industrial phosphoric acid (85%)

  • Ammonia gas

  • Process water

  • 1000 mL three-neck flask with stirrer, thermometer, and gas inlet

Procedure:

  • Add 120 g (1.04 mol) of industrial phosphoric acid and 600 g of process water to the three-neck flask. Stir until uniform.

  • While maintaining the temperature between 20-40°C, bubble ammonia gas through the solution until the pH reaches 7.8-8.2.

  • Control the temperature at 30-40°C and add 60 kg (0.68 mol) of this compound dropwise over approximately 30 minutes.

  • Maintain the temperature and stir for 2 hours.

  • Increase the temperature to 90-100°C and continue the reaction for 1 hour.

  • Perform distillation at atmospheric pressure, collecting the distillate up to 103°C.

  • Adjust the pH of the distillate to 6-7 with a small amount of phosphoric acid.

  • Cool the solution to 0-5°C and let it stand for at least 4 hours to allow the product to crystallize.

  • Collect the crude product by suction filtration.

  • Recrystallize the crude product from water and dry under vacuum to obtain pure 2,3,5,6-tetramethylpyrazine.

Protocol 2: Catalytic Dehydrogenation of 2,3-Butanediol to this compound

This protocol describes the gas-phase catalytic conversion of 2,3-butanediol to this compound.[9]

Materials:

  • 2,3-Butanediol (2,3-BDO)

  • Copper-supported alumina (Cu-Al₂O₃) catalyst

  • Fixed-bed reactor

  • Hydrogen gas (optional, for catalyst reduction and reaction modulation)

  • Nitrogen gas (for purging)

Procedure:

  • Pack the fixed-bed reactor with the Cu-Al₂O₃ catalyst.

  • Purge the reactor with nitrogen gas.

  • If the catalyst requires reduction, heat the reactor under a flow of hydrogen gas according to the catalyst manufacturer's specifications.

  • Set the reactor temperature to 170°C.

  • Introduce a gaseous feed of 2,3-BDO into the reactor. The presence of a small amount of hydrogen in the feed can influence selectivity.[9]

  • Monitor the product stream using an in-line gas chromatograph (GC) to determine conversion and selectivity.

  • Collect the condensed product for further analysis and purification if necessary.

Microbial Production Protocols

Protocol 3: Fermentative Production of this compound using Bacillus subtilis

This protocol is a generalized procedure based on optimized conditions reported for Bacillus subtilis strains.[3][4]

Materials:

  • Bacillus subtilis strain (e.g., SF4-3 or JJBS250)

  • Fermentation medium (see below)

  • Shake flasks or a bioreactor

  • Inoculum culture

Inoculum Preparation:

  • Prepare a seed culture by inoculating a loopful of B. subtilis from an agar plate into a flask containing a suitable growth medium (e.g., LB broth).

  • Incubate at 30°C with shaking at 150 rpm for 12-16 hours.

Fermentation Medium (Optimized for B. subtilis SF4-3): [3]

  • Glucose: 160 g/L

  • Yeast extract: 8.5 g/L

  • Corn steep liquor: 14.6 g/L

  • Urea: 3.8 g/L

  • Manganese sulfate: 0.05 g/L

  • Ferrous sulfate: 0.05 g/L

  • Adjust pH to 7.0

Fermentation Procedure (Shake Flask):

  • Autoclave the fermentation medium.

  • Inoculate the sterile medium with the seed culture (e.g., 2% v/v).[4]

  • Incubate at 30°C with shaking at 150 rpm for 24-48 hours.[4]

  • Monitor this compound production by taking samples periodically and analyzing them using GC or HPLC.

Fermentation Procedure (Bioreactor):

  • Prepare and sterilize the bioreactor with the fermentation medium.

  • Inoculate with the seed culture.

  • Maintain the temperature at 30°C and the pH at 7.0.

  • Control the agitation and aeration rates to maintain adequate dissolved oxygen, which is crucial for this compound production. A two-stage agitation speed control strategy can be employed.[1]

  • Monitor cell growth and this compound concentration throughout the fermentation.

  • Harvest the culture broth and separate the cells by centrifugation.

  • The supernatant can be used for downstream processing to recover this compound.

Protocol 4: Biotransformation of this compound to 2,3-Butanediol

This protocol outlines a whole-cell biocatalytic approach for the reduction of this compound.[10]

Materials:

  • This compound

  • Microorganism (e.g., Saccharomyces carlsbergensis) or plant tissue (e.g., Daucus carota - carrot)

  • Culture medium (for microorganisms) or distilled water (for plants)

  • Rotary shaker

Procedure (using Saccharomyces carlsbergensis):

  • Grow a culture of S. carlsbergensis in a suitable medium (e.g., Sabouraud broth) at 25°C with shaking at 150 rpm until a stable cell density is reached.

  • Add this compound to the culture to a final concentration of approximately 0.5 g/L (50 mg in 100 mL).

  • Continue incubation under the same conditions for 48-96 hours.

  • Monitor the conversion of this compound to 2,3-butanediol using GC analysis of the culture supernatant.

  • Separate the biomass by centrifugation to obtain the product-containing medium.

Procedure (using Daucus carota):

  • Wash and surface-sterilize carrot roots with 70% ethanol.

  • Mince the carrot tissue into small, thin pieces.

  • Create a suspension of 100 g of minced carrot tissue in distilled water.

  • Add 50 mg of this compound to the suspension.

  • Incubate at 25°C on a rotary shaker at 150 rpm for 48-96 hours.

  • Monitor the reaction progress by analyzing samples of the aqueous phase by GC.

Visualizations

Diagram 1: Microbial Synthesis of this compound and 2,3-Butanediol

Acetoin_Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (alsS) This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (alsD) Butanediol 2,3-Butanediol This compound->Butanediol 2,3-Butanediol Dehydrogenase (bdhA) TTMP_Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_purification Purification start Mix Phosphoric Acid and Water ammoniation Ammoniation to pH 7.8-8.2 (20-40°C) start->ammoniation acetoin_addition Add this compound Dropwise (30-40°C) ammoniation->acetoin_addition reaction Reaction at 90-100°C acetoin_addition->reaction distillation Distillation reaction->distillation crystallization pH Adjustment and Crystallization (0-5°C) distillation->crystallization filtration Filtration and Drying crystallization->filtration final_product Pure 2,3,5,6-Tetramethylpyrazine filtration->final_product

References

Enzymatic Assay for the Quantification of Acetoin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoin (3-hydroxy-2-butanone) is a volatile organic compound that plays a significant role in the flavor and aroma of various fermented foods and beverages, including butter, yogurt, and wine. It is also a key metabolic intermediate in many microorganisms. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, for monitoring fermentation processes, and for studying microbial metabolism. While chromatographic methods are available, enzymatic assays offer a rapid, specific, and sensitive alternative for the quantification of this compound.

This document provides detailed application notes and protocols for the enzymatic quantification of this compound using this compound reductase, also known as 2,3-butanediol dehydrogenase.

Principle of the Assay

The enzymatic quantification of this compound is based on the following reaction catalyzed by this compound reductase (AR) or 2,3-butanediol dehydrogenase (BDH):

This compound + NADH + H⁺ ⇌ 2,3-Butanediol + NAD⁺

In this reversible reaction, the oxidation of β-nicotinamide adenine dinucleotide, reduced form (NADH) to its oxidized form (NAD⁺) is monitored spectrophotometrically. NADH has a characteristic absorbance maximum at 340 nm, while NAD⁺ does not. Therefore, the decrease in absorbance at 340 nm is directly proportional to the amount of this compound consumed in the reaction. By measuring the change in absorbance, the concentration of this compound in a sample can be accurately determined.

Signaling Pathway of the Enzymatic Reaction

Enzymatic Reaction for this compound Quantification This compound This compound AR This compound Reductase (2,3-Butanediol Dehydrogenase) This compound->AR NADH NADH + H⁺ NADH->AR Butanediol 2,3-Butanediol NAD NAD⁺ AR->Butanediol AR->NAD

Caption: Enzymatic conversion of this compound to 2,3-butanediol.

Experimental Protocols

Materials and Reagents
  • This compound reductase (2,3-butanediol dehydrogenase) (e.g., from Bacillus clausii or Saccharomyces cerevisiae)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Glycine-NaOH buffer (100 mM, pH 9.5) - for the reverse reaction if measuring enzyme activity

  • This compound standard solution (1 mg/mL)

  • Sample containing this compound (e.g., fermentation broth, food extract)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

  • Microcentrifuge tubes

Preparation of Reagents
  • Potassium Phosphate Buffer (50 mM, pH 6.5): Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in deionized water to a final volume of 1 L. Adjust the pH to 6.5.

  • NADH Solution (e.g., 5 mM): Dissolve the required amount of NADH in potassium phosphate buffer. Prepare this solution fresh daily and keep it on ice, protected from light.

  • This compound Standard Solutions: Prepare a series of this compound standards (e.g., 0, 0.01, 0.02, 0.05, 0.1, 0.2 mg/mL) by diluting the 1 mg/mL stock solution with potassium phosphate buffer.

Sample Preparation
  • Liquid Samples (e.g., Fermentation Broth):

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to remove cells and particulate matter.

    • Collect the supernatant.

    • If the expected this compound concentration is high, dilute the supernatant with potassium phosphate buffer to fall within the linear range of the assay.[1]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Buffers and Reagents Assay_Setup Set up reaction mixture: Buffer, NADH, Sample/Standard Reagent_Prep->Assay_Setup Standard_Prep Prepare this compound Standards Standard_Prep->Assay_Setup Sample_Prep Prepare Sample (Centrifuge, Dilute) Sample_Prep->Assay_Setup Enzyme_Add Initiate reaction with this compound Reductase Assay_Setup->Enzyme_Add Incubation Incubate at 37°C Enzyme_Add->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculation Calculate this compound Concentration Standard_Curve->Calculation

Caption: Workflow for the enzymatic quantification of this compound.

Assay Procedure
  • Set up the reaction: In a 1.5 mL microcentrifuge tube or directly in a cuvette, prepare the reaction mixture as follows:

    • 800 µL of 50 mM Potassium Phosphate Buffer (pH 6.5)

    • 100 µL of 5 mM NADH solution

    • 100 µL of sample or this compound standard

  • Blank Measurement: For the blank, use 100 µL of potassium phosphate buffer instead of the sample/standard.

  • Initiate the reaction: Add a specific amount of this compound reductase (the optimal amount should be determined empirically to ensure a linear reaction rate) to the reaction mixture. Mix gently by inverting the cuvette.

  • Incubation and Measurement: Incubate the reaction mixture at 37°C.[2] Measure the decrease in absorbance at 340 nm over a defined period (e.g., 5-10 minutes) using a spectrophotometer. The reaction can be monitored kinetically, or as an endpoint assay after a fixed incubation time. For endpoint assays, ensure the reaction is still in the linear range.

Data Analysis
  • Calculate the change in absorbance (ΔA340): Subtract the final absorbance from the initial absorbance for each standard and sample.

  • Generate a standard curve: Plot the ΔA340 of the this compound standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the this compound concentration in the sample: Use the equation from the standard curve to calculate the concentration of this compound in the unknown sample based on its ΔA340. Remember to account for any dilution factors used during sample preparation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for this compound quantification methods. Note that specific values for the enzymatic spectrophotometric assay may vary depending on the enzyme source, purity, and specific assay conditions.

ParameterMethodValueReference
Linear Range Biosensor with this compound Reductase10 µM to 1000 µM
Limit of Detection (LOD) GC-MS< 0.1 mg/L[3]
Limit of Quantification (LOQ) Not explicitly found for enzymatic assay-
Precision (CV%) Enzymatic assay for acetic acid (as a proxy)< 10-15% is ideal[4]
Recovery Not explicitly found for enzymatic assay-

Alternative Method: Colorimetric Assay with 3,5-Dinitrosalicylic Acid

An alternative to the enzymatic assay is a colorimetric method using 3,5-dinitrosalicylic acid (DNS). This method is simple and does not require a specific enzyme.

Principle

In an alkaline environment, this compound reduces 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which is a red-brown substance. The intensity of the color, measured at 540 nm, is proportional to the concentration of this compound.[1]

Protocol
  • Reagent Preparation:

    • DNS Reagent: Dissolve 6.3 g of 3,5-dinitrosalicylic acid and 262 mL of 2 M NaOH in 500 mL of hot water containing 185 g of potassium sodium tartrate. Add 5 g of crystalline phenol and 5 g of sodium sulfite. Stir to dissolve, cool, and bring the volume to 1 L with distilled water. Store in a brown bottle.[1]

    • This compound Standard Solution (1 mg/mL): Dissolve 100 mg of this compound in 100 mL of distilled water.[1]

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the this compound standard solution.

    • In test tubes, mix the standard solutions with DNS reagent and distilled water according to a defined scheme.

    • Heat the tubes in a boiling water bath for 5 minutes.[1]

    • Cool to room temperature and measure the absorbance at 540 nm.[1]

    • Plot absorbance versus concentration to create a standard curve. The linear range is typically up to 0.08 mg/mL.[1]

  • Sample Measurement:

    • Dilute the sample to bring the this compound concentration within the linear range.

    • Mix the diluted sample with the DNS reagent.

    • Follow the same heating and cooling steps as for the standard curve.

    • Measure the absorbance at 540 nm and determine the concentration from the standard curve.[1]

Conclusion

The enzymatic assay for this compound quantification offers a specific and sensitive method suitable for various research and industrial applications. By following the detailed protocols and considering the performance characteristics, researchers can obtain accurate and reliable measurements of this compound concentrations. The choice between the enzymatic and colorimetric methods will depend on the specific requirements of the study, including the need for high specificity (enzymatic) versus simplicity and cost-effectiveness (colorimetric).

References

Application Notes & Protocols for Acetoin Analysis in Dairy Products by Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AN-DA-001

Introduction

Acetoin (3-hydroxy-2-butanone) is a key flavor compound in many fermented dairy products, contributing to a desirable buttery or creamy aroma. It is a metabolic byproduct of citrate fermentation by lactic acid bacteria (LAB), particularly species of Lactococcus, Leuconostoc, and some Lactobacillus. The concentration of this compound is a critical quality parameter in products like yogurt, buttermilk, and certain cheeses, as it directly influences consumer acceptance. Monitoring this compound levels is essential for quality control, starter culture evaluation, and process optimization in the dairy industry.

Headspace Gas Chromatography (HS-GC) is an ideal technique for the quantitative analysis of volatile compounds like this compound in complex matrices such as dairy products. This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into a gas chromatograph for separation and detection. This approach minimizes sample preparation and reduces matrix interference, leading to a robust and efficient analytical workflow.

These application notes provide a comprehensive overview and detailed protocols for the determination of this compound in dairy products using both Static Headspace GC with Flame Ionization Detection (SHS-GC-FID) and Solid-Phase Microextraction GC with Mass Spectrometry (HS-SPME-GC-MS).

Biochemical Pathway of this compound Formation

In many dairy starter cultures, this compound is produced from pyruvate, which is derived from either citrate or glucose metabolism. The pathway is a key mechanism for regenerating NAD+ and controlling the pH of the medium.

Acetoin_Pathway Pyruvate Pyruvate alpha_AL α-Acetolactate Pyruvate->alpha_AL α-Acetolactate Synthase Diacetyl Diacetyl alpha_AL->Diacetyl Spontaneous Oxidative Decarboxylation (low pH) This compound This compound alpha_AL->this compound α-Acetolactate Decarboxylase (ALDC) Diacetyl->this compound Diacetyl Reductase (DAR) Butanediol 2,3-Butanediol This compound->Butanediol Butanediol Dehydrogenase (BDH)

Figure 1: Simplified biochemical pathway of this compound formation in lactic acid bacteria.

Experimental Protocols

Protocol 1: Static Headspace GC-FID Analysis of this compound in Yogurt

This protocol describes a robust method for the routine quantification of this compound in yogurt using a static headspace autosampler coupled to a gas chromatograph with a flame ionization detector (FID).

1. Materials and Reagents

  • This compound Standard: (≥98% purity)

  • Internal Standard (IS): 2,3-Pentanedione

  • Reagent Water: Deionized or HPLC-grade

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4h to remove volatile contaminants.

  • Anhydrous Sodium Sulfate (Na₂SO₄): Analytical grade.

  • Headspace Vials: 20 mL with PTFE/silicone septa and aluminum caps.

2. Standard Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound, dissolve in and bring to volume with reagent water in a 100 mL volumetric flask. Store at 4°C.

  • Internal Standard Stock (1000 µg/mL): Prepare similarly using 2,3-pentanedione.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in reagent water from the primary stock standard. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

3. Sample Preparation

  • Homogenize the yogurt sample by stirring.

  • Accurately weigh 5.0 g of the yogurt sample directly into a 20 mL headspace vial.

  • Add 2.0 g of NaCl to the vial to increase the partitioning of volatiles into the headspace.

  • Spike the sample with 100 µL of a 1000 µg/mL internal standard solution (2,3-pentanedione) to achieve a final concentration of 20 µg/g.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

  • Prepare samples in triplicate for statistical validity.

4. HS-GC-FID Instrumentation and Conditions

Parameter Condition
Headspace Autosampler
Incubation Temperature80°C
Incubation Time20 minutes
Syringe Temperature90°C
Transfer Line Temperature110°C
Injection Volume1.0 mL
Pressurization Time1.0 min
Gas Chromatograph
ColumnDB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium or Hydrogen, Constant Flow @ 1.5 mL/min
Injection Port Temperature240°C
Split Ratio20:1
Oven Temperature ProgramInitial: 40°C, hold for 5 minRamp 1: 5°C/min to 120°CRamp 2: 20°C/min to 240°C, hold for 5 min
Flame Ionization Detector
Detector Temperature250°C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (N₂) Flow25 mL/min

5. Data Analysis

  • Identify the peaks for this compound and the internal standard (2,3-pentanedione) based on their retention times, confirmed by running individual standards.

  • Integrate the peak areas for both compounds.

  • Calculate the response factor (RF) using the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (this compound Area / IS Area) against the concentration ratio (this compound Conc. / IS Conc.).

  • Calculate the concentration of this compound in the yogurt sample using the calibration curve and the peak area ratio from the sample chromatogram.

Protocol 2: HS-SPME-GC-MS Analysis of this compound in Cheese

This protocol is suitable for research applications requiring higher sensitivity and specificity, providing definitive identification of this compound through mass spectrometry.

1. Materials and Reagents

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Reagents: As listed in Protocol 1.

  • Internal Standard: 2,3-Pentanedione or a stable isotope-labeled this compound (if available).

2. Standard and Sample Preparation

  • Prepare calibration standards as described in Protocol 1.

  • Prepare cheese samples by grating 2.0 g of the cheese into a 20 mL headspace vial.

  • Add 5 mL of reagent water and 1.0 g of NaCl to the vial.

  • Spike with the internal standard as described in Protocol 1.

  • Immediately seal the vial and vortex for 30 seconds.

3. HS-SPME-GC-MS Instrumentation and Conditions

Parameter Condition
SPME Autosampler
Incubation Temperature60°C
Incubation Time15 minutes
Extraction Time (Fiber Exposure)30 minutes
Desorption Temperature (in Inlet)250°C
Desorption Time5 minutes
Gas Chromatograph
ColumnDB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, Constant Flow @ 1.2 mL/min
Injection Port ModeSplitless
Oven Temperature ProgramInitial: 40°C, hold for 3 minRamp: 8°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temperature150°C
Mass Scan Range35 - 350 amu
Data Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compound (m/z) 45 (Quantifier), 43, 88

Method Validation and Performance

The following table summarizes typical performance characteristics for the HS-GC analysis of this compound in dairy products, compiled from literature sources. Validation should be performed in the specific laboratory and for the specific dairy matrix being analyzed.

Parameter Typical Performance Notes
Linearity (R²) > 0.995Over a concentration range of 1 - 100 µg/mL.
Limit of Detection (LOD) 0.5 µg/gCalculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). The LOD for this compound in butter was reported as 0.51 µg/g.
Limit of Quantification (LOQ) 1.5 µg/gCalculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).
Precision (%RSD) < 10%Intra-day and inter-day precision for replicate analyses of a spiked sample.
Recovery (%) 90 - 110%Determined by analyzing a matrix sample spiked with a known concentration of this compound. Recoveries for this compound in butter have been reported in the range of 90.7–110.7%.

Experimental Workflow Diagram

The logical flow from sample receipt to final data reporting is crucial for ensuring consistent and reliable results.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing & Reporting Sample Receive & Homogenize Dairy Sample Weigh Weigh Sample into Headspace Vial Sample->Weigh Spike Add NaCl & Spike with Internal Standard Weigh->Spike Seal Seal & Vortex Vial Spike->Seal HS_Incubate Incubate Vial in Headspace Autosampler Seal->HS_Incubate Cal_Std Prepare Calibration Standards Cal_Std->HS_Incubate Inject Inject Headspace Gas onto GC Column HS_Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify Report Generate Final Report Quantify->Report

Figure 2: General workflow for this compound analysis by HS-GC.

Application Notes and Protocols: Acetoin as a Plant Growth-Promoting Volatile Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoin (3-hydroxy-2-butanone) is a volatile organic compound (VOC) produced by various plant growth-promoting rhizobacteria (PGPR), such as Bacillus subtilis and Bacillus amyloliquefaciens. It has emerged as a significant signaling molecule in plant-microbe interactions, demonstrating a remarkable ability to enhance plant growth and confer resistance to both biotic and abiotic stresses. These application notes provide a comprehensive overview of the use of this compound in promoting plant growth, with detailed protocols for its application and analysis of its effects.

Mechanisms of Action

This compound application has been shown to stimulate plant growth through a complex interplay of physiological and molecular responses. Transcriptomic analyses have revealed that this compound can lead to the differential expression of hundreds of genes in both shoots and roots.[1][2][3] Key mechanisms include:

  • Hormonal Regulation : this compound influences plant hormone signal transduction pathways, including those of ethylene, abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA).[4][5] This modulation helps in regulating growth and developmental processes.

  • MAPK Signaling : The mitogen-activated protein kinase (MAPK) signaling cascade, a crucial pathway for responding to environmental stimuli, is activated by this compound, contributing to stress adaptation and growth promotion.[1][4]

  • Enhanced Photosynthesis : Under certain conditions, particularly stress, this compound treatment can lead to an increase in the net photosynthetic rate, enhancing the plant's primary productivity.[1][4][6]

  • Improved Nutrient Uptake : this compound has been observed to influence the concentration of essential minerals in plant tissues. For instance, under non-saline conditions, it can increase Ca2+ and Mg2+ concentrations in roots.[7]

  • Stress Mitigation : this compound plays a crucial role in alleviating the effects of abiotic stresses like salinity by enhancing the activities of defense enzymes and modulating ion homeostasis.[1][2][4]

  • Induced Systemic Resistance (ISR) : As a bacterial volatile, this compound can trigger ISR in plants, providing broad-spectrum protection against pathogens.[5]

Quantitative Data on Plant Growth Promotion

The application of this compound has demonstrated significant improvements in various plant growth parameters across different experimental setups. The following tables summarize the quantitative effects of this compound on lettuce (Lactuca sativa) and Arabidopsis thaliana.

Table 1: Effect of this compound on Lettuce (Lactuca sativa) Growth in Hydroponic Culture

This compound Concentration (mg·mL⁻¹)Shoot Dry Weight Increase (%)Root Dry Weight Increase (%)Reference
118.0868.68[7]

Table 2: Effect of this compound on Lettuce (Lactuca sativa) Growth in Pot Experiments (Non-Saline Conditions)

Application MethodParameterTreatment% Increase vs. ControlReference
Foliar SprayShoot Dry Weight1 mg·mL⁻¹ this compoundSignificant increase[1][7]
Foliar SprayRoot Dry Weight1 mg·mL⁻¹ this compoundSignificant increase[1][7]
Root IrrigationShoot Dry Weight0.1 g/L this compoundSignificantly increased[8]
Root IrrigationRoot Dry Weight0.1 g/L this compoundSignificantly increased[8]
Foliar SprayPlant Height0.1 g/L this compoundSignificantly increased[8]
Foliar SprayLeaf Area0.1 g/L this compoundSignificantly increased[8]

Table 3: Alleviation of Salinity Stress in Lettuce (Lactuca sativa) by this compound in Pot Experiments

ParameterCondition% Change with this compoundReference
Plant HeightSalineSignificantly alleviated decrease[1][7]
Shoot WeightSalineSignificantly alleviated decrease[1][7]
Root WeightSalineSignificantly alleviated decrease[1][7]
Net Photosynthesis (Pn)SalineConsistently higher[7]
Stomatal Conductance (gsw)SalineConsistently higher[7]
Transpiration Rate (E)SalineConsistently higher[7]

Table 4: Effect of this compound on Arabidopsis thaliana Growth

This compound ConcentrationParameter% Increase vs. ControlReference
1 ppm (on paper disc)Seedling Fresh WeightOptimal for growth promotion[9]

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials:

  • This compound (≥96% purity)

  • Sterile deionized water

  • Tween 20 (or other suitable surfactant)

  • Magnetic stirrer and stir bar

  • Sterile flasks or beakers

  • 0.22 µm sterile filter

Procedure:

  • To prepare a 1 mg·mL⁻¹ stock solution, dissolve 100 mg of this compound in 100 mL of sterile deionized water.

  • Add a surfactant, such as Tween 20, to a final concentration of 0.01-0.05% (v/v) to ensure even spreading on leaf surfaces for foliar applications.

  • Mix the solution thoroughly using a magnetic stirrer until the this compound is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter.

  • Prepare fresh dilutions from the stock solution as required for the experiment. For example, for a 0.1 g/L (0.1 mg/mL) solution, dilute the stock solution 1:10 with sterile deionized water.

  • Store the stock solution at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C is recommended.

Protocol 2: Plant Growth Promotion Assay in Hydroponic Systems

Materials:

  • Plant seedlings (e.g., lettuce)

  • Hydroponic system with nutrient solution (e.g., Hoagland's solution)

  • This compound solution (e.g., 1 mg·mL⁻¹)

  • Control solution (sterile deionized water with surfactant)

  • Spray bottles

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Germinate seeds and transfer uniform seedlings to the hydroponic system. Allow the seedlings to acclimate for a specified period (e.g., 21 days).[1]

  • Divide the plants into control and treatment groups.

  • For the treatment group, apply the this compound solution as a foliar spray. For example, spray 10 mL of 1 mg·mL⁻¹ this compound solution per plant.[1][2]

  • For the control group, apply an equal volume of the control solution.

  • Repeat the application at specified intervals, for instance, at 7 and 14 days after transplantation.[1][2]

  • Maintain the plants in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25 ± 2°C, 50-70% relative humidity, 14h/10h light/dark photoperiod).[1]

  • Harvest the plants after a defined period following the final treatment (e.g., 7 days).[1][2]

  • Measure growth parameters such as shoot and root fresh weight, and then dry the samples in an oven at a specified temperature (e.g., 70°C) to a constant weight to determine the dry weight.

Protocol 3: Plant Growth Promotion Assay in Potting Soil

Materials:

  • Plant seedlings (e.g., lettuce)

  • Pots filled with a suitable soil mix

  • This compound solution (e.g., 0.1 g/L)

  • Control solution

  • Equipment for root irrigation or foliar spray

  • Growth chamber or greenhouse

Procedure:

  • Sow surface-sterilized seeds in pots and allow them to germinate and establish.

  • Divide the pots into control and treatment groups.

  • Application Methods:

    • Foliar Spray: Apply the this compound solution to the leaves until runoff.

    • Root Irrigation: Apply a defined volume of the this compound solution to the soil around the base of each plant.[8]

  • Apply the corresponding control solution to the control group using the same method.

  • Maintain the pots in a controlled environment.

  • After a specified growth period (e.g., two weeks), harvest the plants.[8]

  • Measure growth parameters including plant height, leaf area, and fresh and dry weights of shoots and roots.[8]

Visualization of Pathways and Workflows

Acetoin_Signaling_Pathway This compound This compound Application PlantCell Plant Cell This compound->PlantCell Perception MAPK_Cascade MAPK Signaling Cascade PlantCell->MAPK_Cascade Activation Hormone_Pathways Plant Hormone Signal Transduction PlantCell->Hormone_Pathways Modulation Gene_Expression Differential Gene Expression MAPK_Cascade->Gene_Expression Ethylene Ethylene Signaling Hormone_Pathways->Ethylene ABA ABA Signaling Hormone_Pathways->ABA Hormone_Pathways->Gene_Expression Growth_Promotion Plant Growth Promotion Gene_Expression->Growth_Promotion Stress_Tolerance Stress Tolerance (e.g., Salinity) Gene_Expression->Stress_Tolerance Experimental_Workflow start Start prep_plants Prepare Seedlings (Hydroponics or Pots) start->prep_plants prep_this compound Prepare this compound Solution and Control start->prep_this compound application Apply this compound (Foliar Spray or Root Drench) prep_plants->application prep_this compound->application growth Incubate under Controlled Conditions application->growth harvest Harvest Plants growth->harvest measurements Measure Growth Parameters (Biomass, Height, etc.) harvest->measurements analysis Data Analysis and Interpretation measurements->analysis end End analysis->end

References

Application Notes and Protocols for the Analytical Validation of Acetoin Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoin (3-hydroxy-2-butanone) is a volatile organic compound with a characteristic buttery aroma, playing a significant role in the flavor and quality of various food and beverage products. It is also a key metabolic intermediate in many biological processes and a platform chemical with diverse industrial applications. Accurate and reliable quantification of this compound is crucial for quality control in the food and beverage industry, monitoring fermentation processes, and for research in metabolic engineering and drug development.

These application notes provide a comprehensive overview and detailed protocols for the analytical validation of common methods for this compound detection, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and colorimetric assays. The information presented here is intended to guide researchers and analysts in selecting and implementing the most suitable method for their specific application, ensuring data accuracy, precision, and reliability.

Quantitative Method Comparison

The selection of an appropriate analytical method for this compound detection depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. The following table summarizes the key quantitative performance parameters of the most common analytical techniques for this compound determination.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC/UPLC)Colorimetric/Enzymatic Assay
Limit of Detection (LOD) 0.17 pg[1] - 5-10 ng/sample[2]2.11 x 10⁻⁴ mg/mL (UPLC)[2][3][4]; 5.69 x 10⁻³ mg/mL (IE-HPLC)[4]Method-dependent, generally in the µg/mL range
Limit of Quantification (LOQ) Typically 3x LOD10x LOD; can be calculated as 10 * σ / S[5][6]Method-dependent, generally in the µg/mL range
Linearity (Range) 0.02 - 6 µ g/sample [1]Correlation coefficient > 0.999[2]Up to 0.08 mg/mL[7]
Precision (%RSD) < 2%[2]< 2% (HPLC), ~3% (UPLC)[8]Typically < 5%
Accuracy (Recovery) 89.9% - 94.9%[2]100.4% - 102.1%[3]Not always reported, highly matrix-dependent
Analysis Time ~10-30 minutes6 minutes (UPLC)[2][4] - 30 minutes (HPLC)~15-30 minutes
Throughput Moderate to High (with autosampler)High (with autosampler)High (plate-based assays)
Specificity High (with appropriate column and detector)High (with appropriate column and detector)Moderate to Low (potential for interferences)
Instrumentation Cost HighHighLow
Sample Preparation Derivatization often requiredMinimal (filtration, dilution)Minimal (dilution)

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and sensitive technique for the quantification of volatile compounds like this compound. To enhance volatility and improve chromatographic performance, derivatization of this compound is often employed.

This protocol is based on the derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a more volatile and detectable derivative.[1]

1. Reagents and Materials:

  • This compound standard (≥99% purity)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Ethyl alcohol (95%)

  • Deionized water

  • Silica gel sorbent tubes

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column (e.g., Stabilwax®-DA, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler vials (2 mL) with PTFE-lined caps

  • Standard laboratory glassware

2. Sample Collection (for air samples):

  • Draw a known volume of air through two silica gel sorbent tubes connected in series at a flow rate of 0.01-0.2 L/min.

  • After sampling, cap the tubes and store them protected from light at 4°C until analysis.

3. Sample Preparation and Derivatization:

  • Prepare a PFBHA extraction solution by dissolving 2 mg/mL of PFBHA in a 95:5 (v/v) solution of ethyl alcohol and water.

  • Carefully transfer the silica gel from the front and back sections of the sorbent tube into separate 4-mL amber vials.

  • Add 2.0 mL of the PFBHA extraction solution to each vial.

  • Seal the vials and rotate them for 60 minutes.

  • Allow the vials to stand at room temperature for at least 36 hours to ensure complete derivatization.[1]

4. Standard Preparation:

  • Prepare a stock solution of this compound in deionized water.

  • Create a series of working standards by spiking known amounts of the this compound stock solution into 2-mL volumetric flasks containing the PFBHA extraction solution. The concentration range should bracket the expected sample concentrations (e.g., 0.02 to 6 µ g/sample ).[1]

  • Allow the standards to derivatize for at least 36 hours at room temperature.[1]

5. GC-FID Analysis:

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp at 10°C/min to 200°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injection Volume: 1 µL

  • Inject the prepared standards and samples into the GC-FID system.

  • Integrate the peak area of the derivatized this compound.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Correct for the desorption efficiency if necessary.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., on Sorbent Tube) Extraction Extraction & Derivatization with PFBHA Solution Sample->Extraction Incubation Incubation (≥ 36 hours) Extraction->Incubation Standard Standard Preparation (this compound + PFBHA) Standard->Incubation GC_Analysis GC-FID Analysis Incubation->GC_Analysis Calibration Calibration Curve Construction GC_Analysis->Calibration Quantification Quantification of This compound in Samples Calibration->Quantification HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Fermentation Broth) Centrifugation Centrifugation Sample->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Analysis HPLC-UV/PDA Analysis Filtration->HPLC_Analysis Standard Standard Preparation (Aqueous this compound Solutions) Standard->HPLC_Analysis Peak_Integration Peak Identification & Integration HPLC_Analysis->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Colorimetric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Sample Preparation (Dilution) Mixing Mix Sample/Standard with DNS Reagent Sample->Mixing Standard Standard Preparation Standard->Mixing Reagent DNS Reagent Preparation Reagent->Mixing Heating Heat at 100°C for 5 min Mixing->Heating Cooling Cool to Room Temp. Heating->Cooling Absorbance Measure Absorbance at 540 nm Cooling->Absorbance Analysis Data Analysis via Standard Curve Absorbance->Analysis Acetoin_Biosynthesis Pyruvate 2x Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Oxidative Decarboxylation Butanediol 2,3-Butanediol This compound->Butanediol 2,3-Butanediol Dehydrogenase Diacetyl->this compound Diacetyl Reductase

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acetoin Production in Industrial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance acetoin yield in industrial fermentation.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound fermentation experiments, offering potential causes and actionable solutions.

Issue IDProblemPotential CausesRecommended Actions
AC-001Low this compound Titer - Suboptimal fermentation conditions (pH, temperature, aeration).- Nutrient limitation in the medium.- Formation of inhibitory byproducts.- Low catalytic efficiency of key enzymes.- Optimize pH, temperature, and dissolved oxygen levels for the specific strain.- Supplement the medium with essential nutrients like yeast extract, corn steep liquor, or specific amino acids.- Implement strategies to reduce byproduct formation, such as gene knockouts or process control.- Overexpress key enzymes in the this compound synthesis pathway.
AC-002High 2,3-Butanediol (2,3-BDO) Byproduct Formation - High activity of 2,3-butanediol dehydrogenase (BDH), which converts this compound to 2,3-BDO.[1] - Redox imbalance (excess NADH).- Knock out or downregulate the gene encoding BDH (budC).[2][3]- Modulate the intracellular NADH/NAD+ ratio by introducing an NADH oxidase.[1][4]
AC-003Formation of Other Organic Acids (e.g., lactate, succinate, acetate) - Competing metabolic pathways are active.- Delete genes responsible for the production of these organic acids, such as lactate dehydrogenase (ldhA).[2][5]
AC-004Slow or Incomplete Substrate Consumption - Suboptimal culture conditions.- Presence of inhibitors in the substrate (e.g., from lignocellulosic hydrolysates).- Carbon catabolite repression, especially with mixed sugar substrates.[6]- Re-optimize fermentation parameters.- Detoxify substrate hydrolysates to remove inhibitors.- Engineer the strain to eliminate carbon catabolite repression, allowing for simultaneous utilization of different sugars.[6]
AC-005Poor Cell Growth - Inadequate nutrient supply.- Non-optimal pH or temperature.- Accumulation of toxic metabolites.- Optimize the composition of the growth medium.- Ensure pH and temperature are maintained at optimal levels for the specific microorganism.- Employ fed-batch or continuous fermentation strategies to limit the accumulation of toxic compounds.

Frequently Asked Questions (FAQs)

1. What are the key metabolic engineering strategies to increase this compound yield?

Key strategies focus on redirecting carbon flux towards this compound and maintaining cellular redox balance. Common approaches include:

  • Overexpression of Key Enzymes: Increasing the expression of α-acetolactate synthase (AlsS) and α-acetolactate decarboxylase (AlsD) can enhance the conversion of pyruvate to this compound.[1]

  • Blocking Competing Pathways: Deleting genes responsible for byproduct formation is crucial. This includes knocking out 2,3-butanediol dehydrogenase (budC) to prevent the conversion of this compound to 2,3-BDO and lactate dehydrogenase (ldhA) to reduce lactic acid production.[2][5][7]

  • Cofactor Engineering: Maintaining a balanced NADH/NAD+ ratio is vital. An excess of NADH can favor the reduction of this compound to 2,3-BDO. Expressing an NADH oxidase can regenerate NAD+, shifting the equilibrium towards this compound production.[1][4]

2. How does dissolved oxygen concentration affect this compound production?

Dissolved oxygen (DO) is a critical parameter. Generally, higher DO levels favor cell growth and this compound production, while lower DO or micro-aerobic conditions tend to promote the conversion of this compound to 2,3-BDO.[8] Therefore, maintaining an optimal DO level is essential for maximizing this compound yield. A two-stage aeration strategy can sometimes be effective.

3. What is the optimal pH for this compound fermentation?

The optimal pH for this compound production is strain-dependent but typically falls within a slightly acidic to neutral range (pH 6.0-7.0) for many commonly used bacteria like Bacillus subtilis.[9] However, some studies have shown that a two-stage pH control strategy can be highly effective. For instance, maintaining a lower pH (e.g., 6.5) during the initial growth phase and then shifting to a higher pH (e.g., 8.0) can promote the conversion of any formed 2,3-BDO back to this compound.[10]

4. Which carbon sources are most effective for high this compound yield?

Glucose is a commonly used and effective carbon source.[11] However, for industrial-scale production, less expensive substrates are preferred. Significant research has focused on using glycerol, a byproduct of biodiesel production, as a cost-effective feedstock.[12] Lignocellulosic biomass, such as corn stover, is another promising renewable resource, though it requires pretreatment and often necessitates engineered strains capable of utilizing mixed sugars like glucose and xylose.[3][6]

5. What are some common microorganisms used for industrial this compound production?

Several microorganisms are known for their ability to produce this compound. Some of the most extensively studied and engineered for high-yield production include:

  • Bacillus subtilis : A GRAS (Generally Regarded as Safe) organism known for its robust growth and high this compound productivity.[13][14][15]

  • Enterobacter cloacae : Capable of metabolizing a wide range of sugars and has been engineered for high this compound yields from lignocellulosic materials.[2][3][6]

  • Serratia marcescens

  • Zymomonas mobilis [4]

Quantitative Data Summary

The following tables summarize this compound yields achieved through various optimization strategies reported in the literature.

Table 1: this compound Production via Medium and Process Optimization

MicroorganismKey Optimization StrategyCarbon SourceThis compound Titer (g/L)Reference
Bacillus subtilis GB03Statistical medium optimization (glucose, ammonium phosphate, agitation)Glucose26.1[13]
Bacillus subtilis SF4-3Response surface methodology for medium components (yeast extract, corn steep liquor, urea)Glucose46.2[14][16]
Enterobacter cloacaeBioreactor parameter optimization (agitation, aeration, pH)Not Specified63.43[9]
Bacillus subtilis 35Fed-batch fermentation with optimized process parametersGlycerol77.9[12]

Table 2: this compound Production via Metabolic Engineering

MicroorganismGenetic ModificationCarbon SourceThis compound Titer (g/L)Reference
Zymomonas mobilisIntroduction of this compound pathway and NADH oxidaseGlucose8.8[4]
Enterobacter cloacae SDMDeletion of budC and optimization of cofactor balanceCorn stover hydrolysate45.6[3][6]
Enterobacter cloacaeDeletion of budC and ldhAGlucose39.5[5]
Bacillus subtilisOverexpression of this compound reductase/2,3-butanediol dehydrogenase with two-stage pH controlGlucose73.6[10]

Experimental Protocols

Protocol 1: Shake-Flask Fermentation for this compound Production using Bacillus subtilis

This protocol is adapted from studies optimizing medium components for Bacillus subtilis.[14][16]

  • Microorganism and Inoculum Preparation:

    • Use a suitable strain of Bacillus subtilis.

    • Prepare a seed culture by inoculating a single colony into 5 mL of Luria-Bertani (LB) medium and incubating at 37°C with shaking at 200 rpm for 12 hours.

    • Transfer the seed culture to 50 mL of fresh LB medium in a 250 mL flask and incubate under the same conditions for another 12 hours to obtain the inoculum.

  • Fermentation Medium:

    • Prepare the optimized fermentation medium. An example composition is (per liter): 160 g glucose, 8.5 g yeast extract, 14.6 g corn steep liquor, 3.8 g urea, 0.05 g manganese sulfate, and 0.05 g ferrous sulfate.[16]

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Fermentation Conditions:

    • Inoculate 100 mL of the sterile fermentation medium in a 500 mL shake flask with 2% (v/v) of the prepared inoculum.

    • Incubate the flasks at 37°C with agitation at 220 rpm.

    • Collect samples at regular intervals (e.g., every 12 hours) for analysis.

  • Analytical Methods:

    • Measure cell density by optical density at 600 nm (OD600).

    • Determine the concentrations of this compound, 2,3-BDO, and residual glucose using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

Acetoin_Biosynthesis_Pathway cluster_main This compound Production Pathway cluster_byproducts Competing Byproduct Pathways Glucose Glucose / Carbon Source Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_AL α-Acetolactate Pyruvate->alpha_AL α-Acetolactate Synthase (AlsS) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (ldhA) This compound This compound alpha_AL->this compound α-Acetolactate Decarboxylase (AlsD) BDO 2,3-Butanediol This compound->BDO 2,3-Butanediol Dehydrogenase (BDH / budC)

Caption: Metabolic pathway for this compound biosynthesis and competing byproduct formation.

Troubleshooting_Workflow Start Start Fermentation CheckYield Low this compound Yield? Start->CheckYield AnalyzeByproducts Analyze Byproducts (2,3-BDO, Organic Acids) CheckYield->AnalyzeByproducts Yes End Achieved Target Yield CheckYield->End No HighBDO High 2,3-BDO? AnalyzeByproducts->HighBDO HighAcids High Organic Acids? HighBDO->HighAcids No KnockoutBDH Knockout/Downregulate BDH (budC) HighBDO->KnockoutBDH Yes OptimizeConditions Optimize Fermentation Conditions (pH, DO, Medium) HighAcids->OptimizeConditions No KnockoutLDH Knockout ldhA and other acid pathways HighAcids->KnockoutLDH Yes OptimizeConditions->Start KnockoutBDH->OptimizeConditions KnockoutLDH->OptimizeConditions

Caption: A logical workflow for troubleshooting low this compound yield in fermentation.

References

optimizing aeration and pH for enhanced acetoin production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing aeration and pH for enhanced acetoin production.

Troubleshooting Guide

Issue 1: Low this compound Titer and Yield

  • Question: My fermentation is resulting in a low overall titer and yield of this compound. What are the likely causes and how can I troubleshoot this?

  • Answer: Low this compound production can stem from several factors related to aeration, pH, and microbial physiology. Here’s a step-by-step troubleshooting guide:

    • Verify Optimal pH for Key Enzymes: The enzymes in the this compound synthesis pathway have distinct optimal pH ranges.

      • α-Acetolactate Synthase (ALS): This enzyme, encoded by alsS, catalyzes the first committed step in this compound synthesis from pyruvate. It generally functions optimally under slightly acidic conditions, around pH 6.0.[1] In some species like Acetobacter pasteurianus, the optimal pH for AlsS can be around 6.5.[2]

      • α-Acetolactate Decarboxylase (ALDC): Encoded by alsD, this enzyme converts α-acetolactate to this compound. Its activity is also favored in a slightly acidic environment.

      • This compound Reductase/2,3-Butanediol Dehydrogenase (AR/BDH): This enzyme, encoded by bdhA, is crucial as it reversibly converts this compound to 2,3-butanediol (2,3-BD). The direction of the reaction is highly pH-dependent. The reduction of this compound to 2,3-BD is favored at a lower pH (around 6.5), while the oxidation of 2,3-BD back to this compound is favored at a higher pH (around 8.5).[3]

    • Optimize Aeration and Dissolved Oxygen (DO): Oxygen availability is a critical factor that influences the metabolic flux towards this compound or 2,3-BD.

      • High Aeration: Generally, higher levels of dissolved oxygen promote cell growth and favor this compound accumulation over 2,3-BD.[4][5] In Bacillus amyloliquefaciens, an agitation speed of 400 rpm was found to be optimal for this compound production, while 300 rpm favored 2,3-BD.[6]

      • Low Aeration (Micro-aerobic/Anaerobic): Low oxygen or anaerobic conditions tend to favor the conversion of this compound to 2,3-BD to regenerate NAD+.[4][5] The enzymes involved in the 2,3-BD production pathway are generally activated under micro-aerobic conditions.[4]

    • Implement a Two-Stage pH Control Strategy: To maximize this compound yield, a two-stage pH control strategy can be highly effective.[3]

      • Stage 1 (Growth and Initial Production): Maintain the pH at an optimal level for cell growth and the forward reaction of this compound synthesis (e.g., pH 6.5). This allows for the rapid conversion of the carbon source to a mixture of this compound and 2,3-BD.[3]

      • Stage 2 (Conversion of 2,3-BD to this compound): Once a significant amount of biomass and products have accumulated, shift the pH to a more alkaline condition (e.g., pH 8.0). This promotes the reverse reaction, converting the accumulated 2,3-BD back into this compound, thereby increasing the final this compound titer.[3] Be cautious not to raise the pH too high (e.g., 8.5), as it can lead to decreased biomass and enzyme inactivation.[3]

    • Check for Competing Pathways: Ensure that the carbon flux is not being diverted to other byproducts like lactate, ethanol, or acetate.[7] Metabolic engineering strategies, such as knocking out genes for competing pathways, can enhance this compound production.[8]

Issue 2: High 2,3-Butanediol (2,3-BD) Contamination

  • Question: My final product has a high concentration of 2,3-butanediol, reducing the purity of my this compound. How can I minimize this byproduct?

  • Answer: High levels of 2,3-BD indicate that the equilibrium of the reaction catalyzed by this compound reductase/2,3-butanediol dehydrogenase (AR/BDH) is favoring 2,3-BD production. Here’s how to address this:

    • Increase Aeration: As mentioned, higher dissolved oxygen levels favor this compound accumulation.[4][5] Increasing the agitation speed and/or the aeration rate can shift the metabolic flux towards this compound. For instance, in one study, increasing the volumetric oxygen transfer coefficient (kLa) from 64 h⁻¹ to 200 h⁻¹ significantly increased this compound production over 2,3-BD.[9]

    • Adjust and Control pH: The reduction of this compound to 2,3-BD is favored at a lower pH.[3] Maintaining a pH that is not strongly acidic during the production phase can help. Implementing a two-stage pH control where the pH is shifted to a more alkaline level (e.g., pH 8.0) in the later stages of fermentation will drive the conversion of 2,3-BD back to this compound.[3]

    • Metabolic Engineering: If feasible, consider genetic modifications.

      • Knockout of bdhA gene: Deleting the gene encoding for this compound reductase/2,3-butanediol dehydrogenase (bdhA) will block the conversion of this compound to 2,3-BD.[10][11]

      • Overexpression of NADH Oxidase: Overexpressing an NADH oxidase can help regenerate NAD+, reducing the cell's reliance on converting this compound to 2,3-BD for this purpose.[11]

Issue 3: Poor Cell Growth

  • Question: I am observing poor cell growth, which is limiting the overall productivity of this compound. What could be the issue?

  • Answer: Insufficient biomass is a common bottleneck for achieving high product titers. Consider the following:

    • Sub-optimal pH: While slightly acidic conditions are often optimal for this compound production, extreme pH values can inhibit cell growth. For many relevant species like Bacillus subtilis and Klebsiella pneumoniae, a pH range of 6.0-7.0 is generally recommended for robust growth.[9][12] For Klebsiella pneumoniae, optimal growth is typically observed between pH 6 and 8.[13]

    • Inadequate Aeration: Sufficient oxygen is crucial for the growth of many this compound-producing microorganisms. Ensure that the aeration and agitation rates are adequate to maintain a sufficient dissolved oxygen concentration, especially during the initial growth phase.

    • Nutrient Limitation: Verify that the fermentation medium is not limited in essential nutrients such as carbon, nitrogen, phosphates, and trace elements.

    • Accumulation of Toxic Byproducts: High concentrations of acidic byproducts can inhibit cell growth. This compound production itself is a mechanism to prevent lethal acidification of the medium by converting acidic intermediates into a more neutral compound.[14][15]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the alsS, alsD, and bdhA genes in this compound production?

    • A1: These three genes encode the core enzymes in the this compound synthesis pathway.

      • alsS encodes α-acetolactate synthase (ALS) , which catalyzes the condensation of two pyruvate molecules to form α-acetolactate.[2][16][17]

      • alsD encodes α-acetolactate decarboxylase (ALDC) , which converts α-acetolactate to this compound.[2][16][17] In Bacillus subtilis, alsS and alsD often form a single operon (alsSD).[17]

      • bdhA encodes This compound reductase/2,3-butanediol dehydrogenase (AR/BDH) , which catalyzes the reversible conversion of this compound to 2,3-butanediol.[1]

  • Q2: How does pH affect the activity of the key enzymes in this compound production?

    • A2: The pH has a significant impact on the enzymes involved:

      • α-Acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC) generally have optimal activity in a slightly acidic pH range. For example, studies have shown enhanced α-acetolactate synthesis at acidic pH.[18]

      • This compound reductase/2,3-butanediol dehydrogenase (AR/BDH) exhibits different pH optima for its forward and reverse reactions. The reduction of this compound is favored at a lower pH (e.g., 6.5), while the oxidation of 2,3-butanediol to this compound is favored at a higher pH (e.g., 8.5).[3]

  • Q3: What is the optimal aeration strategy for maximizing this compound production?

    • A3: Generally, a relatively high level of aeration favors this compound production over 2,3-butanediol.[4][5] This is because under aerobic conditions, the cell's need to regenerate NAD+ through the conversion of this compound to 2,3-BD is reduced. The optimal aeration rate, often controlled by agitation speed and air flow, needs to be empirically determined for the specific strain and bioreactor setup. For example, one study found that an agitation of 300 rpm and aeration of 1.5 slpm were optimal.[12]

  • Q4: Can I use a constant pH throughout the fermentation?

    • A4: While a constant pH (e.g., 6.5) can yield good results, a two-stage pH control strategy is often superior for maximizing the final this compound concentration.[3][12] This involves an initial phase at a pH optimal for growth and initial production, followed by a shift to a more alkaline pH to convert the byproduct 2,3-butanediol back to this compound.[3]

  • Q5: How is the expression of the this compound synthesis genes regulated?

    • A5: In Bacillus subtilis, the expression of the alsSD operon is positively regulated by the AlsR protein, which is encoded by the alsR gene.[16][17] AlsR is a member of the LysR family of transcriptional activators and its activity can be induced by factors such as acetate, low pH, and anaerobic conditions.[1]

Data Presentation

Table 1: Optimal pH and Aeration Conditions for this compound Production in Various Studies

MicroorganismpHAeration/AgitationThis compound Yield/ConcentrationReference
Bacillus subtilis6.5 (initial), then 8.0Fed-batch fermentation73.6 g/L[3]
Bacillus subtilis6.5300 rpm, 1.5 slpm63.43 g/L[12]
Klebsiella pneumoniae6.0-6.5Aerobic culture62.3 g/L[19][20]
Paenibacillus polymyxaNot specified500 rpm (optimal for this compound)55.3 g/L[6][9]
Bacillus subtilisNot specifiedAerobic conditions20 g/L[8]

Table 2: pH Optima for Key Enzymes in the this compound Pathway

EnzymeReactionOptimal pHOrganismReference
This compound Reductase (AR)This compound → 2,3-Butanediol6.5Bacillus subtilis[3]
2,3-Butanediol Dehydrogenase (BDH)2,3-Butanediol → this compound8.5Bacillus subtilis[3]
α-Acetolactate Synthase (AlsS1)Pyruvate → α-Acetolactate6.5Acetobacter pasteurianus[2]
This compound ReductaseThis compound → 2,3-Butanediol~6.5Clostridium beijerinckii[21]
2,3-Butanediol Dehydrogenase2,3-Butanediol → this compound~9.5Clostridium beijerinckii[21]

Experimental Protocols

Protocol 1: Two-Stage pH Control for Enhanced this compound Production in Bacillus subtilis

  • Inoculum Preparation: Prepare a seed culture of Bacillus subtilis in a suitable medium (e.g., LB broth) and grow overnight at 37°C with shaking.

  • Fermentation Setup: Inoculate the production medium in a bioreactor. A typical medium might contain glucose (e.g., 100-150 g/L), a nitrogen source (e.g., corn steep liquor or yeast extract), and essential salts.

  • Stage 1 - Growth and Initial Production:

    • Set the temperature to 37°C.

    • Maintain the pH at 6.5 using automated addition of an acid (e.g., 2M HCl) and a base (e.g., 5M NaOH).

    • Provide adequate aeration and agitation (e.g., 1.5 vvm and 300 rpm, to be optimized for the specific bioreactor).

    • Run this stage for approximately 48 hours, monitoring cell growth (OD600) and glucose consumption.[3]

  • Stage 2 - Conversion Phase:

    • After 48 hours, shift the pH setpoint to 8.0. The bioreactor's pH control system will automatically add the base to reach and maintain this new pH.

    • Continue the fermentation for another 48 hours under these conditions.[3]

  • Sampling and Analysis: Withdraw samples periodically throughout the fermentation to measure the concentrations of this compound, 2,3-butanediol, glucose, and biomass using techniques like HPLC and spectrophotometry.

Mandatory Visualizations

Acetoin_Pathway Pyruvate 2x Pyruvate alpha_AL α-Acetolactate Pyruvate->alpha_AL alsS (α-Acetolactate Synthase) This compound This compound alpha_AL->this compound alsD (α-Acetolactate Decarboxylase) BD 2,3-Butanediol This compound->BD bdhA (this compound Reductase) NADH -> NAD+ BD->this compound bdhA (2,3-Butanediol Dehydrogenase) NAD+ -> NADH

Caption: Core metabolic pathway for this compound and 2,3-butanediol synthesis.

Two_Stage_pH_Control cluster_stage1 Stage 1 (First 48h) cluster_stage2 Stage 2 (Last 48h) pH_6_5 pH controlled at 6.5 Growth Rapid Cell Growth pH_6_5->Growth Acetoin_BD_Production Production of this compound and 2,3-BD Growth->Acetoin_BD_Production pH_8_0 pH shifted to 8.0 Acetoin_BD_Production->pH_8_0 pH Shift Conversion Conversion of 2,3-BD to this compound pH_8_0->Conversion High_this compound High this compound Titer Conversion->High_this compound

Caption: Workflow for the two-stage pH control strategy.

Aeration_Effect Metabolic_Flux Metabolic Flux from α-Acetolactate High_Aeration High Aeration (High DO) Metabolic_Flux->High_Aeration Low_Aeration Low Aeration (Low DO) Metabolic_Flux->Low_Aeration Acetoin_Accumulation Favors this compound Accumulation High_Aeration->Acetoin_Accumulation Reduces need for NADH oxidation via BDH BD_Production Favors 2,3-Butanediol Production Low_Aeration->BD_Production Increases need for NADH oxidation via BDH

Caption: Logical relationship between aeration and product formation.

References

Technical Support Center: Overcoming Acetoin Toxicity in Microbial Production Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with acetoin toxicity in microbial production strains.

Troubleshooting Guides

Issue 1: Reduced cell growth and viability in the presence of high this compound concentrations.

Question: My microbial production strain exhibits a significant decrease in growth rate and viability as this compound accumulates in the culture medium. What are the potential causes and how can I troubleshoot this?

Answer:

Reduced cell growth and viability in the presence of high this compound concentrations is a common issue stemming from the inherent toxicity of this compound. The primary mechanisms of this compound toxicity involve damage to essential cellular components.

Potential Causes:

  • DNA and Protein Damage: this compound, particularly its keto group, can react with and damage DNA and proteins, leading to impaired cellular function and death.[1][2][3][4][5]

  • Membrane Stress: this compound can alter the fatty acid composition of the cell membrane, affecting its fluidity and integrity.[1][2][3][4][5] This can lead to increased permeability and leakage of cellular contents.

Troubleshooting Steps:

  • Confirm this compound Toxicity:

    • Dose-Response Experiment: Perform a dose-response experiment by adding varying concentrations of this compound (e.g., 70-200 mM) to your culture medium and monitor cell growth (OD600) and viability (e.g., using an MTT or LDH assay).[6] This will help determine the specific tolerance level of your strain.

    • Control Experiments: Compare the growth of your production strain with a non-producing parent strain in the presence of equivalent this compound concentrations to isolate the effect of this compound from other potential metabolic burdens.

  • Metabolic Engineering Strategies:

    • Enhance this compound Tolerance:

      • Overexpress Stress Response Genes: Overexpression of genes involved in the general stress response, such as those in the pstABCDEF operon (high-affinity phosphate transporter), has been shown to increase resistance to multiple stresses, including this compound.[1][3][4][5][6]

      • Modify Membrane Composition: Engineer the fatty acid biosynthesis pathway to increase the proportion of unsaturated or cyclopropane fatty acids, which can enhance membrane fluidity and counteract the effects of this compound.[1][7] For example, overexpression of the cfa gene, which encodes cyclopropane fatty acid synthase, can improve this compound resistance.[1][3][4]

    • Convert this compound to a Less Toxic Compound:

      • Overexpress a 2,3-butanediol dehydrogenase (BDH) to convert this compound to the less toxic 2,3-butanediol.[2][8]

  • Process Optimization:

    • In situ Product Removal: Implement strategies to remove this compound from the culture medium as it is produced, such as gas stripping or liquid-liquid extraction.

    • Fed-Batch Fermentation: Control the feeding of the carbon source to limit the rate of this compound production, preventing its accumulation to toxic levels.[9][10]

Issue 2: Unexpected changes in cellular morphology and physiology.

Question: I have observed changes in the morphology and physiology of my production strain, such as filamentation or altered metabolic profiles, that correlate with this compound production. What could be causing this?

Answer:

This compound-induced stress can trigger a variety of cellular responses that manifest as changes in morphology and metabolism.

Potential Causes:

  • DNA Damage Response: this compound-induced DNA damage can trigger the SOS response in bacteria, which can lead to cell filamentation due to the inhibition of cell division.[1]

  • Altered Gene Expression: this compound stress can lead to global changes in gene expression, affecting various metabolic pathways.[1][11] Proteome profiles of this compound-stressed cells show changes in proteins related to lipid metabolism.[1][3][4][5]

Troubleshooting Steps:

  • Microscopy and Staining:

    • Use microscopy to observe and document changes in cell morphology.

    • Employ DNA staining (e.g., DAPI) to visualize the nucleoid and check for signs of DNA damage or segregation defects.

  • Transcriptomic and Proteomic Analysis:

    • Perform RNA-Seq or proteomics to identify differentially expressed genes and proteins in response to this compound stress.[11][12][13] This can provide insights into the specific pathways being affected and suggest targets for genetic engineering.

  • Metabolomic Analysis:

    • Analyze the intracellular and extracellular metabolomes to identify changes in metabolic fluxes and the accumulation of any unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound toxicity?

A1: The primary mechanisms of this compound toxicity are:

  • Damage to DNA and proteins: The keto group of this compound is reactive and can cause damage to these crucial macromolecules.[1][2][3][4][5]

  • Alteration of cell membrane composition: this compound stress leads to changes in the fatty acid profile of the cell membrane, specifically an increase in cyclopropane fatty acids at the expense of unsaturated fatty acids.[1][2][3][4][5] This can disrupt membrane function.

Q2: How can I improve the this compound tolerance of my microbial strain?

A2: You can improve this compound tolerance through several metabolic engineering strategies:

  • Overexpression of tolerance-related genes: Genes such as those in the pstABCDEF operon have been shown to confer resistance to this compound.[1][3][4][5][6]

  • Modification of cell membrane composition: Enhancing the production of cyclopropane fatty acids by overexpressing the cfa gene can increase resistance.[1][3][4]

  • Conversion to a less toxic product: Expressing an enzyme like 2,3-butanediol dehydrogenase can convert this compound to the less harmful 2,3-butanediol.[2][8]

Q3: Are there any analytical methods to quantify this compound-induced cytotoxicity?

A3: Yes, several standard assays can be used to quantify cytotoxicity:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which indicates a loss of membrane integrity.[14][16]

  • Flow Cytometry: This technique can be used with viability dyes (e.g., propidium iodide) and fluorescent probes for apoptosis (e.g., Annexin V) to provide a detailed analysis of cell viability and death mechanisms.[17]

Q4: What is the effect of this compound on different microbial chassis?

A4: The effects of this compound can vary between different microorganisms. Much of the detailed mechanistic work has been done in Lactococcus lactis.[1][2][3][4][5] In E. coli, strategies to overcome this compound toxicity have focused on metabolic engineering to enhance production of desired compounds by redirecting flux and improving tolerance.[9][10][18] The specific tolerance levels and cellular responses can be strain-dependent.

Quantitative Data Summary

Table 1: Effect of this compound on Microbial Growth

MicroorganismThis compound Concentration (mM)Observed Effect on GrowthReference
Lactococcus lactis70 - 200Dose-dependent decrease in final biomass[1][6]
Lactococcus lactis ΔrecA200Marked reduction in growth rate compared to wild-type[1]
E. coli (engineered)Not specified, high-level productionHigh concentrations limit culture performance[9]

Table 2: Metabolic Engineering Strategies to Mitigate this compound Toxicity and Improve Production

StrategyMicroorganismKey Genetic ModificationImprovementReference
Enhance this compound ToleranceE. coliOverexpression of identified this compound-resistance gene81.62 g/L (R)-acetoin production[9]
Redirect Metabolic FluxE. coliIntroduction of alsS from Bacillus subtilis220% enhancement in recombinant protein yield, acetate excretion maintained below 20 mM[10]
Convert this compound to 2,3-ButanediolSaccharomyces cerevisiaeDeletion of BDH1 and overexpression of noxE100.1 g/L this compound production[8]
Minimize By-productsE. coliDeletion of gldA, frdABCD, poxB, ackA, and ptaReduced formate, acetate, and succinate by 100%, 69.95%, and 89.58% respectively[18]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[14][15]

Materials:

  • 96-well microplate

  • Microbial cell culture

  • Appropriate culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, add 100 µL of cell suspension at a desired cell density.

  • Treatment: Add different concentrations of this compound to the wells. Include a no-acetoin control.

  • Incubation: Incubate the plate under appropriate growth conditions for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at the optimal growth temperature.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[14][16]

Materials:

  • 96-well microplate

  • Microbial cell culture

  • Appropriate culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol. Include a positive control by adding lysis buffer to a set of wells 45 minutes before the end of the incubation period.

  • Supernatant Transfer: Centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cytotoxicity as a percentage of the positive control (lysed cells).

Visualizations

AcetoinToxicityPathway This compound High this compound Concentration KetoGroup Reactive Keto Group This compound->KetoGroup FattyAcid Unsaturated Fatty Acids This compound->FattyAcid inhibits synthesis/ alters ratio MembraneStress Membrane Stress & Altered Fluidity This compound->MembraneStress DNADamage DNA Damage KetoGroup->DNADamage ProteinDamage Protein Damage KetoGroup->ProteinDamage DNA DNA Proteins Proteins ReducedGrowth Reduced Growth & Viability DNADamage->ReducedGrowth ProteinDamage->ReducedGrowth CellMembrane Cell Membrane CellMembrane->FattyAcid precursor CycFattyAcid Cyclopropane Fatty Acids FattyAcid->CycFattyAcid cfa synthase MembraneStress->ReducedGrowth

Caption: Mechanisms of this compound toxicity in microbial cells.

TroubleshootingWorkflow Start Reduced Cell Growth & Viability Observed ConfirmToxicity Confirm this compound Toxicity (Dose-Response) Start->ConfirmToxicity ToxicityConfirmed Toxicity Confirmed? ConfirmToxicity->ToxicityConfirmed MetabolicEngineering Implement Metabolic Engineering Strategies ToxicityConfirmed->MetabolicEngineering Yes OtherIssue Investigate Other Potential Issues ToxicityConfirmed->OtherIssue No ProcessOptimization Implement Process Optimization MetabolicEngineering->ProcessOptimization EnhanceTolerance Enhance Tolerance (e.g., overexpress pst, cfa) MetabolicEngineering->EnhanceTolerance ConvertToLessToxic Convert to Less Toxic (e.g., overexpress bdh) MetabolicEngineering->ConvertToLessToxic InSituRemoval In situ Product Removal ProcessOptimization->InSituRemoval FedBatch Fed-Batch Fermentation ProcessOptimization->FedBatch Evaluate Evaluate Strain Performance EnhanceTolerance->Evaluate ConvertToLessToxic->Evaluate InSituRemoval->Evaluate FedBatch->Evaluate

Caption: Troubleshooting workflow for reduced cell growth due to this compound toxicity.

References

reducing byproduct formation in acetoin biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during acetoin biosynthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My fermentation is producing a significant amount of 2,3-butanediol (2,3-BDO) instead of this compound. What are the likely causes and how can I fix this?

A1: The conversion of this compound to 2,3-BDO is a common issue, as this compound is the direct precursor to 2,3-BDO in the metabolic pathway. This conversion is catalyzed by 2,3-butanediol dehydrogenase (BDH). Here are the primary causes and troubleshooting steps:

  • High NADH Levels: The reduction of this compound to 2,3-BDO is an NADH-dependent reaction. High intracellular NADH/NAD+ ratios will favor the formation of 2,3-BDO.

  • Suboptimal Aeration: Aeration is a critical factor. Low aeration conditions tend to favor 2,3-BDO production, while higher aeration favors this compound.[1]

  • Inappropriate Agitation Speed: Agitation influences the oxygen transfer rate (kLa). Different kLa values are optimal for this compound and 2,3-BDO production.[1]

  • Native BDH Activity: The host organism naturally possesses active BDH enzymes.

Troubleshooting Steps:

  • Optimize Aeration and Agitation: Experiment with different aeration rates and agitation speeds to find the optimal kLa for this compound production in your specific bioreactor setup. For instance, in one study with Bacillus spp., a kLa of 203 h⁻¹ was optimal for this compound, while a lower kLa of 64 h⁻¹ favored 2,3-BDO.[1]

  • Metabolic Engineering - Gene Deletion:

    • Knock out the gene(s) encoding 2,3-butanediol dehydrogenase (bdhA or budC).[1][2] Deletion of bdhA in B. subtilis has been shown to decrease 2,3-BDO production by 92.3%.[1] In Enterobacter aerogenes, deleting budC and dhaD helps eliminate byproduct formation.[2]

  • Metabolic Engineering - Cofactor Regulation:

    • Overexpress an NADH oxidase (e.g., noxE from Lactococcus lactis) to regenerate NAD+ from NADH.[3][4][5] This shifts the cofactor balance, making less NADH available for the reduction of this compound. Co-expression of 2,3-BDH and NADH oxidase in B. subtilis decreased the intracellular NADH/NAD+ ratio and led to the production of 91.8 g/L of this compound.[1]

Q2: I am observing the accumulation of organic acids such as acetate, lactate, and succinate in my culture. How can I reduce their formation?

A2: The formation of organic acids is a result of carbon flux being diverted from the pyruvate node to competing metabolic pathways. These byproducts lower the pH of the medium, which can inhibit cell growth and enzyme activity, and they reduce the overall yield of this compound.

Troubleshooting Steps:

  • pH Control: Maintain the pH of the fermentation broth at an optimal level for your specific strain. While some Bacillus species produce relatively low levels of organic acids, for many organisms, active pH control is crucial.[1]

  • Metabolic Engineering - Gene Deletions:

    • Lactate: Delete the lactate dehydrogenase gene (ldhA) to block the conversion of pyruvate to lactate.[2][6]

    • Acetate: Knock out genes in the acetate production pathway, such as phosphotransacetylase (pta) and acetate kinase (ackA), or pyruvate oxidase (poxB).[7]

    • Succinate: Delete the fumarate reductase gene (frdABCD) to reduce succinate formation.[7]

    • Glycerol-derived acids: If using glycerol as a carbon source or if it's a byproduct, deleting glycerol dehydrogenase (gldA) can prevent its conversion to intermediates that lead to organic acid formation.[7]

Table 1: Impact of Gene Deletions on Organic Acid Byproduct Formation in E. coli [7]

Gene(s) DeletedFormate ReductionAcetate ReductionSuccinate Reduction
gldA, frdABCD, poxB, ackA, pta100%69.95%89.58%

Q3: My engineered E. coli strain is producing 2-ketogluconate under aerobic conditions. What is causing this and how can it be prevented?

A3: The accumulation of 2-ketogluconate is due to the activation of an extracellular glucose oxidative pathway in some bacteria, like Enterobacter aerogenes and potentially in E. coli under highly aerobic conditions.[2] This pathway competes for the glucose substrate.

Troubleshooting Steps:

  • Metabolic Engineering - Gene Deletion: The most effective solution is to delete the gene encoding glucose dehydrogenase (gcd), which is responsible for the conversion of glucose to 2-ketogluconate.[2] In a study on Enterobacter aerogenes, deleting the gcd gene completely eliminated 2-ketogluconate production and resulted in a final this compound concentration of 71.7 g/L.[2]

Q4: I have identified a novel byproduct, 2,3-dimethylglycerate, in my Saccharomyces cerevisiae culture. What is the source of this byproduct and how can I eliminate it?

A4: 2,3-dimethylglycerate has been identified as a byproduct in this compound-producing S. cerevisiae. It is formed when (S)-α-acetolactate is reduced by a reductase, competing with the desired conversion of (R)-α-acetolactate to this compound. The enzyme responsible for this has been identified as Ora1 (encoded by the YMR226c gene).

Troubleshooting Steps:

  • Metabolic Engineering - Gene Deletion: To eliminate this byproduct and improve this compound yield, delete the gene ORA1 (YMR226c). In a study, deleting ARA1, YPR1, and ORA1 in S. cerevisiae led to the production of 101.3 g/L of (R)-acetoin with a high yield.[4]

Experimental Protocols

Protocol 1: Gene Deletion in E. coli using Red Recombineering

This protocol provides a general workflow for deleting genes involved in byproduct formation.

experimental_workflow cluster_prep Preparation cluster_transformation Transformation & Selection cluster_cleanup Cassette Removal pcr PCR amplify antibiotic resistance cassette with homology arms electroporation Electroporate PCR product into induced cells pcr->electroporation plasmid Transform E. coli with Red recombinase plasmid (e.g., pKD46) culture Culture transformed cells and induce Red recombinase expression (e.g., with arabinose) plasmid->culture culture->electroporation selection Select for transformants on antibiotic-containing medium electroporation->selection verification Verify gene deletion by PCR and sequencing selection->verification flip Introduce FLP recombinase (e.g., via pCP20) to remove antibiotic cassette via FRT sites verification->flip cure Cure plasmids by growing at elevated temperatures flip->cure

Caption: Workflow for gene deletion in E. coli.

Methodology:

  • Primer Design: Design primers to PCR amplify an antibiotic resistance cassette (e.g., from plasmid pKD4) flanked by FLP recognition target (FRT) sites. The primers should also contain 40-50 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene to be deleted.

  • Preparation of Recombinase-Expressing Cells: Transform the host E. coli strain with a temperature-sensitive plasmid expressing the λ Red recombinase system (e.g., pKD46). Culture the transformed cells and induce the expression of the recombinase with L-arabinose.

  • Electroporation: Prepare electrocompetent cells from the induced culture and transform them with the purified PCR product (the antibiotic resistance cassette with homology arms).

  • Selection and Verification: Plate the transformed cells on a medium containing the appropriate antibiotic to select for successful recombinants. Verify the correct insertion and gene deletion by colony PCR using primers that flank the target gene locus, followed by DNA sequencing.

  • Removal of Resistance Cassette: Transform the verified mutant with a plasmid expressing the FLP recombinase (e.g., pCP20) to excise the antibiotic resistance cassette, leaving behind a small FRT "scar".

  • Curing Plasmids: Cure both the Red recombinase and FLP recombinase plasmids by growing the cells at a non-permissive temperature (e.g., 37-42°C).

Protocol 2: Overexpression of Key Biosynthetic Genes

This protocol outlines the steps for overexpressing genes like α-acetolactate synthase (alsS) and α-acetolactate decarboxylase (alsD).

experimental_workflow_overexpression cluster_construct Plasmid Construction cluster_expression Expression & Analysis gene_amp Amplify target genes (e.g., alsS, alsD) from donor organism DNA ligation Ligate amplified genes into the expression vector gene_amp->ligation vector_prep Prepare expression vector (e.g., pET-28a, pTrc99A) by restriction digest vector_prep->ligation transformation Transform host strain with the expression plasmid ligation->transformation culture_induce Culture transformed cells and induce gene expression (e.g., with IPTG) transformation->culture_induce analysis Analyze protein expression (SDS-PAGE) and enzyme activity culture_induce->analysis

Caption: Workflow for gene overexpression.

Methodology:

  • Gene Amplification: Amplify the coding sequences of the target genes (e.g., alsS and alsD from Bacillus subtilis) using PCR with primers that add appropriate restriction sites.

  • Vector Preparation: Digest a suitable expression vector (e.g., pTrc99A) and the PCR product with the corresponding restriction enzymes.

  • Ligation and Transformation: Ligate the digested gene insert into the linearized vector and transform the resulting plasmid into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.

  • Host Transformation: Isolate the recombinant plasmid and transform it into the desired production host strain.

  • Expression and Analysis: Culture the engineered strain and induce protein expression with an appropriate inducer (e.g., IPTG). Confirm the overexpression of the target proteins via SDS-PAGE and measure the increase in enzyme activity through biochemical assays.

Signaling Pathways and Metabolic Logic

Metabolic Pathways Leading to this compound and Major Byproducts

The following diagram illustrates the central metabolic pathways involved in this compound biosynthesis and the branch points leading to common byproducts. Understanding these pathways is crucial for designing effective metabolic engineering strategies.

Caption: Central metabolism for this compound production.

References

troubleshooting false positives in the Voges-Proskauer test.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address false positives in the Voges-Proskauer (VP) test.

Troubleshooting Guides

This section offers step-by-step guidance to resolve common issues encountered during the VP test that may lead to false positive results.

Question: I've obtained a positive VP test result, but I suspect it might be a false positive. What are the initial steps to troubleshoot this?

Answer:

A suspected false positive in the Voges-Proskauer (VP) test requires a systematic approach to identify potential procedural errors or misinterpretations. The first step is to meticulously review your experimental protocol and compare it against the standard procedure. Minor deviations can significantly impact the outcome.

Key areas to scrutinize include:

  • Reagent Addition Sequence: The order in which the reagents are added is critical. Barritt's reagent A (α-naphthol) must be added before reagent B (potassium hydroxide).[1][2][3][4] Reversing this order can lead to weak positive or false-negative results.[1][5]

  • Reading Time: The development of the characteristic pink-red color should be observed within 30 to 60 minutes after adding the reagents.[1][5][6] Reading the results after this window can be misleading, as a copper-like color may develop over time, which can be misinterpreted as a positive result.[2][5]

  • Incubation Time: While a 24 to 48-hour incubation is standard, prolonged incubation (beyond 72 hours) of some VP-positive strains can lead to the breakdown of acetoin, potentially causing a false-negative result.[1][7] Conversely, insufficient incubation may not allow for detectable levels of this compound to accumulate.[7]

The following flowchart outlines a logical workflow for troubleshooting a suspected false positive VP test result.

VP_Troubleshooting_Workflow start Suspected False Positive VP Test Result review_protocol Review Experimental Protocol start->review_protocol check_reagents Check Reagent Quality and Order of Addition review_protocol->check_reagents check_timing Verify Incubation and Result Reading Times check_reagents->check_timing compare_controls Compare with Positive and Negative Controls check_timing->compare_controls repeat_test Repeat the VP Test with Controls compare_controls->repeat_test confirmatory_test Perform a Confirmatory Test repeat_test->confirmatory_test If result is still ambiguous result_interpretation Interpret Results repeat_test->result_interpretation If result is clear confirmatory_test->result_interpretation

Caption: Troubleshooting workflow for a suspected false positive VP test.

Frequently Asked Questions (FAQs)

This section addresses specific questions that users might have about false positives in the VP test.

Q1: What is the biochemical basis of the Voges-Proskauer test, and how can this lead to a false positive?

A1: The Voges-Proskauer test detects the presence of this compound (acetylmethylcarbinol), a neutral end product of glucose fermentation via the 2,3-butanediol pathway.[5][6][8] In the presence of atmospheric oxygen and a strong alkali (40% KOH, Barritt's reagent B), this compound is oxidized to diacetyl. The diacetyl then reacts with guanidine-containing compounds in the peptone of the culture medium, catalyzed by α-naphthol (Barritt's reagent A), to produce a red-colored complex.[2][6][8]

A false positive can occur if the reagents react with each other or with other components in the medium over an extended period. For instance, α-naphthol and KOH can react to form a copper-like color, which might be mistaken for a positive result if the reading is delayed.[2][5][9]

The biochemical pathway is illustrated below:

VP_Biochemical_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate This compound This compound (acetylmethylcarbinol) Pyruvate->this compound Diacetyl Diacetyl This compound->Diacetyl Oxidation Red_Complex Red-colored Complex Diacetyl->Red_Complex Guanidine Guanidine (from peptone) Guanidine->Diacetyl O2_KOH O2 + 40% KOH (Barritt's Reagent B) O2_KOH->this compound alpha_naphthol α-naphthol (Barritt's Reagent A) alpha_naphthol->Diacetyl  Catalyzes

Caption: Biochemical pathway of the Voges-Proskauer test.

Q2: Can the quality or preparation of the reagents contribute to false positive results?

A2: Yes, the quality and preparation of the reagents are crucial for accurate results. Using freshly prepared reagents is recommended.[6] Barritt's reagent A (α-naphthol solution) should be stored in the dark to prevent degradation.[5][6] An excessive amount of KOH (Barritt's reagent B) can also lead to a weakly positive reaction or the formation of a copper-like color that can be misinterpreted.[5][6]

Q3: My negative control is showing a faint pink or copper color. What could be the cause?

A3: A faint pink or copper color in a negative control is a clear indicator of a potential issue and can be attributed to a few factors:

  • Delayed Reading: The most common cause is reading the test after the recommended 1-hour window. The reagents themselves can react to produce a copper-like color over time.[2][5][9]

  • Reagent Contamination: Contamination of the reagents or the test tube can introduce substances that interfere with the reaction.

  • Improper Reagent Concentration: Using an excessive amount of KOH can cause a color change that may be misinterpreted as a weak positive.[5][6]

Q4: Are there any confirmatory tests I can perform to validate a positive VP result?

A4: The Voges-Proskauer test is not considered a confirmatory test on its own and should be used in conjunction with other biochemical tests for bacterial identification.[1][6] If a false positive is suspected, repeating the test with careful attention to the protocol is the first step. For further confirmation, consider the following:

  • Methyl Red (MR) Test: The MR and VP tests are part of the IMViC series of tests used to differentiate enteric bacteria.[6] Often, organisms are either MR-positive and VP-negative or vice versa.[7] However, some organisms can be positive for both.[5][9]

  • Alternative Metabolic Tests: Performing other biochemical tests that assess different metabolic pathways can help in the overall identification of the microorganism.

  • Gas Chromatography (GC): For a definitive identification of this compound, gas chromatography can be employed. This technique can separate and quantify the volatile compounds produced by the bacteria, providing a highly accurate confirmation of this compound production.

The following diagram illustrates a general workflow for confirming a VP test result:

Confirmatory_Workflow start Ambiguous or Suspected False Positive VP Result repeat_vp Repeat VP Test with Strict Protocol Adherence start->repeat_vp perform_mr Perform Methyl Red (MR) Test repeat_vp->perform_mr If still ambiguous other_biochemical Perform Other Biochemical Tests perform_mr->other_biochemical gc_analysis Gas Chromatography (GC) Analysis for this compound Detection other_biochemical->gc_analysis For definitive confirmation final_id Final Bacterial Identification other_biochemical->final_id Based on collective results gc_analysis->final_id

Caption: Experimental workflow for confirming a Voges-Proskauer test result.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the standard Voges-Proskauer test protocol. Adherence to these parameters is critical for obtaining accurate results.

ParameterStandard Value/RangeNotes
Incubation Time 24 - 48 hoursSome protocols suggest re-incubating for an additional 24 hours if the initial result is negative.[5][6]
Incubation Temperature 35 ± 2 °CStandard for most enteric bacteria.[6]
Barritt's Reagent A 5% α-naphthol in 95% ethanolAdd before Reagent B.[5][6]
Barritt's Reagent B 40% Potassium Hydroxide (KOH)The volume should be approximately one-third of Reagent A.[6][7]
Reading Time Within 30 - 60 minutesDo not read after 1 hour to avoid misinterpreting color changes.[1][5][6]

Experimental Protocols

Standard Voges-Proskauer Test (Barritt's Method)

  • Inoculation: Inoculate a tube of MR-VP broth with a pure culture of the test organism.[5] Use a light inoculum to avoid inhibiting bacterial growth.[4][6]

  • Incubation: Incubate the broth aerobically at 35-37°C for 24-48 hours.[2][6]

  • Aliquot: Aseptically transfer approximately 1-2 mL of the incubated broth to a clean test tube.[1][6]

  • Reagent Addition:

    • Add 0.6 mL (approximately 12-15 drops) of 5% α-naphthol (Barritt's Reagent A).[1][7]

    • Add 0.2 mL (approximately 4-5 drops) of 40% KOH (Barritt's Reagent B).[1][7]

  • Aeration: Shake the tube gently to expose the medium to atmospheric oxygen.[5]

  • Observation: Allow the tube to stand and observe for the development of a pink-red color at the surface within 30-60 minutes.[5][6] A copper or yellowish color is considered a negative result.[1][5]

References

Technical Support Center: Enhancing Acetoin Stability in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and product development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of acetoin in various food systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern in food products?

A1: this compound (3-hydroxy-2-butanone) is a volatile organic compound that contributes a desirable buttery or creamy flavor and aroma to many food products, including dairy, baked goods, and beverages.[1][2][3] Its stability is a significant concern because it is a highly reactive molecule prone to degradation, leading to flavor loss and the potential formation of off-flavors.[4] Factors such as temperature, pH, oxygen exposure, and interactions with other food matrix components can all contribute to its instability.

Q2: What are the primary degradation pathways of this compound in food?

A2: this compound can be degraded through several pathways. In the presence of oxygen, it can be oxidized to diacetyl, which has a more intense buttery flavor but can be perceived as harsh or artificial at high concentrations.[4][5] this compound can also be reduced to 2,3-butanediol, a less odorous compound, by microbial enzymes, particularly during fermentation and storage.[3] Additionally, this compound can participate in Maillard reactions and other complex interactions within the food matrix. On standing, it can form a solid dimer which can be converted back to the monomer by heating, distillation, or dissolution.[6]

Q3: What are the main strategies for improving this compound stability?

A3: The primary strategies for enhancing this compound stability in food matrices include:

  • pH Control: Maintaining an optimal pH can significantly slow down degradation reactions.

  • Antioxidant Addition: Antioxidants can mitigate oxidative degradation of this compound to diacetyl.

  • Microencapsulation: Encapsulating this compound in a protective matrix can shield it from adverse environmental factors.

  • Temperature and Storage Control: Storing products at low temperatures and protecting them from light can reduce the rate of degradation.

Q4: How does pH affect the stability of this compound?

A4: The pH of a food matrix has a profound impact on both the chemical stability of this compound and the enzymatic activity that can lead to its conversion. For instance, the enzymatic reduction of this compound to 2,3-butanediol by this compound reductase is highly pH-dependent, with optimal activity varying between different microorganisms.[7][8] In some systems, acidic conditions can favor this compound production and stability, while in others, a more neutral pH is desirable.[2] It is crucial to determine the optimal pH for a specific food matrix to maximize this compound retention.

Q5: Can microencapsulation effectively protect this compound?

A5: Yes, microencapsulation is a highly effective technique for protecting volatile flavor compounds like this compound.[9] By entrapping this compound within a solid matrix (wall material), it is shielded from oxygen, light, and interactions with other ingredients, thereby enhancing its stability during processing and storage.[10] Spray drying is a commonly used and cost-effective method for microencapsulating flavors.[5][9]

Troubleshooting Guides

Issue 1: Rapid Loss of Buttery Flavor in a Beverage Product
Potential Cause Troubleshooting Step Expected Outcome
Oxidative Degradation Incorporate an antioxidant such as ascorbic acid or tocopherols into the beverage formulation.Reduced rate of this compound oxidation to diacetyl, leading to better flavor stability over the shelf life.
Adverse pH Measure and adjust the pH of the beverage. Conduct a stability study at various pH levels to find the optimal range for this compound retention.Identification of a pH that minimizes this compound degradation, resulting in a longer-lasting buttery flavor.
High Storage Temperature Store the beverage at a lower temperature (e.g., 4°C) and evaluate flavor stability over time compared to ambient storage.Slower degradation kinetics of this compound at lower temperatures, preserving the desired flavor profile for a longer period.
Photodegradation Package the beverage in an opaque or UV-protective container.Prevention of light-induced degradation of this compound, leading to improved flavor stability.
Issue 2: Inconsistent this compound Concentration in a Powdered Food Mix
Potential Cause Troubleshooting Step Expected Outcome
Volatility During Mixing/Processing Consider microencapsulating the this compound before incorporating it into the powder mix.Improved retention of this compound during processing and storage due to the protective barrier of the microcapsule.
Reaction with Other Ingredients Analyze the interaction of this compound with other components in the mix. Microencapsulation can also serve as a barrier to prevent such reactions.Reduced interaction between this compound and other ingredients, leading to more consistent concentrations.
Hygroscopic Nature of the Powder Ensure the powder has a low water activity and is stored in moisture-proof packaging.Minimized moisture-induced degradation or volatilization of this compound.

Data Presentation

Table 1: Effect of pH on this compound Stability in a Model Beverage System
pHThis compound Concentration (mg/L) at Day 0This compound Concentration (mg/L) at Day 30 (25°C)Percent Retention
3.050.042.585%
4.550.035.070%
6.050.028.056%

Note: Data is illustrative and based on general principles of flavor stability. Actual results may vary depending on the specific food matrix.

Table 2: Efficacy of Microencapsulation on this compound Retention During Spray Drying
Encapsulation MethodWall MaterialInlet Temperature (°C)This compound Retention (%)
Unencapsulated (Control)-16035
Spray DryingMaltodextrin16075
Spray DryingGum Arabic16082
Spray DryingMaltodextrin + Gum Arabic (1:1)16088

Note: This table summarizes typical retention values for volatile compounds during spray drying. Specific results for this compound may vary.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Food Matrix by Gas Chromatography (GC)
  • Sample Preparation:

    • For liquid samples (e.g., beverages, dairy), perform a liquid-liquid extraction using a suitable solvent like diethyl ether or ethyl acetate.

    • For solid samples (e.g., powders, baked goods), use headspace solid-phase microextraction (HS-SPME) or solvent extraction followed by filtration.

  • Internal Standard:

    • Add a known concentration of an internal standard (e.g., 2,3-pentanedione) to both the sample and calibration standards to correct for variations in injection volume and detector response.

  • GC Conditions:

    • Column: Use a polar capillary column (e.g., DB-WAX or FFAP).

    • Injector Temperature: 200°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min.

    • Detector: Flame Ionization Detector (FID) at 250°C.

    • Carrier Gas: Helium or Nitrogen.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area relative to the internal standard with the calibration curve.

Protocol 2: Microencapsulation of this compound using Spray Drying
  • Emulsion Preparation:

    • Prepare an aqueous solution of the wall material (e.g., 30% w/v maltodextrin and/or gum arabic).

    • Disperse the this compound (core material) into the wall material solution at a desired ratio (e.g., 1:4 core to wall material).

    • Homogenize the mixture using a high-speed homogenizer to create a stable oil-in-water emulsion.

  • Spray Drying Parameters:

    • Inlet Temperature: 160-180°C.

    • Outlet Temperature: 80-90°C.

    • Feed Rate: Adjust to maintain the desired outlet temperature.

    • Atomization Pressure: Set according to the manufacturer's instructions for the desired particle size.

  • Powder Collection and Analysis:

    • Collect the resulting powder from the cyclone and collection vessel.

    • Determine the encapsulation efficiency by measuring the total this compound and the surface this compound. Total this compound can be measured by dissolving the microcapsules in water and extracting with a solvent. Surface this compound can be measured by washing the powder with a solvent in which the wall material is insoluble but this compound is soluble.

    • Encapsulation Efficiency (%) = [(Total this compound - Surface this compound) / Total this compound] x 100.

Visualizations

Acetoin_Degradation_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase Diacetyl Diacetyl This compound->Diacetyl Oxidation (e.g., O2) Butanediol 2,3-Butanediol This compound->Butanediol Reduction (this compound Reductase)

Caption: Simplified metabolic and degradation pathways of this compound.

Troubleshooting_Workflow Start This compound Instability (Flavor Loss) Check_pH Is pH optimal? Start->Check_pH Adjust_pH Adjust pH and monitor stability Check_pH->Adjust_pH No Check_Oxidation Is oxidation a risk? Check_pH->Check_Oxidation Yes Adjust_pH->Check_Oxidation Add_Antioxidant Incorporate antioxidant Check_Oxidation->Add_Antioxidant Yes Check_Processing Is this compound lost during processing/storage? Check_Oxidation->Check_Processing No Add_Antioxidant->Check_Processing Microencapsulate Microencapsulate this compound Check_Processing->Microencapsulate Yes (Processing) Control_Storage Control storage conditions (temp, light) Check_Processing->Control_Storage Yes (Storage) End Stability Improved Check_Processing->End No Microencapsulate->End Control_Storage->End

Caption: Troubleshooting workflow for this compound instability in food.

Microencapsulation_Workflow Start Start Prepare_Emulsion Prepare Emulsion: - Dissolve wall material - Disperse this compound - Homogenize Start->Prepare_Emulsion Spray_Dry Spray Drying: - Set inlet/outlet temp - Atomize emulsion Prepare_Emulsion->Spray_Dry Collect_Powder Collect Microcapsules Spray_Dry->Collect_Powder Analyze Analyze Powder: - Encapsulation efficiency - Particle size - Stability Collect_Powder->Analyze End End Analyze->End

Caption: Experimental workflow for this compound microencapsulation.

References

enhancing precursor supply for acetoin synthesis in E. coli.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetoin Synthesis in E. coli

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers enhancing precursor supply for this compound synthesis in Escherichia coli.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low this compound Yield and Precursor Availability

Q1: My this compound titer is very low. What are the primary metabolic bottlenecks limiting the pyruvate supply?

A1: Low this compound yield is often directly linked to the limited availability of its precursor, pyruvate. In E. coli's central metabolism, pyruvate is a critical hub that branches into numerous pathways. The primary bottlenecks draining the pyruvate pool away from your desired this compound pathway are:

  • TCA Cycle: Under aerobic conditions, the pyruvate dehydrogenase (PDH) complex, encoded by the aceEF operon, converts pyruvate to acetyl-CoA, which then enters the TCA cycle for energy production. This is a major flux-drawing pathway.

  • Byproduct Formation: Pathways leading to lactate, acetate, and ethanol directly compete for pyruvate. Key enzymes involved are lactate dehydrogenase (ldhA), pyruvate oxidase (poxB), and the phosphotransacetylase-acetate kinase pathway (pta-ackA).[1]

  • Native Amino Acid Synthesis: Pyruvate is a precursor for amino acids like valine. The native acetolactate synthase (e.g., encoded by ilvBN) is part of this pathway and can compete with the heterologous AlsS used for this compound production.

Q2: How can I strategically engineer E. coli to increase the intracellular pyruvate pool for this compound synthesis?

A2: Enhancing pyruvate supply requires redirecting carbon flux away from competing pathways. Key strategies include:

  • Deleting Competing Byproduct Pathways: Knocking out genes responsible for major byproducts is a highly effective strategy. Common targets include ldhA (lactate), pta-ackA (acetate), poxB (acetate), and frdABCD (succinate).[1] Deleting ldhA has been shown to significantly increase pyruvate availability.[2][3]

  • Modulating the PDH Complex: Instead of a complete knockout of aceE (which can impair growth on glucose as the sole carbon source), reducing its activity can be more effective.[4] Engineering AceE variants with lower activity can redirect pyruvate towards this compound while maintaining essential metabolic functions.[4][5]

  • Overexpressing the this compound Pathway: Ensure high-level expression of the core this compound synthesis genes: α-acetolactate synthase (alsS) and α-acetolactate decarboxylase (alsD). Genes from organisms like Bacillus subtilis are commonly used and have proven effective in E. coli.[6][7]

Section 2: Managing Byproduct Formation

Q3: I'm observing high levels of acetate and lactate in my culture, which is lowering the pH and inhibiting growth. Which specific gene deletions are most effective?

A3: To combat acidification and redirect pyruvate, a multi-gene knockout strategy is often necessary.

  • For Acetate Reduction: Target the pta-ackA operon and the poxB gene. The PTA-ACKA pathway is the primary route to acetate under anaerobic conditions, while POXB contributes significantly under aerobic or microaerobic conditions.[1]

  • For Lactate Reduction: A deletion of the ldhA gene is the standard and most effective method to eliminate lactate formation.[2][3]

  • Combined Approach: A strain with deletions in ldhA, pta-ackA, and poxB will channel significantly more pyruvate towards your desired pathway. One study created a strain with deletions of gldA, frdABCD, ackA-pta, and poxB to successfully reduce byproduct formation.[1]

Q4: Besides gene knockouts, are there other ways to manage byproduct formation?

A4: Yes, process control and alternative metabolic engineering strategies can also be effective:

  • Control of Aeration: Acetate formation is often linked to overflow metabolism under high glucose and oxygen conditions. Maintaining microaerobic conditions can sometimes balance energy generation and byproduct formation. However, some level of aeration is needed as the NADH oxidase, often co-expressed in this compound pathways, requires oxygen.[8]

  • pH Control in Fermenters: Using a bioreactor with automated pH control can mitigate the toxic effects of acid accumulation, allowing for higher cell densities and prolonged productivity, even if some byproducts are still formed.[9][10]

  • Introducing a Heterologous Pathway: Expressing the alsS gene from Bacillus subtilis can redirect excess pyruvate toward acetolactate, which is then converted to the non-acidic product this compound, thereby reducing acetate accumulation.[7]

Section 3: Optimizing the this compound Biosynthesis Pathway

Q5: Which α-acetolactate synthase (AlsS) and α-acetolactate decarboxylase (AlsD) enzymes are best to use in E. coli?

A5: The most commonly and successfully used enzymes are from the bud operon of various bacteria.

  • Bacillus subtilis AlsS and AlsD: These are perhaps the most widely used and well-characterized enzymes for this compound production in E. coli.[6] The alsS gene is particularly effective at converting pyruvate to α-acetolactate.[7]

  • Enterobacter cloacae BudA and BudB: The budA (encoding AlsD) and budB (encoding AlsS) genes from this organism have also been used to achieve high this compound titers.[5]

  • Serratia marcescens BudA and BudB: These genes have been successfully expressed in E. coli to produce (3R)-acetoin.[8]

The choice may depend on the specific host strain and desired stereoisomer of this compound. It is often beneficial to screen enzymes from different sources to find the optimal combination for your system.

Q6: My strain grows well, but this compound production is poor under fully anaerobic conditions. Why?

A6: While this compound is a fermentation product, its synthesis in engineered E. coli often benefits from microaerobic conditions for several reasons:

  • Cofactor Regeneration: Many high-yield this compound production strategies involve co-expressing an NADH oxidase (noxE) to regenerate NAD+ from NADH. This process requires oxygen as a substrate, thereby improving the overall redox balance of the cell and favoring the conversion of pyruvate to acetolactate.[8]

  • Cellular Energy: Fully anaerobic conditions can limit the overall energy (ATP) available to the cell, which can negatively impact cell health, maintenance, and the expression of heterologous pathway enzymes.

  • Alternative Electron Acceptors: Studies have shown that providing an alternative electron acceptor like nitrate can enable efficient anaerobic this compound production.[11][12] In advanced setups, an electrode can even be used as a non-depletable electron acceptor to achieve high yields anaerobically.[11][13]

Data & Strain Performance

The following table summarizes results from various studies, highlighting the impact of different genetic modifications on this compound production and byproduct formation.

Strain Background Key Genetic Modifications This compound Titer (g/L) Primary Byproducts Reduced Reference
E. coli YYC202(DE3)ΔldhA, ΔilvC, overexpression of ilvBN (E. coli) & aldB (L. lactis)0.87Lactate[2][3]
E. coli MG1655ΔgldA, ΔfrdABCD, ΔackA-pta, ΔpoxB30.87Formate, Acetate, Succinate[1]
E. coli WΔldhA, ΔpoxB, ΔppsA, engineered AceE variant, overexpression of budA & budB (E. cloacae)38.5Lactate, Acetate[5]
E. coliOverexpression of budRAB (S. marcescens) & noxE (L. brevis)60.3Not specified[8]
E. coli GXASR-49RSFMultiple deletions (see Q3), overexpression of this compound pathway and resistance genes81.62Organic acids[1][14]

Experimental Protocols

Protocol 1: Gene Deletion in E. coli via CRISPR/Cas9

This protocol provides a general workflow for scarless gene deletion. Specific plasmid systems (e.g., pCas/pTarget) and reagent concentrations may vary.

  • gRNA Design & Plasmid Construction:

    • Design a 20-bp guide RNA (gRNA) targeting the gene of interest. Ensure it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

    • Clone the gRNA sequence into a pTarget plasmid vector.

  • Donor DNA Template Preparation:

    • Synthesize or PCR-amplify a donor DNA template consisting of ~500 bp regions homologous to the upstream and downstream sequences of the target gene. This template will be used for homology-directed repair.

  • Transformation and Expression:

    • Co-transform the Cas9-expressing plasmid (e.g., pCas) and the gRNA-containing pTarget plasmid into electrocompetent E. coli.

    • Induce the expression of Cas9 and the gRNA according to the plasmid system's protocol (e.g., with arabinose). The Cas9 protein will create a double-strand break at the target site.

  • Homologous Recombination:

    • In a subsequent step, introduce the donor DNA template. The cell's natural repair machinery will use the template to repair the break, replacing the target gene with a seamless connection of the flanking regions.

  • Verification:

    • Screen colonies by colony PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product compared to the wild-type.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Quantification of this compound and Byproducts by HPLC
  • Sample Preparation:

    • Collect 1 mL of culture broth by centrifugation at >12,000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC System and Column:

    • Use an HPLC system equipped with a refractive index (RI) detector for sugars and this compound, and a UV detector (210 nm) for organic acids.

    • A suitable column is a Bio-Rad Aminex HPX-87H or equivalent ion-exchange column, designed for organic acid and carbohydrate analysis.

  • Running Conditions:

    • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60 °C.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard curves for all analytes of interest (glucose, this compound, acetate, lactate, succinate, ethanol) using known concentrations.

    • Integrate the peak areas from the sample chromatograms and calculate concentrations by comparing them against the respective standard curves.

Visualizations

Caption: Central metabolism in E. coli showing the engineered pathway to this compound.

Troubleshooting_Workflow start Low this compound Titer check_byproducts Analyze Byproducts (HPLC) start->check_byproducts high_byproducts High Byproducts (Lactate, Acetate)? check_byproducts->high_byproducts knockout_genes Knockout Competing Genes (ldhA, pta-ackA, poxB) high_byproducts->knockout_genes Yes optimize_expression Optimize Pathway Expression (Promoter, Copy Number) high_byproducts->optimize_expression No knockout_genes->optimize_expression check_enzyme Screen Different Enzymes (AlsS, AlsD sources) optimize_expression->check_enzyme check_aeration Optimize Aeration & Cofactor Regeneration (NoxE) check_enzyme->check_aeration end_success Improved Titer check_aeration->end_success

Caption: Troubleshooting workflow for diagnosing and improving low this compound production.

Strain_Engineering_Workflow cluster_design Design Phase cluster_build Build Phase cluster_test Test Phase select_host Select Host Strain (e.g., MG1655) select_genes Select Pathway Genes (alsS, alsD) & Knockout Targets select_host->select_genes plasmid_construction Construct Expression Plasmids select_genes->plasmid_construction gene_knockout Perform Gene Knockouts (CRISPR) select_genes->gene_knockout fermentation Shake Flask / Bioreactor Fermentation plasmid_construction->fermentation gene_knockout->fermentation analysis Metabolite Analysis (HPLC) fermentation->analysis analysis->select_genes Iterate / Optimize

Caption: A typical Design-Build-Test cycle for engineering an this compound-producing strain.

References

Technical Support Center: Acetoin Production Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the conversion of acetoin to 2,3-butanediol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the conversion of this compound to 2,3-butanediol?

The primary enzyme catalyzing the reduction of this compound to 2,3-butanediol is 2,3-butanediol dehydrogenase (BDH) , also known as this compound reductase (AR).[1][2][3][4][5] This enzyme is typically NADH-dependent, but NADPH-dependent versions also exist.[1][3][6]

Q2: What are the main strategies to prevent the formation of 2,3-butanediol from this compound?

The main strategies fall into two categories:

  • Genetic Engineering: This involves modifying the production strain to reduce or eliminate the activity of 2,3-butanediol dehydrogenase. A common approach is the deletion of the gene encoding for BDH (e.g., bdhA).[7]

  • Process Optimization: This involves adjusting fermentation conditions to create an environment that is less favorable for the conversion of this compound to 2,3-butanediol. Key parameters to control include pH, temperature, and aeration.[8][9]

Q3: How does cofactor availability influence the conversion of this compound to 2,3-butanediol?

The conversion of this compound to 2,3-butanediol by BDH is a reduction reaction that requires a cofactor, typically NADH.[1][3] Therefore, the intracellular NADH/NAD+ ratio is a critical factor. Conditions that lead to a high NADH/NAD+ ratio will favor the formation of 2,3-butanediol. Conversely, strategies that decrease the availability of NADH can help to minimize this conversion.

Q4: Can the reaction be reversed to produce this compound from 2,3-butanediol?

Yes, the reaction catalyzed by 2,3-butanediol dehydrogenase is reversible.[4] The direction of the reaction is influenced by the substrate concentrations and the intracellular redox state (NADH/NAD+ ratio). Some studies have focused on optimizing conditions for the oxidative direction to produce this compound from 2,3-butanediol.[10][11]

Troubleshooting Guides

Issue 1: High levels of 2,3-butanediol detected in the fermentation broth.

Possible Cause 1: High activity of 2,3-butanediol dehydrogenase (BDH).

  • Troubleshooting Step:

    • Enzyme Activity Assay: Perform an in vitro assay to measure the specific activity of BDH in your cell lysate.

    • Gene Deletion: If high BDH activity is confirmed, consider creating a knockout mutant by deleting the gene encoding for BDH (e.g., bdhA).[7]

Possible Cause 2: High intracellular NADH/NAD+ ratio.

  • Troubleshooting Step:

    • Metabolic Pathway Analysis: Analyze the metabolic pathways of your production strain to identify other reactions that consume NADH.

    • Cofactor Engineering: Consider metabolic engineering strategies to divert NADH towards other pathways or to increase the expression of NADH oxidase, which can help to reoxidize NADH to NAD+.

Possible Cause 3: Suboptimal fermentation conditions.

  • Troubleshooting Step:

    • pH Optimization: The optimal pH for this compound reduction to 2,3-butanediol is often around 6.5.[12] Experiment with different pH values to find a condition that disfavors this conversion. The optimal pH for the reverse reaction (2,3-butanediol oxidation) is typically higher, around pH 10.[12]

    • Temperature Optimization: The optimal temperature for BDH activity can vary between organisms. For example, in Rhodococcus erythropolis, the optimal temperature for this compound reduction is 55°C.[12] Characterize the temperature profile of your system and operate at a temperature that minimizes BDH activity while maintaining cell viability and this compound production.

    • Aeration Control: Aeration can influence the intracellular NADH/NAD+ ratio. Higher aeration can lead to lower NADH levels, thus reducing the conversion of this compound to 2,3-butanediol. Experiment with different agitation and aeration rates.[8]

Issue 2: Inconsistent results in this compound production.

Possible Cause 1: Fluctuations in fermentation parameters.

  • Troubleshooting Step:

    • Parameter Monitoring: Ensure tight control and continuous monitoring of pH, temperature, dissolved oxygen, and substrate feed rates throughout the fermentation process.

    • Process Automation: Implement automated control systems to maintain stable fermentation conditions.

Possible Cause 2: Genetic instability of the production strain.

  • Troubleshooting Step:

    • Strain Characterization: Regularly perform quality control checks on your cell bank, including genetic sequencing, to ensure the stability of your engineered strain.

    • Plasmid Stability: If your genetic modifications are plasmid-based, ensure that appropriate antibiotic selection is maintained throughout the fermentation.

Data Presentation

Table 1: Effect of bdhA Gene Deletion on this compound and 2,3-Butanediol Production in Bacillus subtilis

StrainGlucose (g/L)This compound (g/L)2,3-Butanediol (g/L)
B. subtilis 168 (Wild Type)204.47Present (unquantified)
BS168D (bdhA deletion)206.61Almost none
BS168D (bdhA deletion)10024.62.4

Data adapted from a study on the effect of deleting the 2,3-butanediol dehydrogenase gene in Bacillus subtilis.[7]

Experimental Protocols

Protocol 1: Assay for 2,3-Butanediol Dehydrogenase (this compound Reductase) Activity

This protocol is a general guideline for measuring the NADH-dependent reduction of this compound.

Materials:

  • Cell lysate containing the 2,3-butanediol dehydrogenase

  • Potassium phosphate buffer (e.g., 100 mM, pH 6.5)

  • This compound solution (e.g., 50 mM)

  • NADH solution (e.g., 0.5 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the this compound solution.

  • Add the cell lysate to the reaction mixture and mix gently.

  • Initiate the reaction by adding the NADH solution.

  • Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the enzyme activity.

  • Calculate the specific activity (U/mg of protein), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADH per minute under the specified conditions.

This protocol is based on general principles of enzyme assays for NADH-dependent dehydrogenases.[13]

Visualizations

Acetoin_Metabolism Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-ALS This compound This compound alpha_Acetolactate->this compound α-ALD Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous Butanediol 2,3-Butanediol This compound->Butanediol 2,3-BDH (NADH -> NAD+) Diacetyl->this compound Diacetyl Reductase Butanediol->this compound 2,3-BDH (NAD+ -> NADH)

Caption: Metabolic pathway of this compound and 2,3-butanediol synthesis.

Troubleshooting_Workflow Start High 2,3-Butanediol Conversion Check_BDH High BDH Activity? Start->Check_BDH Check_NADH High NADH/NAD+ Ratio? Check_BDH->Check_NADH No Action_Gene Delete bdhA gene Check_BDH->Action_Gene Yes Check_Conditions Suboptimal Conditions? Check_NADH->Check_Conditions No Action_Cofactor Cofactor Engineering (e.g., NADH oxidase) Check_NADH->Action_Cofactor Yes Action_Optimize Optimize pH, Temp, Aeration Check_Conditions->Action_Optimize Yes End Minimized Conversion Check_Conditions->End No Action_Gene->End Action_Cofactor->End Action_Optimize->End

Caption: Troubleshooting workflow for high 2,3-butanediol conversion.

References

challenges in quantifying acetoin in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of acetoin in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

This section addresses common issues and questions regarding the properties of this compound and its analysis.

Q1: My this compound standard is a solid, but I thought it was a liquid. Is it still usable?

A1: Yes, it is usable. This compound, a liquid monomer, can convert to a white solid dimer upon standing. This process is reversible. When you dissolve the solid dimer in a suitable solvent, it will convert back to the monomer form. Sonication may be required to fully dissolve the dimer.[1]

Q2: I'm seeing inconsistent results. How stable is this compound in my samples?

A2: this compound's stability is a critical challenge as it is a reactive compound.[1]

  • Oxidation/Reduction: Under certain conditions, this compound can be oxidized to diacetyl, and diacetyl can be reduced to this compound. This equilibrium can alter your quantification.[1]

  • Storage Conditions: To minimize degradation, samples and standards should be stored in amber glassware at low temperatures (e.g., 5°C).[1]

  • Time: Studies have shown that this compound is stable for at least 7 days at 5°C with high recovery (around 93.5%). However, over longer periods (e.g., 30 days), a slow conversion to diacetyl can be observed.[1]

Q3: What are the main analytical methods for quantifying this compound?

A3: The three primary methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and colorimetric assays.[2]

  • Gas Chromatography (GC): A very common and sensitive method, often using a Flame Ionization Detector (GC-FID). It is excellent for volatile compounds but may require sample derivatization.

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally sensitive samples. It offers good separation but may be less sensitive than GC for this compound.[3][4]

  • Colorimetric Assays (e.g., Voges-Proskauer): These are rapid and low-cost methods suitable for high-throughput screening. However, they are often less specific and more prone to interference from other compounds in the sample matrix.[2]

Q4: My sample matrix (e.g., fermentation broth) is very complex. What kind of interference should I expect?

A4: Matrix interference is a significant challenge.

  • In Chromatography (GC/HPLC): Any compound in the matrix with a similar retention time to this compound can co-elute and cause artificially high results.[1] In complex samples like fermentation broths, α-acetolactate is a common interferent as it can decompose into this compound during sample preparation or analysis.[5]

  • In Colorimetric Assays: These assays often rely on a chemical reaction (e.g., oxidation). Other reducing agents or compounds with similar functional groups in the sample can react with the reagents, leading to inaccurate results.[6]

Method Performance & Comparison

Choosing the right analytical method depends on the specific requirements for sensitivity, throughput, and the nature of the sample. The table below summarizes key performance metrics for validated HPLC and UPLC methods for this compound quantification in bacterial culture fluid.

ParameterUPLC (Reversed-Phase)HPLC (Reversed-Phase)HPLC (Ion-Exchange)
Linear Range (mg/mL) 0.001 - 0.20.001 - 0.20.001 - 0.2
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD (mg/mL) 2.11 x 10⁻⁴7.9 x 10⁻⁴1.1 x 10⁻³
LOQ (mg/mL) 7.0 x 10⁻⁴2.6 x 10⁻³3.6 x 10⁻³
Recovery (%) 100.4 - 101.3100.8 - 102.1100.5 - 101.7
Analysis Time (min) 61520
Data synthesized from Fedorova et al., Acta Chromatographica, 2015.[7][8][9]

Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Workflow & Troubleshooting Logic

The following diagram illustrates a general workflow for this compound analysis and a logical path for troubleshooting common problems.

G cluster_workflow General Experimental Workflow cluster_troubleshooting Troubleshooting Logic: Inaccurate Results cluster_solutions Potential Solutions Sample_Prep 1. Sample Preparation (Centrifugation, Filtration, Dilution) Derivatization 2. Derivatization (Optional) (e.g., Oxidation to Diacetyl for GC) Sample_Prep->Derivatization Analysis 3. Instrumental Analysis (GC, HPLC, or Colorimetric) Derivatization->Analysis Data_Acq 4. Data Acquisition (Chromatogram/Absorbance Reading) Analysis->Data_Acq Quant 5. Quantification (Comparison to Standard Curve) Data_Acq->Quant Problem Inaccurate or Irreproducible Results? Check_Standard Is the standard prepared correctly? Problem->Check_Standard Check_Sample_Prep Is sample handling consistent? Problem->Check_Sample_Prep Check_Instrument Is the instrument performing correctly? Problem->Check_Instrument Sol_Standard Recalibrate. Use fresh standard. Check storage. Check_Standard->Sol_Standard Sol_Sample Validate prep steps. Control temperature. Minimize time to analysis. Check_Sample_Prep->Sol_Sample Sol_Instrument Run system suitability tests. Check for leaks/clogs. Review method parameters. Check_Instrument->Sol_Instrument

Caption: General workflow and troubleshooting logic for this compound analysis.

Chromatography Troubleshooting (GC & HPLC)

Problem: Poor Peak Shape (Tailing or Fronting)

Possible CauseRecommended Solution
Active Sites on Column/Liner (GC/HPLC) For GC, use a deactivated inlet liner and a specialized column (e.g., Stabilwax-DA) to reduce peak tailing.[1] For HPLC, use a high-purity silica column.[9]
Column Overload (GC/HPLC) Decrease the injection volume or dilute the sample.
Incompatible Sample Solvent (HPLC) Prepare/dilute the sample in the mobile phase if possible.
Contamination of Guard/Analytical Column Flush the column with a strong solvent, backflush if necessary, or replace the guard/analytical column.[7]

Problem: Inconsistent Retention Times

Possible CauseRecommended Solution
Fluctuations in Temperature Use a thermostatted column oven and allow sufficient time for the system to equilibrate.[10]
Changes in Mobile Phase / Carrier Gas Flow Rate Check for leaks in the system. For GC, verify gas flow rates.[11] For HPLC, prepare fresh mobile phase and ensure the pump is working correctly.[10]
Improper Column Equilibration (HPLC) Increase the column equilibration time between injections, especially for gradient methods.[10]
Sample Matrix Effects Use an internal standard to correct for shifts. Perform sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components.
Troubleshooting Decision Tree for GC Analysis

This diagram provides a step-by-step guide for diagnosing common issues during Gas Chromatography analysis of this compound.

G Start Start GC Troubleshooting Problem Observe Chromatogram: What is the primary issue? Start->Problem PeakShape Poor Peak Shape? Problem->PeakShape Shape RetentionTime Retention Time Drift? Problem->RetentionTime Position NoPeak No Peak / Low Signal? Problem->NoPeak Signal Tailing Peak Tailing PeakShape->Tailing Yes Split Split Peak PeakShape->Split Yes Sol_RT Check for leaks. Verify oven temperature program. Ensure stable gas flow. RetentionTime->Sol_RT Yes Sol_Signal Check syringe/injector. Confirm detector is lit (FID). Verify sample concentration. NoPeak->Sol_Signal Yes Sol_Tailing Check for active sites (liner, column). Lower injection temp. Check for dead volume. Tailing->Sol_Tailing Sol_Split Ensure proper column installation. Check for clogged liner/frit. Split->Sol_Split

Caption: A decision tree for troubleshooting common GC analysis problems.

Experimental Protocols

Protocol 1: Colorimetric Quantification (Voges-Proskauer Test)

This protocol is adapted for the quantitative estimation of this compound in bacterial cultures.

Principle: In the presence of a strong base (KOH) and atmospheric oxygen, this compound is oxidized to diacetyl. The diacetyl then reacts with guanidine compounds (from peptone in the media) to form a pinkish-red polymer. α-naphthol acts as a color enhancer.[1][10]

Reagents:

  • MR-VP Broth: Standard microbiological broth containing peptone, glucose, and phosphate buffer.[10]

  • Reagent A (Barritt's A): 5% (w/v) α-naphthol in absolute ethanol. Store at 4-8°C in the dark.[10]

  • Reagent B (Barritt's B): 40% (w/v) Potassium Hydroxide (KOH) in deionized water.[10]

  • This compound Standard Solutions: Prepare a stock solution and a series of dilutions in MR-VP broth to create a standard curve (e.g., 0 to 100 µg/mL).

Procedure:

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant for analysis.

  • Reaction Setup: Aliquot 1 mL of each standard and sample supernatant into separate clean glass test tubes.

  • Reagent Addition:

    • Add 0.6 mL of Reagent A to each tube.

    • Add 0.2 mL of Reagent B to each tube. Note: The reagents must be added in this specific order.[10]

  • Incubation: Shake the tubes vigorously for 30 seconds to introduce oxygen. Let the tubes stand at room temperature for at least 15-30 minutes.

  • Measurement: Measure the absorbance of the resulting pink-red color at the appropriate wavelength (typically ~540 nm) using a spectrophotometer.

  • Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the this compound concentration in the samples.

Protocol 2: Gas Chromatography (GC-FID) Quantification

This protocol provides a general framework for direct injection GC analysis.

Principle: The sample is vaporized in a heated inlet and carried by an inert gas through a chromatographic column. The column separates components based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) generates a signal proportional to the amount of carbon-containing compound eluting from the column.

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for oxygenated compounds, such as a Stabilwax-DA (polyethylene glycol) column, is recommended to reduce peak tailing.[1]

  • Carrier Gas: High-purity Helium or Hydrogen.

  • Inlet Temperature: 250°C (use a deactivated glass liner).[1]

  • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~200°C.

  • Detector Temperature: 280-300°C.

Procedure:

  • Sample Preparation:

    • Centrifuge the biological sample to remove cells and particulates.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, perform a liquid-liquid extraction (e.g., with ethyl acetate) to concentrate the this compound and remove non-volatile matrix components.[5]

    • An internal standard (e.g., 2,3-butanediol or isobutanol) should be added for improved accuracy.

  • Standard Curve: Prepare a series of this compound standards in the same solvent as the final sample, each containing the internal standard at a fixed concentration.

  • Injection: Inject 1 µL of the prepared sample or standard into the GC.

  • Data Analysis: Identify the this compound and internal standard peaks based on their retention times.

  • Quantification: Calculate the ratio of the this compound peak area to the internal standard peak area. Plot this ratio against the concentration of the standards to create a calibration curve. Determine the concentration of this compound in the samples from this curve.

References

Technical Support Center: High-Yield Acetoin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on media optimization for high-yield acetoin fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why is my this compound yield low?

Answer: Low this compound yield can stem from several factors related to the fermentation medium and process conditions. A primary reason is often the formation of byproducts, particularly 2,3-butanediol (BDO), due to suboptimal aeration.[1] High oxygen levels tend to favor this compound production, while lower oxygen conditions can lead to the conversion of this compound to BDO.[1][2] Additionally, the composition of the medium itself is critical. An imbalance in the carbon-to-nitrogen ratio, inappropriate nitrogen or carbon sources, or the absence of essential minerals can all negatively impact yield.[2] Finally, incorrect pH or temperature can stress the microorganisms, leading to reduced metabolic activity and lower this compound production.

Question: I'm observing high levels of 2,3-butanediol (BDO) instead of this compound. What should I do?

Answer: The accumulation of BDO at the expense of this compound is a frequent challenge, primarily influenced by aeration and the redox state of the cells.

  • Increase Aeration: this compound production is favored under more aerobic conditions, while BDO synthesis is often enhanced by lower oxygen levels.[1][2] Increasing the agitation speed or the aeration rate can shift the metabolic flux towards this compound. For instance, maintaining a volumetric mass transfer coefficient (kLa) above 70 1/h has been shown to favor this compound production over BDO.[1]

  • pH Control: The pH of the medium can influence the activity of enzymes involved in the this compound pathway. For example, in Bacillus subtilis, the enzyme responsible for converting 2,3-butanediol back to this compound (butanediol dehydrogenase) has a higher optimal pH for oxidation (pH 8.5) than for reduction (pH 6.5).[2] Maintaining a slightly alkaline pH could favor the conversion of any formed BDO back to this compound.

  • Genetic Engineering: For more advanced troubleshooting, consider metabolic engineering approaches. Knocking out the gene responsible for 2,3-butanediol dehydrogenase (bdhA in Bacillus subtilis) can effectively block the conversion of this compound to BDO, thereby increasing this compound accumulation.[2]

Question: My fermentation is producing significant amounts of organic acids (e.g., acetic acid, lactic acid). How can I reduce their formation?

Answer: The production of organic acids is a common issue in mixed-acid fermentation and can lower the pH of the medium, inhibiting cell growth and this compound production.

  • Optimize Aeration: Similar to BDO formation, the production of organic acids is often linked to oxygen availability. Inadequate aeration can lead to an overflow metabolism where pyruvate is converted to lactate or acetate.

  • pH Control: Maintaining the pH of the fermentation broth within the optimal range for your microorganism (typically between 6.0 and 7.0 for many this compound producers) is crucial. This can be achieved through the use of buffers in the medium or by automated pH control with the addition of a base (e.g., NaOH or NH4OH).

  • Carbon Source Management: High initial concentrations of glucose can sometimes lead to overflow metabolism. A fed-batch strategy, where the carbon source is fed incrementally, can help maintain a lower substrate concentration, reducing the formation of organic acids.

Question: How can I identify and resolve contamination in my fermenter?

Answer: Contamination by foreign microorganisms is a critical issue that can lead to complete batch failure.

  • Identification: Signs of contamination include a sudden drop in pH, unusual odors, changes in the color or turbidity of the culture broth, and the presence of unexpected cell morphologies under a microscope.[3][4]

  • Prevention:

    • Sterilization: Ensure all media, reagents, and equipment are properly sterilized before use.[4]

    • Aseptic Technique: Maintain strict aseptic techniques during inoculation and sampling.

    • Fermenter Integrity: Regularly check the seals and connections of your fermenter to prevent the entry of contaminants.[4]

  • Resolution: If contamination is detected, the current batch is often unrecoverable. It is crucial to discard the contaminated culture, thoroughly clean and sterilize the fermenter, and identify and rectify the source of the contamination before starting a new fermentation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical media components for high-yield this compound fermentation?

A1: The most critical media components are the carbon source, nitrogen source, and mineral salts.

  • Carbon Source: Glucose is the most commonly used carbon source.[1] However, other substrates like glycerol, sucrose, and molasses can also be utilized and may be more cost-effective for large-scale production.[1][2] The initial concentration of the carbon source is important; for example, an initial glucose concentration of around 150-160 g/L has been shown to be effective for Bacillus subtilis.[2]

  • Nitrogen Source: A combination of organic and inorganic nitrogen sources often gives the best results. Yeast extract, peptone, and corn steep liquor are excellent organic nitrogen sources that provide essential growth factors.[2] Inorganic sources like ammonium salts can also be used. The optimal concentration and combination will depend on the specific strain being used.

  • Mineral Salts: Phosphate sources (e.g., K2HPO4) are important for buffering the medium and as a nutrient. Magnesium and iron salts are also often included as they are cofactors for many metabolic enzymes.

Q2: What is the optimal pH and temperature for this compound fermentation?

A2: The optimal pH and temperature are strain-dependent. For many commonly used Bacillus subtilis strains, the optimal temperature is typically between 30°C and 37°C, and the optimal pH is around 7.0.[5][6] For thermophilic producers like Geobacillus species, the optimal temperature can be as high as 45-55°C, with an optimal initial pH of 8.0.[7] It is crucial to determine the optimal conditions for your specific production strain.

Q3: How does aeration affect this compound production?

A3: Aeration is one of the most critical parameters influencing the metabolic fate of pyruvate and, consequently, the ratio of this compound to 2,3-butanediol. Higher oxygen availability generally favors the production of this compound.[1][2] This is because the conversion of pyruvate to α-acetolactate, the precursor of this compound, is an oxidative process. Under low oxygen conditions, the cells may favor the reduction of this compound to 2,3-butanediol to regenerate NAD+.

Q4: Is a batch or fed-batch fermentation strategy better for this compound production?

A4: While batch fermentation is simpler to implement, a fed-batch strategy often leads to higher this compound yields and concentrations.[] Fed-batch fermentation allows for the control of the substrate concentration at a low level, which can prevent substrate inhibition and reduce the formation of inhibitory byproducts like organic acids.[] This strategy also enables higher cell densities, which can lead to increased overall productivity.[]

Data Presentation

Table 1: Comparison of Carbon Sources for this compound Production by Bacillus subtilis

Carbon SourceInitial Concentration (g/L)This compound Yield (g/L)Reference
Glucose15048.9[2]
Glucose21076[2]
Molasses20061.15[2]
Glycerol (pure)Not specified3.8[1]
Glycerol (crude)Not specified2.6[1]

Table 2: Effect of Aeration on this compound and 2,3-Butanediol Production in Bacillus subtilis

Aeration (kLa, 1/h)This compound (g/L)2,3-Butanediol (g/L)This compound/BDO Ratio (g/g)Reference
> 7036.025.51.41 (max 4.29)[1]
< 60Nearly equalNearly equal~1[1]
20065.947.41.39[2]
6447.455.20.86[2]

Experimental Protocols

Protocol 1: Starter Culture Preparation for Bacillus subtilis

  • Medium Preparation: Prepare a medium containing (per liter): 60 g glucose, 10 g beef extract, 10 g peptone, 10 g yeast extract, and 5 g NaCl. Adjust the pH to 7.0.[9]

  • Sterilization: Sterilize the medium in an autoclave at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterilized medium with a single colony of Bacillus subtilis from a fresh agar plate.

  • Incubation: Incubate the culture in a shaker at 37°C with agitation at 150 rpm for 10 hours, or until it reaches the mid-exponential growth phase.[9]

Protocol 2: Fed-Batch Fermentation for High-Yield this compound Production

  • Initial Batch Medium: Prepare the fermentation medium with an initial glucose concentration of 50 g/L.[10] Other media components should be optimized for your strain (refer to FAQs).

  • Inoculation: Inoculate the fermenter with the prepared starter culture (typically 5-10% v/v).

  • Fermentation Conditions: Maintain the temperature at 30°C and the aeration rate at 1 vvm.[10] Control the pH at the desired setpoint (e.g., 6.5) using an automated addition of a base.

  • Feeding Strategy: Prepare a concentrated sterile glucose solution (e.g., 1000 g/L).[10] When the glucose concentration in the fermenter drops below a certain threshold (e.g., 15 g/L), start feeding the concentrated glucose solution to maintain the glucose concentration within a desired range (e.g., 10-50 g/L).[10]

  • Monitoring: Regularly monitor cell growth (OD600), glucose concentration, and this compound/byproduct concentrations using appropriate analytical methods (e.g., HPLC or GC).

Protocol 3: Quantification of this compound and Byproducts

This compound and major byproducts like 2,3-butanediol and organic acids can be quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant can be directly analyzed or diluted if necessary.

  • Gas Chromatography (GC): A GC system equipped with a Flame Ionization Detector (FID) is commonly used. A suitable capillary column is required for the separation of volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): An HPLC system with a Refractive Index (RI) detector and a suitable column (e.g., an organic acid analysis column) can be used to separate and quantify this compound, 2,3-butanediol, glucose, and organic acids.

Visualizations

Acetoin_Pathway_Bacillus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (alsS) This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (alsD) Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous (O2) BDO 2,3-Butanediol This compound->BDO 2,3-Butanediol Dehydrogenase (bdhA) Diacetyl->this compound Diacetyl Reductase BDO->this compound

Caption: Metabolic pathway of this compound synthesis in Bacillus subtilis.

Acetoin_Pathway_Klebsiella Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (budA) This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (budA) BDO 2,3-Butanediol This compound->BDO 2,3-Butanediol Dehydrogenase (budC) Acetoin_dissimilation This compound Dissimilation This compound->Acetoin_dissimilation This compound Dehydrogenase (acoABCD)

Caption: Metabolic pathway of this compound synthesis in Klebsiella pneumoniae.

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_ferm Fermentation cluster_analysis Analysis Media_Prep Media Preparation (& Carbon/Nitrogen Sources) Sterilization Sterilization Media_Prep->Sterilization Starter_Culture Starter Culture Preparation Sterilization->Starter_Culture Inoculation Inoculation Starter_Culture->Inoculation Fermentation_Process Fermentation (Batch or Fed-Batch) Inoculation->Fermentation_Process Process_Control Process Control (pH, Temp, Aeration) Fermentation_Process->Process_Control Sampling Regular Sampling Fermentation_Process->Sampling Analysis Quantification (HPLC/GC) Sampling->Analysis

Caption: General experimental workflow for this compound fermentation.

References

Validation & Comparative

Comparative Analysis of Acetoin Production in Yeast Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal microbial chassis is critical for the efficient biotechnological production of valuable chemicals. Acetoin, a versatile platform chemical with applications in the food, cosmetic, and chemical industries, can be effectively produced through yeast fermentation. This guide provides a comparative analysis of this compound production in different yeast strains, supported by experimental data, detailed protocols, and metabolic pathway visualizations to aid in the selection of the most suitable production host.

Performance Comparison of Yeast Strains for this compound Production

The fermentative production of this compound has been explored in a variety of yeast species, both in their native state and after metabolic engineering. Saccharomyces cerevisiae, renowned for its robustness in industrial fermentations, has been a primary focus. However, other yeasts such as Candida glabrata and Pichia pastoris have also been investigated as promising candidates. The following table summarizes the quantitative data on this compound production across different yeast strains, highlighting the significant impact of genetic modifications.

Yeast StrainGenetic BackgroundThis compound Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Saccharomyces cerevisiae (wine yeast)Wild-typeup to 0.1946Not ReportedNot Reported[1][2]
Saccharomyces cerevisiae (engineered)bdh1Δ, overexpressed alsS, alsD, noxE100.10.441.82[3][4]
Saccharomyces cerevisiae (engineered)ara1Δ, ypr1Δ, ora1Δ, overexpressed alsS, alsD, noxE101.30.48 (96% of theoretical)Not Reported[5][6]
Candida glabrata (engineered)Overexpressed ALS and ALDC2.08Not ReportedNot Reported[7][8]
Candida glabrata (engineered with cofactor engineering)Overexpressed ALS, ALDC, with nicotinic acid addition3.67Not Reported0.05[7][8]
Zygosaccharomyces bailii (wine yeast)Wild-type> 0.025Not ReportedNot Reported[9]
Saccharomycodes ludwigii (wine yeast)Wild-type0.1 - 0.2Not ReportedNot Reported[9]

Metabolic Pathways for this compound Production in Yeast

This compound is a key intermediate in the 2,3-butanediol synthesis pathway in yeast. The production of this compound from pyruvate can occur through several enzymatic steps. Understanding these pathways is crucial for designing effective metabolic engineering strategies to enhance this compound yields.

The primary pathway for this compound synthesis begins with the condensation of two pyruvate molecules to form α-acetolactate, a reaction catalyzed by α-acetolactate synthase (ALS). Subsequently, α-acetolactate is decarboxylated to this compound by the enzyme α-acetolactate decarboxylase (ALDC). In many yeast species, this compound can be further reduced to 2,3-butanediol by butanediol dehydrogenase (BDH).[10][11][12]

Acetoin_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (ALS) (Ilv2, Ilv6) This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (ALDC) Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Non-enzymatic Oxidative Decarboxylation Butanediol 2,3-Butanediol This compound->Butanediol Butanediol Dehydrogenase (BDH) Diacetyl->this compound Diacetyl Reductase

Native metabolic pathway for this compound synthesis in yeast.

Metabolic engineering strategies often involve the overexpression of key enzymes in the this compound synthesis pathway and the deletion of genes responsible for converting this compound to byproducts. For instance, the introduction of heterologous alsS and alsD genes from bacteria like Bacillus subtilis can significantly boost this compound production.[3][4] Furthermore, deleting the BDH1 gene, which encodes for butanediol dehydrogenase, prevents the reduction of this compound to 2,3-butanediol, leading to this compound accumulation.[3][4] To address redox imbalances that may arise from these modifications, cofactor engineering strategies, such as the expression of an NADH oxidase (noxE), can be employed to regenerate NAD+.[3][4]

Engineered_Acetoin_Pathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Overexpressed α-Acetolactate Synthase (alsS) This compound This compound alpha_Acetolactate->this compound Overexpressed α-Acetolactate Decarboxylase (alsD) Butanediol 2,3-Butanediol This compound->Butanediol Butanediol Dehydrogenase (BDH1) [DELETED] NADH NADH + H+ NAD NAD+ NADH->NAD NADH Oxidase (noxE)

Engineered metabolic pathway for enhanced this compound production.

Experimental Protocols

To facilitate the replication and comparison of experimental findings, detailed methodologies for key experiments are provided below.

Yeast Strain Cultivation for this compound Production

This protocol outlines the general procedure for cultivating yeast strains for the purpose of this compound production, as adapted from various studies.[3][13]

  • Inoculum Preparation:

    • A single colony of the desired yeast strain is inoculated into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).

    • The culture is incubated overnight at 30°C with shaking at 200 rpm.

  • Main Culture:

    • The overnight culture is used to inoculate a larger volume of fermentation medium to an initial optical density at 600 nm (OD600) of 0.1.

    • The fermentation medium composition can vary, but a common example is a synthetic complete (SC) medium or a rich medium like YPD. For engineered strains with auxotrophies, the appropriate amino acids or nucleobases should be supplemented.

    • Fermentation is typically carried out in shake flasks or bioreactors at 28-30°C. The pH is often controlled at a range of 5.0-6.5.

    • Aeration is a critical parameter and can be controlled by adjusting the shaking speed in flasks or by sparging air in a bioreactor.

  • Fed-Batch Fermentation (for high-titer production):

    • For achieving high cell densities and product titers, a fed-batch strategy is often employed.[3]

    • The initial batch phase is conducted with a defined amount of glucose.

    • Once the initial glucose is nearly consumed, a concentrated glucose solution is fed into the fermenter at a controlled rate to maintain a low but non-limiting glucose concentration.

    • The feeding strategy can be pre-programmed or linked to a process parameter like dissolved oxygen levels.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation (YPD, 30°C, 200 rpm) Main_Culture Main Culture Inoculation (OD600 = 0.1) Inoculum->Main_Culture Fermentation Fermentation (Shake Flask or Bioreactor) 28-30°C, pH 5.0-6.5 Main_Culture->Fermentation Fed_Batch Fed-Batch Feeding (Concentrated Glucose) Fermentation->Fed_Batch Optional Sampling Periodic Sampling Fermentation->Sampling Fed_Batch->Sampling OD_Measurement Cell Density (OD600) Sampling->OD_Measurement Acetoin_Quantification This compound Quantification (GC) Sampling->Acetoin_Quantification

General experimental workflow for yeast fermentation and analysis.
Quantification of this compound

The concentration of this compound in the culture supernatant is most commonly determined by gas chromatography (GC).[14]

  • Sample Preparation:

    • Culture samples are centrifuged to pellet the cells.

    • The supernatant is collected for analysis. It may be necessary to dilute the supernatant with deionized water to bring the this compound concentration within the linear range of the GC calibration curve.

  • Gas Chromatography (GC) Analysis:

    • A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

    • The column can be a capillary column suitable for the separation of volatile organic compounds, such as a DB-WAX or HP-INNOWax column.

    • The oven temperature program is optimized to achieve good separation of this compound from other fermentation products like ethanol and 2,3-butanediol.

    • An internal standard (e.g., 1-butanol) is often added to both the samples and the calibration standards to improve accuracy and precision.

    • The concentration of this compound is determined by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of pure this compound.

References

Acetoin vs. Diacetyl: A Comparative Guide to Sensory Properties and Food Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of acetoin and diacetyl, two closely related flavor compounds critical to the food and beverage industry. We will delve into their distinct sensory profiles, quantitative odor thresholds, and diverse applications, supported by experimental data and detailed methodologies for sensory analysis.

Sensory Properties: A Tale of Two Buttery Notes

This compound (3-hydroxy-2-butanone) and diacetyl (2,3-butanedione) are both vicinal diketones that contribute buttery and creamy notes to a wide array of food products. However, they possess nuanced sensory characteristics that dictate their specific applications.

Diacetyl is renowned for its potent, rich, and unmistakable buttery flavor and aroma, often described as reminiscent of butterscotch.[1][2] Its low sensory threshold means that even minute quantities can impart a significant buttery character.[3] This intensity, while desirable in some applications, can quickly become overpowering and is sometimes associated with an artificial or even rancid butter note at higher concentrations.[2]

This compound , on the other hand, offers a milder, creamier, and more dairy-like sensory experience.[4][5] Its aroma is often characterized as pleasant and buttery, but with a softer, less aggressive profile than diacetyl.[4][6] This makes this compound a valuable tool for adding a smooth, creamy mouthfeel and enhancing dairy notes without the intense buttery punch of diacetyl.[4]

Quantitative Sensory Data

The following table summarizes the reported odor thresholds for this compound and diacetyl in different matrices. The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

CompoundMatrixOdor ThresholdCitation(s)
Diacetyl Water0.005 µg/mL (5 ppb)[7]
Beer10-40 ppb[1][3]
Yogurt5.43 mg/L (5,430 ppb)[8]
This compound Water800 ppb[9]
Yogurt29.0 mg/L (29,000 ppb)[8]

Note: ppb = parts per billion; mg/L = milligrams per liter. Odor thresholds can vary significantly based on the purity of the compound, the sensitivity of the individual, and the complexity of the food matrix.

Applications in the Food Industry

The distinct sensory profiles of this compound and diacetyl lead to their use in a variety of food products, often in combination to achieve a desired flavor profile.

Diacetyl is a key ingredient in:

  • Butter Flavorings and Margarine: It is a primary component in artificial butter flavorings, lending its characteristic buttery taste and aroma to margarines and other oil-based products.[10]

  • Microwave Popcorn: Diacetyl is famously used to create the intense buttery flavor of microwave popcorn.[11][12]

  • Baked Goods and Confectionery: It is used to enhance buttery notes in products like crackers, chips, pastries, and caramel.[11]

  • Dairy Products: Diacetyl is naturally present in and added to cultured dairy products like sour cream and butter to enhance their characteristic flavor.[10]

  • Beverages: It can be found in some beers and wines as a natural byproduct of fermentation, and is sometimes added to other beverages for a creamy, buttery finish.[1][11]

This compound is frequently utilized in:

  • Dairy Products: Its creamy, dairy-like flavor makes it ideal for enhancing the sensory profile of milk, yogurt, cheese, and ice cream.[4][5]

  • Baked Goods: this compound helps to create natural buttery notes and a smooth mouthfeel in baked goods and snacks.[4]

  • Fruit and Coffee Formulations: It can add a creamy dimension to fruit flavors like strawberry and raspberry, and is also used in coffee flavorings.[4][6]

  • Flavor Blends: this compound is often blended with diacetyl and other flavor enhancers to create richer, more complex taste profiles.[4]

Experimental Protocols

Determination of Odor Threshold by Forced-Choice Ascending Concentration Series Method of Limits (Based on ASTM E679-19)

This method is a standardized procedure for determining the concentration at which a substance can be detected by sensory panelists.

Objective: To determine the detection threshold of this compound and diacetyl in a specific matrix (e.g., water, beer, yogurt).

Materials:

  • Pure this compound and diacetyl standards.

  • The desired matrix (e.g., deodorized water, a neutral beer base, plain yogurt).

  • Glass sniffing bottles or cups with lids.

  • Graduated pipettes and volumetric flasks for dilutions.

  • Panelist response sheets and pens.

Procedure:

  • Panelist Selection and Training:

    • Select a panel of at least 10-15 individuals.

    • Screen panelists for their ability to detect the target compounds and for any specific anosmias.

    • Train panelists on the procedure and terminology.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (this compound or diacetyl) in the chosen matrix.

    • Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should span from well below the expected threshold to clearly detectable.

    • For each concentration step, prepare a set of three samples: two blanks (matrix only) and one spiked sample.

  • Sensory Evaluation:

    • Present the samples to the panelists in an ascending order of concentration.

    • For each concentration level, the panelist is presented with the three samples (two blanks, one spiked) and asked to identify the sample that is different. This is a "3-Alternative Forced Choice" (3-AFC) test.

    • Panelists are instructed to guess if they are unsure.

    • A break of at least 30 seconds should be taken between each concentration level.

  • Data Analysis:

    • For each panelist, the individual threshold is determined as the geometric mean of the last concentration at which they could not correctly identify the spiked sample and the first concentration at which they could correctly identify it.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Descriptive Sensory Analysis of this compound and Diacetyl in a Dairy Matrix

This protocol outlines a method for characterizing and quantifying the sensory attributes of this compound and diacetyl when added to a dairy product.

Objective: To develop a detailed sensory profile of this compound and diacetyl in a neutral dairy base (e.g., plain yogurt or milk).

Materials:

  • Pure this compound and diacetyl standards.

  • Neutral dairy base.

  • Reference standards for sensory attributes (e.g., butter, butterscotch, cream, cooked milk).

  • Sensory evaluation booths with controlled lighting and air circulation.

  • Sample cups with lids, coded with random three-digit numbers.

  • Water and unsalted crackers for palate cleansing.

  • Computerized sensory data collection software or paper ballots.

Procedure:

  • Panelist Training:

    • Select a panel of 8-12 highly trained individuals.

    • Conduct training sessions to develop a consensus vocabulary (lexicon) to describe the sensory attributes of the samples. This will include aroma, flavor, and mouthfeel terms.

    • Train panelists on the use of a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high") to rate the intensity of each attribute.

  • Sample Preparation:

    • Prepare samples of the dairy base spiked with different concentrations of this compound and diacetyl, as well as a control sample (dairy base only). The concentrations should be chosen to be clearly perceivable but not overwhelming.

    • Portion the samples into coded cups and allow them to equilibrate to a standardized serving temperature.

  • Evaluation Session:

    • Conduct the evaluation in individual sensory booths.

    • Present the samples to the panelists in a randomized and balanced order.

    • Panelists evaluate each sample for the agreed-upon sensory attributes, rating the intensity of each on the line scale.

    • Panelists should cleanse their palates with water and unsalted crackers between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the samples.

    • Visualize the results using spider plots or bar charts to compare the sensory profiles of this compound and diacetyl.

Biochemical Relationship

This compound and diacetyl are biochemically linked, with both originating from pyruvate, a key intermediate in glycolysis. The following diagram illustrates their common biosynthetic pathway.

digraph "Acetoin_Diacetyl_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#34A853"];

Pyruvate [label="Pyruvate (2 molecules)", fillcolor="#FBBC05"]; alpha_Acetolactate [label="α-Acetolactate"]; Diacetyl [label="Diacetyl", fillcolor="#EA4335"]; this compound [label="this compound", fillcolor="#4285F4"];

Pyruvate -> alpha_Acetolactate [label=" α-Acetolactate\nSynthase"]; alpha_Acetolactate -> Diacetyl [label=" Oxidative\nDecarboxylation\n(Spontaneous)"]; alpha_Acetolactate -> this compound [label=" α-Acetolactate\nDecarboxylase"]; Diacetyl -> this compound [label=" Diacetyl\nReductase"]; }

Caption: Biosynthesis of this compound and Diacetyl from Pyruvate.

This pathway highlights that α-acetolactate is a crucial precursor for both compounds. The conversion to diacetyl is a spontaneous oxidative decarboxylation, while the formation of this compound can be enzymatic. Furthermore, diacetyl can be reduced to this compound.

Conclusion

This compound and diacetyl, while sharing a common buttery characteristic, possess distinct sensory profiles that make them uniquely suited for different applications in the food industry. Diacetyl provides a potent, assertive buttery flavor, ideal for applications where a strong butter note is desired. In contrast, this compound offers a milder, creamier profile, perfect for enhancing dairy notes and providing a smooth mouthfeel. A thorough understanding of their sensory properties, supported by quantitative data and standardized evaluation methods, is essential for food scientists and product developers to effectively utilize these versatile flavor compounds.

References

A Comparative Guide to GC-MS and HPLC for Acetoin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acetoin (3-hydroxy-2-butanone), a volatile organic compound significant in the food, beverage, and chemical industries, is crucial for quality control and process optimization. This guide provides an objective comparison of two common analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols and present supporting data to assist in selecting the most suitable method for your research needs.

Introduction to the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The mass spectrometer then detects and identifies the compound based on its unique mass spectrum.

High-Performance Liquid Chromatography (HPLC) is another separation technique that utilizes a liquid mobile phase to separate components of a mixture. It is highly versatile and can be used for a wide range of compounds, including those that are non-volatile or thermally unstable. Separation is achieved based on the analyte's interaction with the stationary phase in the column, and detection is typically performed using a UV-Vis or photodiode array (PDA) detector.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification

This protocol is based on established methods for the analysis of this compound in liquid matrices.[1][2]

1. Sample Preparation:

  • Accurately weigh 1 g of the liquid sample (e.g., e-liquid, alcoholic beverage) into a 10 mL volumetric flask.

  • Dilute the sample to the mark with ethanol.

  • Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

  • Filter the sample through a 0.45 µm membrane filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-1 or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: 5 minutes at 240 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 45, 43, 88).

3. Calibration:

  • Prepare a series of standard solutions of this compound in ethanol at concentrations ranging from 0.1 to 100 mg/L.

  • Analyze the standards under the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Quantification

This protocol is based on methods developed for the analysis of this compound in bacterial culture fluid and cheese.[3][4]

1. Sample Preparation:

  • For liquid samples (e.g., bacterial culture): Centrifuge the sample to remove any particulate matter. Filter the supernatant through a 0.22 µm syringe filter.

  • For solid/semi-solid samples (e.g., cheese): Homogenize a known weight of the sample with deionized water. Centrifuge the mixture and filter the supernatant.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column:

    • Reversed-Phase (RP-HPLC): C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Ion-Exchange (IE-HPLC): Aminex HPX-87H column (e.g., 7.8 x 300 mm).

  • Mobile Phase:

    • RP-HPLC: Isocratic elution with a mixture of acetonitrile and a weak acid solution (e.g., 0.1% phosphoric acid in water).

    • IE-HPLC: Isocratic elution with dilute sulfuric acid (e.g., 0.005 N).

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 30-65 °C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 210 nm or 274 nm.

3. Calibration:

  • Prepare aqueous standard solutions of this compound with concentrations ranging from 0.01 to 1.0 g/L.

  • Analyze the standards using the same HPLC conditions as the samples.

  • Generate a calibration curve by plotting the peak area against the this compound concentration.

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key validation parameters for both methods based on published data.

Validation ParameterGC-MSHPLC
Linearity (R²) > 0.998[1]> 0.999[3]
Limit of Detection (LOD) < 0.1 mg/L[2]5.69 x 10⁻³ mg/mL (IE-HPLC)[3]
Limit of Quantification (LOQ) 0.1 mg/L[2]Not explicitly stated in all sources
Accuracy (Recovery) 75.8% - 112.5%[1]100.5% - 102.1%[3]
Precision (RSD) Good repeatability reported[1]< 1.47%[3]

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Dilution Dilute with Ethanol Sample->Dilution Vortex Vortex Mix Dilution->Vortex Filter Filter (0.45 µm) Vortex->Filter GC_Vial GC Vial Filter->GC_Vial Injection GC Injection GC_Vial->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS analysis workflow for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid/Solid Sample Pretreatment Centrifuge/Homogenize Sample->Pretreatment Filter Filter (0.22 µm) Pretreatment->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial Injection HPLC Injection HPLC_Vial->Injection Separation HPLC Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC analysis workflow for this compound quantification.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantification of this compound.

  • GC-MS offers high sensitivity and specificity, making it an excellent choice for complex matrices where trace-level detection is required. The mass spectrometric detection provides definitive identification of the analyte.

  • HPLC is a versatile and widely accessible technique that provides excellent accuracy and precision. It is particularly advantageous for samples that are not amenable to volatilization and can offer simpler sample preparation protocols.

The selection of the optimal method will depend on the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, and the available instrumentation. For routine quality control in less complex matrices, HPLC may be the more practical choice. For research applications requiring high sensitivity and confirmatory analysis, GC-MS is a superior option.

References

A Comparative Guide to Acetoin and 2,3-Butanediol: The Bio-Based Platform Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shift towards a bio-based economy has put a spotlight on versatile platform chemicals that can be sustainably produced from renewable resources. Among these, acetoin (3-hydroxy-2-butanone) and 2,3-butanediol (2,3-BDO) have emerged as key players with wide-ranging applications in the chemical, pharmaceutical, food, and agricultural industries.[1][2][3][4] Both are four-carbon compounds that are metabolic neighbors in microbial fermentation pathways, yet they possess distinct properties and application profiles.[5] This guide provides an objective comparison of this compound and 2,3-butanediol, supported by quantitative data and experimental methodologies, to aid researchers in selecting the optimal molecule for their specific applications.

Physicochemical Properties: A Tale of Two Molecules

This compound and 2,3-butanediol share the same molecular formula (C4H8O2 for this compound and C4H10O2 for 2,3-BDO) but differ in their functional groups, which significantly influences their physical and chemical properties.[6][7] this compound is a ketone with a hydroxyl group, while 2,3-butanediol is a vicinal diol.[8][9] These structural differences are reflected in their boiling points, densities, and solubilities.

PropertyThis compound2,3-ButanediolReferences
Molecular Formula C4H8O2C4H10O2[6][10]
Molecular Weight 88.11 g/mol 90.12 g/mol [6][10]
Appearance Colorless to pale yellow liquidColorless, viscous liquid[6][7][9][11]
Odor Buttery, creamyOdorless[10][11][12][13]
Boiling Point 148 °C177-184 °C[6][7][8]
Melting Point 15 °C19-25 °C[6][7][8]
Density ~1.013 g/mL~1.002 g/mL[6][7]
Flash Point 41-47 °C85 °C[6][10][14]
Water Solubility MiscibleMiscible[7][9][15]

Microbial Production: A Shared Pathway with Divergent Fates

Both this compound and 2,3-butanediol are products of the mixed-acid fermentation pathway in various microorganisms, particularly bacteria such as Bacillus, Klebsiella, and Serratia species.[1][16][17] The biosynthesis of these compounds from pyruvate serves to prevent excessive acidification of the culture medium and to regenerate NAD+.[1] The metabolic pathway diverges after the formation of the key intermediate, α-acetolactate.

The production of either this compound or 2,3-butanediol can be favored by manipulating fermentation conditions or through metabolic engineering of the producer strains.[1] For instance, higher aeration tends to favor this compound accumulation, while microaerobic or anaerobic conditions promote the reduction of this compound to 2,3-butanediol.[3]

Below is a diagram illustrating the core metabolic pathway for the production of this compound and 2,3-butanediol.

MetabolicPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (alsS) This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (alsD) Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Non-enzymatic oxidative decarboxylation BDO 2,3-Butanediol This compound->BDO 2,3-Butanediol Dehydrogenase (bdhA) Diacetyl->this compound This compound Dehydrogenase

Fig. 1: Metabolic pathway for this compound and 2,3-butanediol production.
Performance Comparison of Microbial Production

The following table summarizes the production performance of this compound and 2,3-butanediol by various wild-type and engineered microorganisms.

MicroorganismTarget ProductTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Bacillus subtilis 168 (engineered)This compound91.8--[1]
Bacillus licheniformis WX-02 (engineered)This compound24.6-0.639[1]
Bacillus amyloliquefaciensThis compound65.9--[3]
Klebsiella pneumoniae (engineered)This compound75.2--[18]
Bacillus licheniformis DSM 87852,3-Butanediol144.70.401.14[1][3]
Bacillus licheniformis strain 242,3-Butanediol138.80.4791.16[1]
Parageobacillus thermoglucosidasius (engineered)This compound7.60.38-[19]
Parageobacillus thermoglucosidasius (engineered)2,3-Butanediol6.60.33-[19]

Applications: Diverse and Expanding

Both this compound and 2,3-butanediol have a broad spectrum of applications, with some overlap and some distinct uses.

This compound is highly valued for its characteristic buttery and creamy aroma and is widely used as a food flavoring agent in products like margarine, baked goods, and dairy products.[12][13][14][20] It also serves as a building block for the synthesis of other valuable chemicals and has applications in the fragrance industry.[12][21]

2,3-Butanediol is a versatile platform chemical with applications as a precursor for the production of synthetic rubber (via 1,3-butadiene), plastics, and solvents like methyl ethyl ketone (MEK).[7][8][22] Its low freezing point also makes it a potential bio-based antifreeze.[22] Furthermore, it can be used in the production of printing inks, perfumes, and as a fuel additive.[1]

Experimental Protocols

Quantification of this compound and 2,3-Butanediol

Accurate quantification of this compound and 2,3-butanediol in fermentation broths is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical methods.

1. Gas Chromatography (GC) for this compound and 2,3-Butanediol Quantification

  • Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. A flame ionization detector (FID) is typically used for detection.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The filtered sample can be directly injected or diluted with an appropriate solvent if necessary.

  • GC Conditions (Example):

    • Column: A capillary column suitable for polar compounds (e.g., HP-INNOWax).

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Nitrogen or Helium.

  • Quantification: A standard curve is generated by running known concentrations of pure this compound and 2,3-butanediol standards. The peak areas of the samples are then compared to the standard curve to determine their concentrations.

2. Voges-Proskauer (VP) Test for this compound Detection (Qualitative/Semi-Quantitative)

  • Principle: This colorimetric test detects the presence of this compound. In the presence of α-naphthol and potassium hydroxide, this compound is oxidized to diacetyl, which then reacts to form a red-colored complex.

  • Procedure:

    • To 1 mL of culture broth, add 0.6 mL of 5% α-naphthol solution.

    • Add 0.2 mL of 40% KOH solution.

    • Shake the tube vigorously to aerate.

    • A positive result is indicated by the development of a red color within 20 minutes. The intensity of the color can be used for semi-quantitative estimation by comparison with standards.

Typical Fermentation Protocol for this compound/2,3-Butanediol Production

The following is a general protocol for lab-scale batch fermentation.

  • Microorganism: An appropriate producer strain of Bacillus subtilis or Klebsiella pneumoniae.

  • Medium: A suitable fermentation medium containing a carbon source (e.g., glucose, 50-100 g/L), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Inoculum Preparation:

    • Inoculate a single colony of the producer strain into a seed culture medium.

    • Incubate overnight at the optimal temperature and agitation for the strain.

  • Fermentation:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation at the optimal temperature (e.g., 37 °C) and pH (controlled by adding acid/base).

    • Agitation and aeration rates are critical and should be optimized for the target product. Higher aeration generally favors this compound, while lower aeration favors 2,3-BDO.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals.

    • Measure cell density (OD600), substrate consumption, and product formation using the analytical methods described above.

The following diagram illustrates a typical workflow for the production and analysis of this compound and 2,3-butanediol.

ExperimentalWorkflow Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Sampling Sampling Fermentation->Sampling Cell_Separation Cell Separation (Centrifugation) Sampling->Cell_Separation Supernatant Supernatant Cell_Separation->Supernatant Analysis Analysis (GC/HPLC) Supernatant->Analysis Quantification Quantification Analysis->Quantification

Fig. 2: Experimental workflow for production and analysis.

Conclusion

Both this compound and 2,3-butanediol are promising bio-based platform chemicals with significant industrial potential. The choice between them depends heavily on the desired application. This compound's value lies primarily in its flavor and fragrance properties, while 2,3-butanediol's strength is its versatility as a chemical intermediate for polymers and fuels. The ability to produce both from the same microbial platform through metabolic engineering and process control offers a flexible and sustainable approach to biorefining. Further research into strain development and downstream processing will continue to enhance the economic viability of both these valuable bio-based chemicals.

References

A Comparative Guide to Enzymatic and Chromatographic Assays for Acetoin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of enzymatic and chromatographic assays for the quantification of acetoin (3-hydroxy-2-butanone), a key flavor compound and platform chemical. We will delve into the experimental protocols of each method, present comparative performance data, and visualize the workflows to assist researchers in selecting the optimal assay for their specific needs.

Introduction

The accurate quantification of this compound is critical in various fields, including the food and beverage industry, biotechnology, and metabolic engineering. The two primary analytical approaches for this compound measurement are enzymatic assays, which are typically colorimetric, and chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC). Each method offers a unique set of advantages and disadvantages in terms of specificity, sensitivity, throughput, and cost. This guide aims to provide a clear comparison to inform your choice of analytical technique.

Data Presentation: A Head-to-Head Comparison

The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes these parameters for both enzymatic and chromatographic assays for this compound, compiled from various studies.

Parameter Enzymatic (Colorimetric) Assays Chromatographic Assays (HPLC, UPLC, GC)
Principle Relies on a specific enzymatic or chemical reaction that produces a colored product, with the absorbance being proportional to the this compound concentration.Physically separates this compound from other components in a sample, followed by detection and quantification.
Linearity Good, but can be limited to a narrower concentration range. For example, a colorimetric method using 3,5-dinitrosalicylic acid showed linearity up to 0.08 mg/mL.[1]Excellent over a wide concentration range. For instance, a GC-MS method demonstrated linearity from 0.2 to 2.0 mg/L[2], and an HPLC method was linear from 0.5 to 3 µg/ml.[3]
Accuracy Generally good, but can be susceptible to interference from other compounds in the sample matrix.High accuracy is a hallmark of chromatographic methods, with recoveries typically between 98-102%.[4] A GC-MS method for this compound reported recoveries of 75.8% to 112.5%.[2]
Precision Good, but may have slightly higher variability compared to chromatographic methods.High precision with low relative standard deviation (RSD), often less than 2%. UPLC analysis of this compound has shown RSDs of less than 1.47%.
Limit of Detection (LOD) Generally in the micromolar range.Can be very low, reaching the nanomolar or even picomolar range, especially with mass spectrometry detection. A UPLC method for this compound reported an LOD of 2.11 x 10⁻⁴ mg/mL.[5] A GC-MS method had an LOD of 0.05 to 1.27 mg/kg.[2]
Limit of Quantification (LOQ) Typically in the micromolar range.Can be very low, allowing for the quantification of trace amounts of this compound. An HPLC method had an LOQ of 0.1 µg/mL.[3]
Throughput High-throughput is possible, especially with microplate-based assays.Generally lower throughput due to the serial nature of the analysis, although autosamplers can increase efficiency.
Cost Lower cost per sample and lower initial instrument cost.Higher initial instrument cost and higher cost per sample due to solvent and column usage.
Specificity Can be prone to interference from structurally similar compounds.High specificity, especially when coupled with mass spectrometry (MS), which provides mass-to-charge ratio information for unambiguous identification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for both enzymatic and chromatographic assays for this compound.

Enzymatic Assay: The Westerfeld Method (Voges-Proskauer Test)

This classic colorimetric method is based on the reaction of this compound with creatine and α-naphthol in an alkaline environment to produce a red-colored complex.

Reagents:

  • MR-VP Broth: For bacterial culture if applicable.

  • α-Naphthol Solution (Reagent A): 5% (w/v) α-naphthol in absolute ethanol.

  • Potassium Hydroxide Solution (Reagent B): 40% (w/v) KOH in deionized water.

  • Creatine

Procedure:

  • If analyzing bacterial cultures, inoculate the test organism into MR-VP broth and incubate for 24-48 hours at 35-37°C.[6]

  • Transfer 1 mL of the broth or this compound-containing sample into a clean test tube.

  • Add 0.6 mL of 5% α-naphthol solution (Reagent A) and mix well.

  • Add 0.2 mL of 40% KOH solution (Reagent B) and mix thoroughly.[6]

  • Observe for the development of a pink-red color within 30 minutes. The intensity of the color is proportional to the this compound concentration and can be quantified using a spectrophotometer at a specific wavelength (e.g., 550 nm).

Chromatographic Assay: High-Performance Liquid Chromatography (HPLC)

This protocol is a general representation of an HPLC method for this compound quantification.

Instrumentation and Conditions:

  • HPLC System: With a UV or Refractive Index (RI) detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic mobile phase of dilute acid (e.g., 0.013 N H₂SO₄) is often employed.

  • Flow Rate: Typically around 0.8 mL/min.

  • Column Temperature: Maintained at approximately 65°C.

  • Detection: UV detection at 210 nm or 290 nm.

Procedure:

  • Sample Preparation: Samples may require dilution and filtration through a 0.45 µm filter before injection. For complex matrices like cheese, an extraction with a dilute sulfuric acid solution may be necessary.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the prepared samples and standards into the HPLC system.

  • Analysis: The retention time of the this compound peak is used for identification, and the peak area is used for quantification against the standard curve.

Mandatory Visualizations

To further clarify the experimental workflows and the logic of cross-validation, the following diagrams are provided.

G cluster_0 Enzymatic Assay Workflow cluster_1 Chromatographic Assay Workflow e_sample Sample containing this compound e_reagents Add α-Naphthol and KOH e_sample->e_reagents e_reaction Color Development Reaction e_reagents->e_reaction e_measure Measure Absorbance e_reaction->e_measure e_quantify Quantify this compound e_measure->e_quantify c_sample Sample containing this compound c_prep Sample Preparation (Filter/Extract) c_sample->c_prep c_inject Inject into HPLC/GC c_prep->c_inject c_separate Separation on Column c_inject->c_separate c_detect Detect this compound Peak c_separate->c_detect c_quantify Quantify this compound c_detect->c_quantify

Fig. 1: A comparative workflow of enzymatic and chromatographic assays for this compound.

G cluster_main Cross-Validation Logic sample Identical Sample Aliquots enzymatic Enzymatic Assay sample->enzymatic chromatographic Chromatographic Assay sample->chromatographic results_e Results [E] enzymatic->results_e results_c Results [C] chromatographic->results_c compare Statistical Comparison (e.g., Correlation, Bland-Altman) results_e->compare results_c->compare conclusion Conclusion on Method Agreement compare->conclusion

Fig. 2: The logical flow of the cross-validation process for this compound assays.

Conclusion

The choice between enzymatic and chromatographic assays for this compound quantification is dependent on the specific requirements of the study. Enzymatic assays are a cost-effective and high-throughput option, well-suited for screening large numbers of samples where high precision and sensitivity are not the primary concern. In contrast, chromatographic methods, particularly when coupled with mass spectrometry, offer superior specificity, sensitivity, and accuracy, making them the gold standard for applications requiring precise and reliable quantification, such as in drug development and for regulatory purposes. This guide provides the necessary information to make an informed decision based on the trade-offs between speed, cost, and analytical performance.

References

Evaluating Acetoin as a Potential Biomarker for Microbial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid assessment of microbial activity is critical in diverse fields, from monitoring fermentation processes and food quality to clinical diagnostics and drug discovery. While traditional methods like plate counts provide a direct measure of viable microorganisms, they are often time-consuming. This has led to the exploration of biochemical markers that can serve as rapid indicators of microbial presence and metabolic activity. Among these, acetoin (3-hydroxy-2-butanone) has emerged as a promising candidate. This guide provides a comprehensive evaluation of this compound as a biomarker for microbial activity, comparing its detection methods and benchmarking it against other established biomarkers.

This compound: A Metabolite Marker of Microbial Activity

This compound is a neutral C4 compound produced by a wide range of bacteria and some yeasts as an intermediate or final product of glucose fermentation.[1][2] Its production is a key feature of the butanediol fermentation pathway, which serves to reduce the acidification of the environment by diverting metabolites from acid production pathways.[1][2] The presence of this compound can, therefore, be indicative of the metabolic state of a microbial population.

Methods for the Detection and Quantification of this compound

Several analytical techniques are available for the detection and quantification of this compound, each with its own advantages and limitations.

Colorimetric Method: The Voges-Proskauer (VP) Test

The Voges-Proskauer (VP) test is a classic, qualitative colorimetric assay used to detect the presence of this compound.[3][4][5] The principle of the test involves the oxidation of this compound to diacetyl in the presence of alkali and oxygen. The resulting diacetyl then reacts with a guanidino-containing compound (often creatine or arginine from the culture medium) and α-naphthol to produce a red-colored complex.[3][6][7]

Experimental Protocol: Voges-Proskauer (VP) Test [3][5]

  • Inoculation: Inoculate a pure culture of the test microorganism into a tube containing MR-VP broth (a glucose-phosphate broth).

  • Incubation: Incubate the tube at 35-37°C for 24-48 hours.

  • Reagent Addition:

    • Aseptically transfer a portion of the broth to a clean test tube.

    • Add 6 drops of 5% (w/v) α-naphthol (VP reagent A) and mix well.

    • Add 2 drops of 40% (w/v) potassium hydroxide (KOH) (VP reagent B) and mix thoroughly.

  • Observation: Observe the tube for the development of a red or pink color within 30 minutes. A positive result indicates the presence of this compound.

Chromatographic Methods: GC and HPLC

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful analytical techniques that offer quantitative and highly sensitive detection of this compound.[8][9][10]

  • Gas Chromatography (GC): In GC, volatile compounds like this compound are separated based on their boiling points and interactions with a stationary phase within a column. Headspace GC is often employed for this compound analysis, where the volatile compounds in the headspace of a sample are injected into the GC system.[11] Mass spectrometry (MS) can be coupled with GC (GC-MS) for highly specific identification and quantification.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their affinity for a stationary phase and a liquid mobile phase. Ultra-performance liquid chromatography (UPLC) is a more recent advancement offering higher resolution and sensitivity.[9]

Experimental Protocol: A General Workflow for GC/HPLC Analysis of this compound

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Collect the supernatant, which contains the extracellular this compound.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

    • For GC analysis, the sample may be derivatized to improve volatility and detection. For headspace analysis, the liquid sample is placed in a sealed vial and heated.

  • Chromatographic Separation:

    • Inject the prepared sample into the GC or HPLC system.

    • The instrument separates the components of the sample based on the specific column and mobile/carrier phase used.

  • Detection and Quantification:

    • A detector (e.g., Flame Ionization Detector (FID) for GC, Diode Array Detector (DAD) for HPLC, or a Mass Spectrometer) measures the amount of each separated compound.

    • Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of pure this compound.[8]

Comparison of this compound Detection Methods

FeatureVoges-Proskauer (VP) TestGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Colorimetric reactionSeparation of volatile compoundsSeparation of compounds in a liquid phase
Quantification Qualitative/Semi-quantitativeQuantitativeQuantitative
Sensitivity LowHighHigh
Limit of Detection Not well-defined, generally requires high concentrations[12]As low as < 0.1 mg/L (GC-MS)[10]2.11 x 10⁻⁴ mg/mL (UPLC)[9]
Specificity Can be prone to false positives/negatives[12]High (especially with MS detection)High
Throughput HighModerateModerate
Cost LowHighHigh
Expertise Required LowHighHigh

This compound in Context: Comparison with Other Microbial Biomarkers

While this compound is a useful indicator of specific metabolic pathways, a comprehensive assessment of microbial activity often involves measuring other biomarkers. Here, we compare this compound with two widely used biomarkers: Adenosine Triphosphate (ATP) and 16S ribosomal RNA (rRNA).

Adenosine Triphosphate (ATP)

ATP is the primary energy currency in all living cells. Its presence is a direct indicator of viable, metabolically active microorganisms.[13][14] ATP is rapidly degraded upon cell death, making it a reliable marker for living biomass.[14]

Experimental Protocol: ATP Bioluminescence Assay [15]

  • Sample Collection: Collect the sample containing microorganisms.

  • Cell Lysis: Use a reagent to lyse the microbial cells and release the intracellular ATP.

  • Bioluminescence Reaction: Add a luciferin/luciferase reagent to the lysed sample. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Detection: Measure the light output using a luminometer. The amount of light produced is directly proportional to the amount of ATP present.

16S Ribosomal RNA (rRNA)

The 16S rRNA gene is a highly conserved component of the prokaryotic ribosome, but it also contains hypervariable regions that are unique to different bacterial species.[16][17] Sequencing the 16S rRNA gene allows for the identification and relative quantification of the different types of bacteria present in a sample, providing a detailed picture of the microbial community composition.[16][18]

Experimental Protocol: 16S rRNA Gene Sequencing Workflow [16][18]

  • DNA Extraction: Extract total genomic DNA from the microbial sample.

  • PCR Amplification: Amplify the 16S rRNA gene using universal primers that target conserved regions.

  • Library Preparation: Prepare the amplified DNA for sequencing by adding adapters and barcodes.

  • Sequencing: Sequence the prepared library using a next-generation sequencing platform.

  • Data Analysis: Process the sequencing data using bioinformatics pipelines to identify the bacterial taxa present and their relative abundances.

Comparative Analysis of Microbial Biomarkers

FeatureThis compoundAdenosine Triphosphate (ATP)16S Ribosomal RNA (rRNA)
What it Measures A specific metabolic byproductA universal energy molecule in living cellsA genetic marker for bacterial identification
Indication Specific fermentation pathway activityPresence of viable, metabolically active cellsMicrobial community composition and diversity
Universality Produced by a subset of microorganismsPresent in all living organismsPresent in all bacteria and archaea
Quantitative Data Concentration (e.g., mg/L)Relative Light Units (RLU) or ATP concentrationRelative abundance of different taxa
Speed of Analysis Minutes (VP test) to hours (GC/HPLC)MinutesDays to weeks
Cost Low (VP test) to High (GC/HPLC)ModerateHigh
Application Focus Monitoring specific fermentations, bacterial identificationRapid hygiene monitoring, overall biomass estimationDetailed microbial community profiling, diagnostics

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

Acetoin_Production_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate synthase This compound This compound alpha_Acetolactate->this compound α-Acetolactate decarboxylase Butanediol 2,3-Butanediol This compound->Butanediol Butanediol dehydrogenase

This compound Production Pathway

Experimental_Workflows cluster_this compound This compound Detection cluster_atp ATP Detection cluster_16s 16S rRNA Analysis A_Sample Microbial Culture A_VP VP Test (Colorimetric) A_Sample->A_VP A_GC_HPLC GC/HPLC (Chromatographic) A_Sample->A_GC_HPLC A_Result1 Qualitative Result (Red Color) A_VP->A_Result1 A_Result2 Quantitative Result (Concentration) A_GC_HPLC->A_Result2 B_Sample Microbial Sample B_Lysis Cell Lysis B_Sample->B_Lysis B_Bio Bioluminescence Assay B_Lysis->B_Bio B_Result Quantitative Result (RLU) B_Bio->B_Result C_Sample Microbial Sample C_DNA DNA Extraction C_Sample->C_DNA C_PCR PCR Amplification C_DNA->C_PCR C_Seq Sequencing C_PCR->C_Seq C_Data Data Analysis C_Seq->C_Data C_Result Community Profile C_Data->C_Result

Experimental Workflows for Biomarker Analysis

Conclusion

This compound serves as a valuable biomarker for assessing specific microbial metabolic activities, particularly in the context of butanediol fermentation. The choice of detection method for this compound depends on the specific requirements of the study, with the Voges-Proskauer test offering a rapid, low-cost qualitative assessment and chromatographic techniques providing sensitive and quantitative data.

When compared to broader biomarkers of microbial activity, this compound provides a more targeted view of metabolism. ATP assays offer a rapid and universal measure of viability, making them ideal for hygiene monitoring and overall biomass estimation. In contrast, 16S rRNA sequencing provides an in-depth profile of the microbial community composition, which is invaluable for diagnostics and ecological studies.

Ultimately, the selection of an appropriate biomarker—be it this compound, ATP, 16S rRNA, or a combination thereof—should be guided by the specific research question, the required level of detail, and the available resources. Understanding the strengths and limitations of each approach is paramount for obtaining meaningful and actionable data in the study of microbial activity.

References

comparative genomics of acetoin-producing bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Genomic Guide to Acetoin-Producing Bacteria for Researchers and Drug Development Professionals

This guide provides a comparative analysis of key bacterial species known for their production of this compound, a versatile platform chemical with applications in the food, pharmaceutical, and chemical industries. By examining their genomic features, metabolic pathways, and production capabilities, this document aims to inform research and development efforts in metabolic engineering and drug development.

Genomic Comparison of Key this compound-Producing Bacteria

The following table summarizes the key genomic features of several well-characterized this compound-producing bacterial species. Understanding these genomic differences is crucial for selecting appropriate chassis organisms for metabolic engineering and for identifying novel genetic targets for enhancing this compound production.

FeatureBacillus subtilis 168 Klebsiella pneumoniae subsp. pneumoniae MGH 78578 Enterobacter cloacae subsp. cloacae ATCC 13047 Lactococcus lactis subsp. cremoris MG1363 Serratia marcescens subsp. marcescens Db11
Genome Size (Mb) 4.215.325.632.53[1]5.11
GC Content (%) 43.557.554.835.8[1]59.5
NCBI Accession NC_000964.3NC_009648.1NC_014121.1NC_009004.1NC_009832.1
This compound Pathway Genes alsS (BSU_19150), alsD (BSU_19140)budB (KPN_04583), budA (KPN_04582)budB (ECL_02952), budA (ECL_02953)aldB (LLMG_0156), aldC (LLMG_0157)budB (SMA_2485), budA (SMA_2486)
Gene Locus ChromosomeChromosomeChromosomeChromosomeChromosome
Key Regulator(s) AlsR---SlaR

This compound Production Capabilities

The production of this compound varies significantly among different bacterial species and is highly dependent on the fermentation conditions. The following table presents a comparison of reported this compound yields.

Bacterial SpeciesStrainSubstrateFermentation ModeThis compound Titer (g/L)Reference
Bacillus subtilis 35GlycerolFed-batch77.9[2]
Bacillus subtilis DL01GlucoseBatch76[3]
Bacillus licheniformis MW3 (ΔbudCΔgdh)GlucoseFed-batch64.2[4]
Klebsiella pneumoniae budC and acoABCD double mutantGlucoseFed-batch62.3[5]
Enterobacter aerogenes Metabolically engineeredGlucoseFed-batch71.7[6][7]
Enterobacter cloacae SDM 53Lignocellulosic hydrolysateFed-batch45.6[8]
Enterobacter cloacae EC∆budC∆ldhAGlucoseOptimized fed-batch39.5[9]
Lactococcus lactis EngineeredGlucoseBatch12.9[10]
Lactococcus lactis EngineeredDeproteinized wheyBatch14[10]
Serratia marcescens H32 (engineered)-Fed-batch75.2[11]
Serratia marcescens MG15SucroseOptimized batch39.91[12]

Metabolic Pathway and Regulation

The central metabolic pathway for this compound biosynthesis from pyruvate is conserved across many bacterial species. It involves two key enzymes: α-acetolactate synthase and α-acetolactate decarboxylase.

Acetoin_Pathway Pyruvate 2x Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (alsS / budB / aldB) This compound This compound alpha_Acetolactate->this compound α-Acetolactate Decarboxylase (alsD / budA / aldC)

Caption: Core metabolic pathway for this compound biosynthesis from pyruvate.

Regulation of this pathway can vary. In Bacillus subtilis, the expression of the alsS and alsD genes, which form an operon, is positively regulated by the transcriptional activator AlsR. This activation is often induced by acidic conditions resulting from acetate accumulation during stationary phase.

Regulation_Pathway cluster_conditions Inducing Conditions cluster_regulation Regulatory Cascade cluster_products Metabolic Output Acidic_pH Acidic pH / Acetate Accumulation AlsR AlsR (Transcriptional Activator) Acidic_pH->AlsR activates Stationary_Phase Stationary Phase Stationary_Phase->AlsR activates alsSD_operon alsSD operon AlsR->alsSD_operon binds to promoter and activates transcription alsS_alsD_expression ↑ alsS & alsD Expression alsSD_operon->alsS_alsD_expression Acetoin_Production ↑ this compound Production alsS_alsD_expression->Acetoin_Production

Caption: Simplified regulatory pathway of this compound production in Bacillus subtilis.

Experimental Protocols

Comparative Genomics Workflow

A typical bioinformatics workflow for the comparative genomics of this compound-producing bacteria involves several key steps, from genome assembly to functional annotation and comparison.

Comparative_Genomics_Workflow cluster_sequencing Data Acquisition cluster_assembly Genome Assembly cluster_annotation Functional Analysis cluster_comparison Comparative Analysis Raw_Reads Raw Sequencing Reads QC Quality Control Raw_Reads->QC Assembly De novo Assembly QC->Assembly Annotation Genome Annotation Assembly->Annotation Pangenome Pangenome Analysis Annotation->Pangenome Pathway_Comparison Metabolic Pathway Comparison Annotation->Pathway_Comparison Phylogeny Phylogenetic Analysis Pangenome->Phylogeny

References

A Researcher's Guide to Assessing the Purity of Acetoin Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical purity of acetoin is a critical parameter. This compound, a chiral molecule, exists as two enantiomers: (R)-acetoin and (S)-acetoin. The biological and pharmacological activities of these stereoisomers can differ significantly, making accurate assessment of their purity essential in various applications, from flavor and fragrance chemistry to the synthesis of chiral building blocks for pharmaceuticals. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for assessing the stereoisomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the nature of the sample matrix. The most common and effective methods are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC). Polarimetry offers a more traditional, albeit less precise, alternative. While enzymatic methods are powerful for kinetic resolution, specific assays for the routine quantitative analysis of this compound enantiomeric excess are not as commonly reported in the literature.

Method Principle Advantages Disadvantages Typical Throughput Relative Cost
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers on a chiral stationary phase in a capillary column.High resolution and sensitivity; well-established methods available.Requires volatile samples or derivatization; high temperatures can risk racemization.Medium to HighModerate
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) under liquid mobile phase conditions.Wide applicability to non-volatile and thermally sensitive compounds; diverse range of chiral stationary phases available.Method development can be complex and time-consuming; may have lower resolution than chiral GC for some volatile compounds.MediumHigh
Polarimetry Measures the rotation of plane-polarized light by a chiral compound in solution.Rapid and non-destructive.Requires a pure standard for calibration; less sensitive and less accurate for determining high enantiomeric excess; susceptible to impurities affecting the measurement.HighLow to Moderate
Enzymatic Assays Enantioselective enzymatic reaction that consumes one enantiomer at a different rate, allowing for quantification of the remaining enantiomer.High specificity and potential for high sensitivity.Method development is complex; requires specific enzymes that may not be commercially available for this compound analysis; can be destructive to the sample.Low to MediumModerate to High

Experimental Protocols

Chiral Gas Chromatography (GC)

This method is highly effective for the separation and quantification of the volatile stereoisomers of this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as methanol or ethanol to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 5 °C/minute.

      • Hold: Maintain at 150 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a versatile approach for the analysis of this compound stereoisomers, particularly when dealing with complex matrices or when derivatization is not desirable. Polysaccharide-based chiral stationary phases are commonly employed for the separation of ketones like this compound.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector (e.g., set at 210 nm for this compound).

  • Chiral Column: Polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative coated on silica gel (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25 °C).

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the (R)- and (S)-acetoin enantiomers as described for the GC method.

Polarimetry

This classical technique provides a rapid but less precise estimation of enantiomeric purity. It is most useful as a screening tool or for samples with a known, single chiral component.

Instrumentation:

  • Polarimeter.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a specific volume of a suitable solvent (e.g., ethanol) in a volumetric flask.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell with the sample solution and measure the optical rotation.

  • Data Analysis: The enantiomeric excess (% ee) is calculated using the following formula: % ee = ([α]observed / [α]max) x 100 where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer under the same conditions.

Note: The specific rotation values for the pure enantiomers of this compound are required for this calculation and should be obtained from reliable literature sources for the specific solvent and temperature used.

Visualizing Experimental Workflows

To aid in the understanding of the analytical processes, the following diagrams illustrate the typical workflows for chiral GC and HPLC analysis.

Chiral_GC_Workflow Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chiral GC Column (e.g., Cyclodex-B) Injection->Separation Detection FID Detection Separation->Detection Analysis Data Analysis (% ee Calculation) Detection->Analysis

Caption: Workflow for Chiral GC Analysis of this compound.

Chiral_HPLC_Workflow Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chiral HPLC Column (e.g., Polysaccharide-based) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (% ee Calculation) Detection->Analysis

Caption: Workflow for Chiral HPLC Analysis of this compound.

Logical Relationship of Analytical Methods

The choice of an analytical method is often a balance between performance and practical considerations. The following diagram illustrates the logical relationship between the different methods based on their primary characteristics.

Method_Selection_Logic Start Assess this compound Stereoisomer Purity HighRes High Resolution & Sensitivity? Start->HighRes RapidScreen Rapid Screening? Start->RapidScreen Volatile Volatile Sample? HighRes->Volatile Yes HPLC Chiral HPLC HighRes->HPLC No GC Chiral GC Volatile->GC Yes Volatile->HPLC No RapidScreen->HighRes No Polarimetry Polarimetry RapidScreen->Polarimetry Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Validated Analytical Methods for Acetoin in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acetoin (3-hydroxy-2-butanone) in complex matrices such as food, beverages, and biological samples is crucial for quality control, flavor and aroma profiling, and metabolic studies. This guide provides an objective comparison of commonly employed analytical methods for this compound determination, supported by experimental data to facilitate method selection and validation for your specific research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision that depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, each with various detector options offering distinct advantages. The following table summarizes the key performance parameters of several validated methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Precision (RSD %)Citation
GC-MSAlcoholic Beverages< 0.1 mg/L0.1 mg/L0.1 - 100 mg/LNot ReportedNot Reported[1]
GC-ECDBiological Samples, Alcoholic Drinks10 fmol/µL of extract50 fmol/µL of extractNot ReportedNot ReportedNot Reported[2]
HS-GCBeerNot ReportedNot ReportedCorrelation coefficient: 0.99 - 0.999Not Reported≤ 2%[3]
HPLC-UVFermentative Foods5.625 µg/mLNot Reported0.02 - 20 mg/L96.03%Not Reported[3]
UPLC-PDABacterial Culture Fluid0.211 µg/mLNot ReportedNot Reported100.4 - 101.3%< 0.56%[4][5]
Colorimetric (3,5-dinitrosalicylic acid)Fermentation BrothNot ReportedNot ReportedLinear up to 0.08 mg/mLNot ReportedNot Reported[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are protocols for some of the key experiments cited in the comparison table.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Alcoholic Beverages[1]
  • Sample Preparation: Samples are neutralized to prevent the decomposition of α-acetolactate into this compound.

  • Extraction: this compound and diacetyl are extracted from the neutralized sample using ethyl acetate. This extraction condition is optimized to prevent the extraction of acidic compounds like α-acetolactate.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for analysis.

  • Separation: The separation of analytes is achieved on a suitable GC column.

  • Quantification: The quantification is based on the mass-to-charge ratio of the characteristic fragment ions of this compound.

Headspace Gas Chromatography (HS-GC) for this compound in Beer[3]
  • Derivatization: this compound is first oxidized to diacetyl.

  • Sample Preparation: 0.5 mL of beer is mixed with 4.5 mL of an iron-containing reagent to facilitate the oxidation.

  • Equilibration: The mixture is stirred in a shaker for an optimal equilibrium time of 32 minutes.

  • Injection: The headspace (the gas above the sample) is injected into the GC.

  • Instrumentation: A Headspace Sampler coupled to a Gas Chromatograph (HS-GC) is used.

  • Calibration: A 6-level calibration is recommended for more accurate and consistent data, with a correlation coefficient between 0.99 and 0.999.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound in Cheese[7]
  • Sample Preparation: 5 grams of cheese is added to 25 mL of 0.013 N H₂SO₄.

  • Extraction: The mixture is extracted for 10 minutes using a Stomacher for effective extraction.

  • Instrumentation: An HPLC system equipped with a UV detector and a Refractive Index (RI) detector.

  • Column: A suitable column for the separation of organic acids, sugars, diacetyl, and this compound.

  • Mobile Phase: Isocratic elution with 0.013 N H₂SO₄.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 65 °C.

  • Detection: UV and RI detectors are coupled for simultaneous determination.

  • Quantification: Based on an external standard method. The detection limit is established as the concentration showing a signal twice the noise level.

Validation of Analytical Methods Workflow

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Definition cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Documentation cluster_Implementation 4. Implementation & Monitoring Define_Purpose Define Analytical Purpose (e.g., QC, Research) Select_Method Select Appropriate Method (e.g., GC, HPLC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters (ICH Guidelines) Select_Method->Define_Parameters Prepare_Standards Prepare Standards & Samples Define_Parameters->Prepare_Standards Specificity Specificity / Selectivity Prepare_Standards->Specificity Linearity Linearity & Range Prepare_Standards->Linearity Accuracy Accuracy (Recovery) Prepare_Standards->Accuracy Precision Precision (Repeatability, Intermediate Precision) Prepare_Standards->Precision LOD_LOQ LOD & LOQ Determination Prepare_Standards->LOD_LOQ Robustness Robustness Prepare_Standards->Robustness Analyze_Data Analyze Validation Data Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Document_Results Document Results in Validation Report Compare_Criteria->Document_Results Method_Implementation Implement Validated Method for Routine Use Document_Results->Method_Implementation System_Suitability Perform System Suitability Tests Method_Implementation->System_Suitability Ongoing_Monitoring Ongoing Method Performance Monitoring System_Suitability->Ongoing_Monitoring

Caption: General workflow for the validation of an analytical method.

References

A Comparative Guide to Microbial Acetoin Production: Strain Efficiency and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient microbial production of acetoin, a versatile platform chemical, is of significant interest. This guide provides an objective comparison of the performance of various microbial strains, supported by experimental data, detailed protocols, and pathway visualizations to aid in strain selection and process optimization.

This compound (3-hydroxy-2-butanone) is a valuable bio-based chemical with applications in the food, pharmaceutical, and chemical industries. Its production through microbial fermentation is a promising alternative to chemical synthesis. This guide focuses on a comparative analysis of several key microbial strains utilized for this compound production: Bacillus subtilis, Enterobacter cloacae, and engineered strains of Escherichia coli and Saccharomyces cerevisiae.

Performance Comparison of Microbial Strains

The efficiency of this compound production varies significantly among different microbial strains and is heavily influenced by the fermentation strategy, particularly whether it is a batch or fed-batch process. The following table summarizes key production parameters from various studies to facilitate a comparative assessment.

Microbial StrainGenetic ModificationFermentation TypeThis compound Titer (g/L)This compound Yield (g/g substrate)Productivity (g/L/h)Reference
Bacillus subtilisWild Type (Marine Strain DL01)Fed-batch760.4211.0[1]
Bacillus subtilisEngineeredFed-batch97.5Not Reported1.81[2]
Enterobacter cloacaeEngineered (ΔbudCΔldhA)Fed-batch39.5Not ReportedNot Reported[3][4]
Escherichia coliEngineeredFed-batch81.62Not ReportedNot Reported
Saccharomyces cerevisiaeEngineeredFed-batch100.10.44Not Reported[5][6]

Metabolic Pathways for this compound Production

The biosynthesis of this compound from glucose primarily follows the 2,3-butanediol pathway. Below are diagrams illustrating the key metabolic steps in the different microbial hosts.

Acetoin_Pathway_Bacteria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate synthase (alsS) This compound This compound alpha_Acetolactate->this compound α-Acetolactate decarboxylase (alsD) Butanediol Butanediol This compound->Butanediol 2,3-Butanediol dehydrogenase (bdhA)

Fig. 1: General this compound biosynthesis pathway in bacteria.

In engineered Saccharomyces cerevisiae, native pathways for ethanol and glycerol production are often disrupted, and heterologous genes from bacteria like Bacillus subtilis are introduced to channel the carbon flux towards this compound.

Acetoin_Pathway_Yeast Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate Heterologous α-Acetolactate synthase (alsS) Ethanol Ethanol Pyruvate->Ethanol Native Pathway (disrupted) Glycerol Glycerol Pyruvate->Glycerol Native Pathway (disrupted) This compound This compound alpha_Acetolactate->this compound Heterologous α-Acetolactate decarboxylase (alsD)

Fig. 2: Engineered this compound pathway in S. cerevisiae.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical protocols for this compound production and quantification.

Fed-Batch Fermentation Protocol for Bacillus subtilis

This protocol is a general guideline based on common practices for high-density cell culture and this compound production.

Fed_Batch_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation (e.g., 12h in seed medium) Fermenter Fermenter Sterilization and Media Preparation Inoculum->Fermenter Batch_Phase Batch Phase (Initial glucose consumption) Fermenter->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Continuous/intermittent feeding of concentrated glucose solution) Batch_Phase->Fed_Batch_Phase Sampling Periodic Sampling Fed_Batch_Phase->Sampling Monitoring Process Monitoring (pH, DO, temperature, glucose) Monitoring->Fed_Batch_Phase Quantification This compound Quantification (GC or Voges-Proskauer) Sampling->Quantification

Fig. 3: General workflow for fed-batch fermentation.

1. Seed Culture Preparation:

  • Inoculate a single colony of B. subtilis into a flask containing a seed medium (e.g., Luria-Bertani broth).

  • Incubate at 37°C with shaking at 200 rpm for approximately 12 hours.

2. Fermenter Setup and Batch Culture:

  • Prepare the fermentation medium in a sterilized fermenter. A typical medium might consist of glucose, yeast extract, corn steep liquor, and various salts.[7]

  • Inoculate the fermenter with the seed culture (e.g., 10% v/v).

  • Maintain the culture at 37°C, with controlled pH (around 6.0-7.0) and dissolved oxygen (DO) levels. The agitation speed is typically started at a lower rpm and increased as the cell density rises.[8]

3. Fed-Batch Strategy:

  • Once the initial glucose in the batch medium is nearly depleted (as monitored by glucose sensors or offline measurements), initiate the feeding of a highly concentrated glucose solution.

  • The feeding rate can be constant or adjusted based on the DO level or other process parameters to avoid the accumulation of inhibitory byproducts.

4. Sampling and Analysis:

  • Collect samples from the fermenter at regular intervals to measure cell density (OD600), residual substrate concentration, and this compound concentration.

Quantification of this compound

Accurate quantification of this compound is essential for evaluating the efficiency of the production process. Two common methods are Gas Chromatography (GC) and the Voges-Proskauer (VP) test.

Gas Chromatography (GC-FID) Method:

GC with a Flame Ionization Detector (FID) is a highly accurate and widely used method for quantifying volatile compounds like this compound.

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant can be directly injected or extracted with a solvent like ethyl acetate.

  • GC Conditions:

    • Column: A capillary column suitable for polar compounds, such as one with a polyethylene glycol (PEG) stationary phase (e.g., HP-INNOWAX), is commonly used.[9]

    • Injector and Detector Temperatures: Typically set around 220-250°C.[10]

    • Oven Temperature Program: An initial temperature of around 50-70°C is held for a few minutes, followed by a ramp up to a final temperature of approximately 220°C.[9][10]

    • Carrier Gas: Nitrogen or helium is typically used.[10]

  • Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the samples is then determined by comparing the peak areas to the standard curve.

Voges-Proskauer (VP) Test (Quantitative Adaptation):

The Voges-Proskauer test is a colorimetric method that can be adapted for quantitative analysis.[11]

  • Principle: In the presence of alkali and atmospheric oxygen, this compound is oxidized to diacetyl. Diacetyl then reacts with a guanidine-containing compound (often creatine) and α-naphthol to produce a red-colored complex.[12] The intensity of the color is proportional to the this compound concentration.

  • Procedure:

    • To a specific volume of the cell-free fermentation broth, add Barritt's Reagent A (α-naphthol) followed by Barritt's Reagent B (potassium hydroxide).[13]

    • Shake the mixture vigorously to ensure aeration and allow the color to develop for 15-30 minutes.[13]

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known this compound concentrations.[14]

Conclusion

The selection of a microbial strain for this compound production depends on various factors, including the desired product titer, yield, and productivity, as well as the genetic tractability of the organism. Engineered strains of Saccharomyces cerevisiae and Bacillus subtilis have demonstrated the potential for achieving high titers of this compound.[2][5][6] Enterobacter cloacae also presents a viable option, although concerns about its potential pathogenicity may need to be addressed in certain applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to embark on or optimize their this compound production strategies. Further strain development and process optimization are expected to continue to enhance the efficiency and economic viability of microbial this compound synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Acetoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper handling and disposal of chemicals are critical components of this, ensuring not only the safety of personnel but also regulatory compliance and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of acetoin, a common laboratory chemical.

This compound, also known as 3-hydroxy-2-butanone, is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Adherence to proper disposal protocols is crucial to mitigate these risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Safety glasses with side shields or goggles are essential.[2][3]

  • Hand Protection: Wear protective gloves.[2][3]

  • Protective Clothing: A lab coat or other protective clothing should be worn.[1][3]

This compound should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5][6] All containers of this compound should be kept tightly closed when not in use.[1][4][5][6]

Quantitative Data on this compound

For quick reference, the following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
Appearance Colorless to light-yellow liquid
Boiling Point 148 °C (298.4 °F)
Flash Point 45 °C (113 °F) - 47°C (116.6°F)
Density 1.013 g/cm³ at 25 °C
Solubility in Water Soluble
Vapor Pressure 2.69 - 3.75 mmHg at 25 °C
Oral LD50 (Rat) > 5 g/kg
Dermal LD50 (Rabbit) > 5 g/kg

Data compiled from multiple sources.[2][7][8]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the nature and quantity of the waste. Under no circumstances should this compound be poured down the drain or disposed of in regular trash. [9]

Small Spills (Under 100 mL)
  • Ensure Proper Ventilation: Work in a fume hood or a well-ventilated area.

  • Contain the Spill: Use a non-combustible absorbent material like sand, diatomaceous earth, or a universal binder to absorb the spilled this compound.[1][6][8]

  • Collect the Waste: Carefully collect the absorbent material and place it in a suitable, sealable waste disposal container.[1][2]

  • Label the Container: Clearly label the container as "Hazardous Waste: this compound Contaminated Material."

  • Clean the Area: Flush the contaminated area with plenty of water.[1]

  • Dispose of the Container: Follow the procedure for "Contaminated Materials and Empty Containers" below.

Contaminated Materials and Empty Containers
  • Segregate Waste: Keep this compound-contaminated materials (e.g., used absorbent pads, gloves, paper towels) separate from other laboratory waste.

  • Containerize: Place all contaminated materials in a designated, leak-proof, and properly labeled hazardous waste container.

  • Rinse Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • Dispose of Rinsed Containers: Once triple-rinsed, the empty container can often be disposed of as regular trash, but be sure to deface the original label. Check with your institution's environmental health and safety (EHS) office for specific guidelines.

Bulk this compound Waste
  • Use a Designated Container: Collect unwanted or excess this compound in a dedicated, compatible hazardous waste container. The original container is often the best choice.

  • Proper Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Storage: Store the waste container in a cool, well-ventilated area away from ignition sources and incompatible materials.[1][5][6] Keep the container tightly closed.[1][4][5][6]

  • Arrange for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[9] Disposal must be in accordance with local, state, and federal regulations.[1][5]

Experimental Protocol: Quenching a Reaction Containing this compound

This protocol describes a common scenario where this compound waste is generated and requires proper disposal.

Objective: To safely quench a reaction mixture containing this compound and prepare it for disposal.

Materials:

  • Reaction mixture containing this compound

  • Deionized water

  • Appropriate PPE (safety goggles, lab coat, gloves)

  • Stir plate and stir bar

  • Labeled hazardous waste container for flammable liquids

Procedure:

  • Prepare the Quenching Solution: In a separate flask, prepare a volume of deionized water equal to the volume of the reaction mixture.

  • Cool the Reaction: If the reaction was performed at an elevated temperature, allow the reaction flask to cool to room temperature in a fume hood.

  • Slowly Add Water: Place the reaction flask on a stir plate and begin gentle stirring. Slowly add the deionized water to the reaction mixture dropwise. Caution: Adding water too quickly may cause a rapid temperature increase or splashing.

  • Continue Stirring: Allow the mixture to stir for 15-20 minutes to ensure it is fully quenched and homogenous.

  • Transfer to Waste Container: Carefully transfer the quenched reaction mixture into the designated hazardous waste container for flammable liquids.

  • Rinse the Flask: Rinse the reaction flask with a small amount of water or ethanol and add the rinsate to the hazardous waste container.

  • Seal and Store: Securely cap the hazardous waste container and store it in the designated satellite accumulation area until it is collected by your institution's EHS personnel.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AcetoinDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type spill Small Spill (<100 mL) waste_type->spill Spill contaminated Contaminated Material / Empty Container waste_type->contaminated Solid/Container bulk Bulk Liquid Waste waste_type->bulk Liquid absorb Absorb with non-combustible material spill->absorb segregate Segregate from other waste contaminated->segregate rinse Triple-rinse empty container contaminated->rinse collect_bulk Collect in a labeled hazardous waste container bulk->collect_bulk collect_absorbent Collect in a labeled hazardous waste container absorb->collect_absorbent clean_spill Clean spill area with water collect_absorbent->clean_spill arrange_pickup Arrange for pickup by EHS or a certified disposal company clean_spill->arrange_pickup containerize Place in a labeled hazardous waste container segregate->containerize containerize->arrange_pickup collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy collect_rinsate->dispose_container store Store in a cool, well-ventilated area away from ignition sources collect_bulk->store store->arrange_pickup

Caption: A flowchart for this compound waste disposal decisions.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Acetoin, a flammable liquid and vapor that can cause serious eye and skin irritation.[1][2] Adherence to these procedures is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE to mitigate exposure risks.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety glasses with side shields or tightly sealed goggles.[2][3]A face shield may be required if there is a significant risk of splashing or explosion.[4][5]
Hands Chemical-resistant gloves.Use proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling.[3]
Body Protective clothing.[1][2]A flame-retardant lab coat or coveralls should be worn to protect against splashes and spills.[4] Clothing should be removed immediately if it becomes contaminated.
Respiratory Use in a well-ventilated area.If ventilation is inadequate or for prolonged exposure, a respiratory filter device or a self-contained breathing apparatus may be necessary.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from acquisition to disposal, is crucial for maintaining a safe laboratory environment.

1. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.[1][2][3]

  • Engineering Controls: Ensure adequate ventilation, such as a fume hood, is available and functioning correctly.[3] Use explosion-proof electrical and ventilating equipment.[1]

  • Assemble PPE: Gather all necessary personal protective equipment as outlined in the table above.

  • Emergency Preparedness: Locate the nearest eyewash station and safety shower. Ensure a fire extinguisher suitable for flammable liquids (e.g., dry powder, sand, or alcohol-resistant foam) is accessible.[1][3][6]

2. Handling Procedures:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Avoid Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][3][6] "No smoking" policies should be strictly enforced in handling areas.[1][3][6]

  • Dispensing: Use only non-sparking tools when handling this compound.[1]

  • Avoid Inhalation and Contact: Avoid breathing vapors or mists and prevent contact with skin and eyes.[3]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][6]

  • Temperature: Some sources recommend storage at 2-8°C.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

4. Spill Management:

  • Evacuate: In case of a spill, evacuate personnel from the area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: For small spills, collect the spillage. For large spills, absorb with a non-combustible, absorbent material (e.g., sand, diatomaceous earth).[1][6]

  • Cleanup: Place the absorbed material into a suitable, labeled container for disposal.[1][3] Wash the spill area thoroughly with water.[1]

Disposal Plan

Proper disposal of this compound and its containers is a critical final step.

  • Waste Characterization: this compound waste is considered flammable.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]

  • Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with local, regional, and national regulations.[1] Do not dispose of it with household garbage.[8] Waste should be transferred to a licensed waste carrier and disposed of at a licensed waste site.[9]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

Acetoin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Check_Ventilation Check Ventilation Review_SDS->Check_Ventilation Don_PPE Don Appropriate PPE Check_Ventilation->Don_PPE Ground_Equipment Ground Equipment Don_PPE->Ground_Equipment Dispense_this compound Dispense this compound Ground_Equipment->Dispense_this compound Perform_Experiment Perform Experiment Dispense_this compound->Perform_Experiment Store_this compound Store Unused this compound Perform_Experiment->Store_this compound Spill_Check Spill Occurred? Store_this compound->Spill_Check Clean_Spill Clean Spill per Protocol Spill_Check->Clean_Spill Yes Dispose_Waste Dispose of Waste Spill_Check->Dispose_Waste No Clean_Spill->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.